ZBH
Description
Properties
Molecular Formula |
C23H28O5 |
|---|---|
Molecular Weight |
384.472 |
IUPAC Name |
(E)-5-(3-Methoxy-5-(4-methoxystyryl)phenoxy)-2,2-dimethylpentanoic acid |
InChI |
InChI=1S/C23H28O5/c1-23(2,22(24)25)12-5-13-28-21-15-18(14-20(16-21)27-4)7-6-17-8-10-19(26-3)11-9-17/h6-11,14-16H,5,12-13H2,1-4H3,(H,24,25)/b7-6+ |
InChI Key |
IXLDIBGJPRQITD-VOTSOKGWSA-N |
SMILES |
O=C(O)C(C)(C)CCCOC1=CC(/C=C/C2=CC=C(OC)C=C2)=CC(OC)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ZBH |
Origin of Product |
United States |
Foundational & Exploratory
Zimmer Biomet Holdings (ZBH) Product Pipeline: A Technical Overview
Warsaw, Indiana - Zimmer Biomet Holdings (ZBH) is a global leader in musculoskeletal healthcare, consistently driving innovation across its comprehensive portfolio of orthopedic reconstructive products, sports medicine, biologics, extremities, and trauma products. The company's research and development efforts are centered on addressing unmet clinical needs and improving patient outcomes. This technical guide provides an in-depth overview of the this compound product pipeline, focusing on key products in development, their technological underpinnings, and available clinical data.
Core Pipeline Focus: Orthopedics and Integrated Technologies
Zimmer Biomet's product pipeline is robust, with a primary concentration on orthopedic diseases.[1] The company is actively developing 25 products spanning Orthopedic Devices, In Vitro Diagnostics, and Digital Health markets.[1] A significant strategic direction is the integration of robotic and digital technologies to enhance surgical precision and patient-specific care.
Key Pipeline Products and Technologies
The this compound pipeline features a range of innovative products at various stages of development and commercialization. Below is a summary of the most prominent initiatives.
Iodine-Treated Total Hip Replacement System (iTaperloc® Complete and iG7™ Hip System)
A groundbreaking development in the fight against periprosthetic joint infections (PJI), Zimmer Biomet has developed an iodine-treated total hip replacement system. This technology, which has received Breakthrough Device Designation from the U.S. Food and Drug Administration (FDA) and approval from Japan's Pharmaceutical and Medical Devices Agency (PMDA), integrates a controlled-release iodine surface treatment into the iTaperloc® Complete and iG7™ Hip Systems.[2][3][4][5][6] The iodine technology is designed to inhibit bacterial adhesion on the implant surface, a critical factor in preventing PJI.[3][4]
Mechanism of Action: The implant surface is treated to create a layer that releases a controlled amount of iodine over time. Iodine is a well-established biocompatible antiseptic with a broad spectrum of antimicrobial activity. A key advantage of this approach is that it does not contribute to antibiotic resistance.[3]
Below is a diagram illustrating the proposed mechanism of the iodine-coated implant.
Clinical Data Summary: While detailed clinical trial data is emerging, a prospective study on iodine-supported titanium implants for preventing and treating surgical site infections in compromised hosts showed promising results. The study, involving 222 patients, reported that infection was cured in all 64 patients with active infections, and only three acute infections occurred in the 158 patients receiving preventive therapy, all of whom recovered without implant removal.
| Product | Technology | Development Stage | Regulatory Status | Key Features |
| iTaperloc® Complete and iG7™ Hip System | Iodine-Treated Surface | Post-market (Japan), Pre-market (US) | PMDA Approved (Japan), FDA Breakthrough Device Designation (US) | Controlled-release iodine to inhibit bacterial adhesion and prevent PJI. |
Monogram Technologies Acquisition and Robotic-Assisted Surgery
The development workflow for the Monogram robotic system can be visualized as follows:
References
- 1. massdevice.com [massdevice.com]
- 2. youtube.com [youtube.com]
- 3. Monogram Orthopaedics completes development phase of surgical robotic system - TipRanks.com [tipranks.com]
- 4. investing.com [investing.com]
- 5. Zimmer Biomet Receives FDA Breakthrough Device Designation | this compound Stock News [stocktitan.net]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Research & Development Focus Areas of the Center for Biomolecular Drug Research (ZBH/BMWZ)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core research and development focus areas at the Center for Biomolecular Drug Research (ZBH/BMWZ), a multidisciplinary research institute of Leibniz University Hannover. The this compound/BMWZ concentrates on the discovery, synthesis, and characterization of novel bioactive compounds, with a strong emphasis on natural products and their derivatives. This document details key research projects, experimental methodologies, and quantitative data from the center's leading research groups.
Core Research Focus Areas
The this compound/BMWZ's research is broadly categorized into three main areas:
-
Structure and Molecular Biology: This area focuses on elucidating the three-dimensional structures of biological macromolecules and their complexes with small molecules. Key technologies include X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.
-
Synthetic Biology: Researchers in this area work on understanding and re-engineering the biosynthetic pathways of natural products. This involves genetic engineering, synthetic chemistry, and in vitro biochemical methods to produce novel compounds with therapeutic potential.
-
Development of New Natural Products and Molecular Tools: This research involves the synthesis and medicinal chemistry optimization of natural products and their analogues. It also includes the development of molecular probes for imaging and drug delivery.
Key Research Projects and Methodologies
This section details specific research projects from prominent groups within the this compound/BMWZ, providing insights into their experimental approaches and findings.
Chemical Biology of Anti-Infectives (Prof. Dr. Mark Brönstrup)
The Brönstrup group focuses on the discovery of new anti-infective agents and the elucidation of their mechanisms of action. A notable area of their research is overcoming the challenge of drug uptake in Gram-negative bacteria.
Project Highlight: Investigating the "Eagle Effect" of Siderophore-Antibiotic Conjugates
A significant project involved the investigation of a paradoxical regrowth phenomenon, known as the Eagle effect, observed with the MECAM-ampicillin conjugate LP-600 in E. coli. This effect, where the bactericidal activity of an antibiotic decreases at high concentrations, was studied using a combination of transcriptomics and metabolomics.
Experimental Protocols:
-
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentrations (MICs) were determined by broth microdilution according to EUCAST guidelines. The Eagle effect was characterized by plating bacteria exposed to a range of antibiotic concentrations and observing growth patterns.
-
Transcriptomics and Metabolomics: E. coli cultures were treated with sub-MIC and high concentrations of LP-600. RNA was extracted for transcriptomic analysis, and metabolites were extracted for untargeted metabolomic analysis. This multi-omics approach revealed that the Eagle effect is associated with the induction of genes involved in iron acquisition, the SOS response, and prophage activation.[1]
Signaling Pathway:
The following diagram illustrates the proposed molecular events leading to the Eagle effect induced by high concentrations of the siderophore-antibiotic conjugate LP-600.
Caption: Proposed signaling pathway of the Eagle Effect.
Medicinal Chemistry and Drug Design (Prof. Dr. Oliver Plettenburg)
The Plettenburg group is focused on the development of novel inhibitors of protein-protein interactions (PPIs) and the creation of chemical probes for biological imaging.
Project Highlight: Development of PEX5-PEX14 Protein-Protein Interaction Inhibitors
The interaction between PEX5 and PEX14 is crucial for glycosome biogenesis in Trypanosoma parasites, making it an attractive drug target. The Plettenburg group has developed novel peptidomimetic inhibitors based on an oxopiperazine template to disrupt this PPI.
Experimental Protocols:
-
Inhibitor Design and Synthesis: The design of the inhibitors was based on an oxopiperazine scaffold to mimic the α-helical structure of the natural binding partner. A multi-step chemical synthesis was employed to generate a library of compounds with modifications to the central scaffold and lipophilic groups.
-
Binding Affinity Assays: The binding of the synthesized inhibitors to the PEX14 protein was confirmed using NMR spectroscopy.
-
Cellular Activity Assays: The trypanocidal activity of the compounds was evaluated in cell-based assays using T. b. brucei. Immunofluorescence microscopy was used to visualize the disruption of protein import into glycosomes.[2][3]
Logical Relationship Diagram:
The following diagram illustrates the logical workflow for the development of PEX5-PEX14 PPI inhibitors.
Caption: Workflow for PEX5-PEX14 PPI inhibitor development.
Synthetic Chemistry and Natural Product Optimization (Prof. Dr. Andreas Kirschning & Prof. Dr. Mark Brönstrup)
A collaborative effort between the Kirschning and Brönstrup groups focuses on the synthetic modification and optimization of natural products to improve their antibacterial properties.
Project Highlight: Optimization of Cystobactamids
Cystobactamids are a class of oligoarylamide natural products with broad-spectrum antibacterial activity against Gram-negative and Gram-positive bacteria. This project involved the systematic modification of the central α-amino acid of the cystobactamid scaffold to enhance its potency and spectrum.
Experimental Protocols:
-
Chemical Synthesis: A multi-step synthesis was developed to create a library of 33 new cystobactamid analogues with variations in the central α-amino acid. A key step in the synthesis is depicted below.[4]
-
Antibacterial Activity Testing: The minimal inhibitory concentrations (MICs) of the new analogues were determined against a panel of bacterial strains, including multidrug-resistant isolates.
-
Mechanism of Action Studies: The inhibitory activity of the compounds against their target, DNA gyrase, was quantified by determining the half-maximal inhibitory concentration (IC50).
Quantitative Data:
The following table summarizes the antibacterial activity and gyrase inhibition of a key optimized cystobactamid, CN-CC-861, compared to a known analogue.
| Compound | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | A. baumannii MIC (µg/mL) | E. coli Gyrase IC50 (µM) |
| Known Analogue | >128 | 8 | 16 | 0.18 |
| CN-CC-861 | 8 | 0.5 | 1 | 0.08 |
Synthesis Workflow:
The following diagram outlines a key step in the synthesis of the optimized cystobactamid CN-CC-861.
Caption: Key coupling step in CN-CC-861 synthesis.
Targetomics and High-Throughput Screening (PD Dr. Carsten Zeilinger)
The Zeilinger group develops and utilizes microarray-based assays for target-oriented screening of compound libraries to identify novel inhibitors of therapeutically relevant proteins.
Project Highlight: Microarray-Based Screening for HSP90 Inhibitors
Heat shock protein 90 (HSP90) is a molecular chaperone that is a key target in cancer therapy. The Zeilinger group has developed a microarray-based binding assay to screen for novel HSP90 inhibitors from microbial sources.
Experimental Protocols:
-
Protein Microarray Fabrication: Purified human HSP90α was immobilized on microarray slides.
-
Fluorescence-Based Binding Assay: The binding of a fluorescently labeled ATP analog (ATP-Cy5) to the immobilized HSP90 was measured. The displacement of ATP-Cy5 by potential inhibitors from compound libraries was quantified.
-
Data Analysis: The dose-response curves for hit compounds were generated to determine their half-maximal effective concentration (EC50).
Quantitative Data:
The microarray-based assay was validated using the known HSP90 inhibitor radicicol.
| Compound | HSP90α Binding EC50 (nM) |
| Radicicol | ~43 |
Experimental Workflow:
The following diagram illustrates the workflow of the microarray-based screening for HSP90 inhibitors.
Caption: Workflow for HSP90 inhibitor screening.
Conclusion
The Center for Biomolecular Drug Research (this compound/BMWZ) at Leibniz University Hannover is at the forefront of innovative drug discovery and development. Through a multidisciplinary approach that combines structural biology, synthetic biology, and medicinal chemistry, researchers at the this compound/BMWZ are making significant contributions to the identification and optimization of novel therapeutic agents. The projects highlighted in this guide demonstrate the depth and breadth of their research, from elucidating complex biological mechanisms to developing high-throughput screening platforms and synthesizing next-generation drug candidates.
References
Key Scientific Minds Shaping Innovation at Zimmer Biomet
Zimmer Biomet (ZBH), a global leader in musculoskeletal healthcare, boasts a robust team of scientists, engineers, and researchers dedicated to advancing medical technology. While the company's executive leadership guides the overall innovation strategy, a diverse group of scientific professionals at various levels propels the development of cutting-edge orthopedic solutions. This technical guide provides an in-depth look at some of the key scientific personnel at Zimmer Biomet, their roles, and their contributions to the field.
Leadership in Science and Innovation
At the helm of Zimmer Biomet's research and development are seasoned executives who oversee the company's strategic direction in innovation.
| Name | Title | Key Responsibilities & Contributions |
| Dr. Nitin Goyal | Chief Science, Technology and Innovation Officer | Dr. Goyal is a pivotal figure in driving Zimmer Biomet's global innovation, medical education, and clinical affairs. A practicing orthopedic surgeon, he brings a crucial clinical perspective to the company's technological advancements. His work is central to the development of new technologies and ensuring their clinical relevance and efficacy. |
| Jehanzeb Noor | Senior Vice President, Chief Strategy, Innovation, and Business Development Officer | Appointed in early 2025, Mr. Noor is responsible for leading strategy development, overseeing mergers and acquisitions, and identifying growth opportunities.[1] His role is critical in shaping the company's innovation pipeline through strategic partnerships and acquisitions.[1] |
| Wilfred van Zuilen | Group President, Europe, Middle East and Africa (EMEA) | In addition to his regional responsibilities, Mr. van Zuilen oversees select global research and development projects, highlighting the international scope of Zimmer Biomet's scientific endeavors.[2] |
| Shaun Braun | Senior Vice President, Chief Information and Technology Officer | Appointed in October 2024, Mr. Braun leads the company's digital and technology solutions.[2] He is responsible for the strategy and innovation of Zimmer Biomet's robotic technologies and connected digital health portfolio, which are increasingly integral to modern orthopedic care.[2] |
Core Research and Development Teams
Beneath the executive leadership, a dedicated team of scientists and engineers forms the backbone of Zimmer Biomet's innovation engine. The company's R&D team saw a 5% increase to 2,100 employees, underscoring a strong commitment to research even amidst corporate restructuring.[3] The main R&D facility is located in Warsaw, Indiana, with additional personnel in the U.S., Canada, China, France, and Switzerland.[3]
Engineering and Product Development
The Engineering and Product Development teams are instrumental in translating scientific concepts into tangible medical devices.
| Name | Title | Focus Area |
| Angelina Bachmann Schönenberger | Senior Research Engineer I | Research and development of new orthopedic technologies.[4] |
| John Kyle Mueller | Principal Research Engineer | Leading research initiatives within the engineering team.[4] |
| Bob Montgomery | Principal II Development Engineer | Advanced product development and engineering.[4] |
| Brian Byrd | Principal Development Engineer | Design and development of orthopedic implants and instruments.[4] |
| Cory Trischler | Principal Development Engineer | Focus on new product innovation and development.[4] |
| David Stafford | Principal Development Engineer | Engineering and design of medical devices.[4] |
| Dmitriy Doroshenko | Principal Test Engineer | Ensuring the safety and efficacy of new products through rigorous testing.[5] |
| John Ezelle | Principal Architect For Connected Health | Development of digital health solutions and connected devices.[5] |
Biocompatibility and Materials Science
A crucial aspect of orthopedic innovation lies in the materials used for implants. Zimmer Biomet has a dedicated focus on biocompatibility and advanced materials.
| Name | Title | Focus Area |
| Ras Viswanadha, Ph.D. | Principal Research Scientist and Biocompatibility Subject Matter Expert | Dr. Viswanadha leads projects assessing the biocompatibility of orthopedic medical devices, focusing on the impact of materials, processes, and manufacturing changes.[6] She represents Zimmer Biomet on the ASTM subcommittee on Biocompatibility and Biologics.[6] Her doctoral work was in Cell Biology, providing a deep understanding of cellular interactions with medical materials.[6] |
Innovation Through Collaboration and Clinical Research
A team of HSS surgeons and Zimmer Biomet data scientists are working together to analyze data and develop algorithms for the ROSA® Knee and ROSA® Hip systems.[7]
Clinical Study Workflow: mymobility® with Apple Watch
A significant clinical study conducted by Zimmer Biomet evaluated the impact of its mymobility® remote care management platform with Apple Watch for patients undergoing knee replacement.[8][9][10]
Caption: Workflow of the mymobility® with Apple Watch clinical study.
-
Study Design: A multicenter, prospective, randomized controlled trial.[8]
-
Participants: Between 401 and 448 patients undergoing total or partial knee arthroplasty.[9][10]
-
Intervention Group: Provided with the mymobility® smartphone app and an Apple Watch for a remote care management program including exercises and educational materials.[9]
-
Control Group: Received traditional post-operative care, which could include physical therapy as deemed necessary.[9]
-
Follow-up: Patients were evaluated at 90 days and one year post-surgery.[8][9]
-
Primary Outcomes Assessed:
| Outcome Metric | mymobility® with Apple Watch Group | Control Group | p-value |
| Change in KOOS, JR Score | 31.5 ± 17.1 points | 32.1 ± 17.4 points | 0.51 |
| Surgery-Related ED/Urgent Care Visits | 1.3% | 5.4% | 0.03 |
| Readmission Rates | 3.8% | 2.1% | 0.36 |
| Required Post-operative Physical Therapy | 60.6% | Significantly higher | <0.0001 (at 90 days) |
Patented Innovations and Key Inventors
A review of Zimmer Biomet's recent patents reveals a focus on surgical robotics, instrumentation, and implant design. The inventors listed on these patents are key scientific contributors, driving the company's intellectual property.
-
Linear Electric Surgical Hammer Impact Tool (Patent #12390259): This invention points to advancements in surgical instrumentation. Key inventors include Joshua Dittrich, Neil Singer, Ken Pasch, Alexander Slocum, and Nitin Goyal.
-
Surgical Instruments including Marking Tools and Cut Guides (Patent #12408928): This patent highlights innovations in tools that enhance surgical precision. The inventors are Marika Mulqueen, Massoud Akbarshahi, and Maximilian Pentecost.
-
Movement Tracking (Patent #12354279): This technology is likely related to post-operative patient monitoring and digital health solutions. The inventors include Matthew Vanderpool, John Lally, Ruvim Micsanschi, and Eric Cook.
-
Surgical Plate Fastener Cartridge (Patent #12440252): This invention focuses on improving the efficiency and reliability of surgical fixation. The inventors are Saddy Rodolfo Garcia, Jose Ramos, and Kevin Lee Teston.
The Future of Innovation at Zimmer Biomet
Zimmer Biomet's innovation strategy is centered on customer-centric solutions and diversification into high-growth markets.[11] The company has stated plans to launch over 40 new products in the coming years, with a focus on markets growing at a rate of at least 4%.[11] This ambitious pipeline will undoubtedly be driven by the dedicated team of scientists and engineers who are the core of Zimmer Biomet's research and development efforts. The company's investment in new innovation hubs, such as the one in Warsaw, Poland, further demonstrates a commitment to fostering collaboration and showcasing its latest technologies to healthcare professionals.[12]
Logical Relationship of Innovation Drivers at Zimmer Biomet
Caption: Key drivers of innovation at Zimmer Biomet.
References
- 1. odtmag.com [odtmag.com]
- 2. Meet Our Leaders: Zimmer Biomet Leadership [zimmerbiomet.com]
- 3. medicaldesignandoutsourcing.com [medicaldesignandoutsourcing.com]
- 4. theorg.com [theorg.com]
- 5. theorg.com [theorg.com]
- 6. Ras Viswanadha - Zimmer Biomet | MedTech Summit Speaker [informaconnect.com]
- 7. surgicalroboticstechnology.com [surgicalroboticstechnology.com]
- 8. Zimmer Biomet Announces One-Year Data from mymobility® Clinical Study at 2022 AAHKS Annual Meeting – Zimmer Biomet [investor.zimmerbiomet.com]
- 9. firstwordhealthtech.com [firstwordhealthtech.com]
- 10. Zimmer Biomet Announces Preliminary Results from mymobility® Clinical Study at 2020 AAHKS Annual Meeting - BioSpace [biospace.com]
- 11. youtube.com [youtube.com]
- 12. Zimmer Biomet opens Central & Eastern Europe Innovation Hub to meet rising demand for robotics and technology - Swiss Chamber Poland [swisschamber.pl]
The Convergence of Material Science, Biologics, and Robotics: A Technical Overview of Zimmer Biomet's (ZBH) Contributions to Orthopedic Innovation
Warsaw, IN – Zimmer Biomet Holdings, Inc. (ZBH) continues to be a formidable force in the orthopedic sector, driving innovation through a multi-pronged approach that integrates advanced material science, regenerative biologics, and sophisticated robotic-assisted surgery. This technical guide provides an in-depth analysis of this compound's core technologies, offering researchers, scientists, and drug development professionals a comprehensive look at the experimental foundations and quantitative data that underpin these advancements.
Advanced Material Science: The Foundation of Implant Longevity and Biocompatibility
A cornerstone of Zimmer Biomet's orthopedic innovation lies in the development and application of novel biomaterials designed to enhance implant fixation, reduce wear, and minimize adverse biological responses.
Trabecular Metal™ Technology: Mimicking Bone for Enhanced Osseointegration
Trabecular Metal™ is a highly porous biomaterial made from elemental tantalum, engineered to resemble the structure, function, and physiological properties of cancellous bone.[1][2] Its interconnected pore structure is designed to support biological fixation and vascularization.[2]
The osteoconductive nature of Trabecular Metal™ provides a scaffold for bone-producing cells to attach and proliferate, facilitating extensive bone ingrowth and vascularization.[3] The material's high coefficient of friction against cancellous bone provides initial implant stability, a critical factor for long-term success.[2]
Over two decades of clinical use and more than 350 peer-reviewed publications have documented the effectiveness of Trabecular Metal™ in various orthopedic applications.[1] Studies have demonstrated its ability to maintain tibial bone mineral density in a manner comparable to a non-operative limb.[1] Radiostereometric analysis has confirmed the durable stability of uncemented porous tantalum tibial components, with no evidence of progressive radiolucencies at the bone-implant interface.[4]
Experimental Protocol: In Vitro Osteoblast Adhesion and Proliferation on Porous Tantalum
A representative in vitro experimental workflow to assess the biocompatibility and osteogenic potential of Trabecular Metal™ would involve the following steps:
-
Material Preparation: Trabecular Metal™ discs are sterilized and placed in 24-well culture plates.
-
Cell Culture: Human fetal osteoblastic cells (hFOB) are seeded onto the Trabecular Metal™ discs and control materials (e.g., tissue culture plastic, titanium alloy).
-
Adhesion Assay: At early time points (e.g., 4, 24 hours), non-adherent cells are washed away, and the remaining adherent cells are quantified using a fluorescent assay (e.g., Calcein AM).
-
Proliferation Assay: At later time points (e.g., 3, 7, 14 days), cell proliferation is assessed using a DNA quantification assay (e.g., PicoGreen).
-
Differentiation Assay: Osteogenic differentiation is evaluated by measuring alkaline phosphatase (ALP) activity and by staining for mineralized matrix deposition (e.g., Alizarin Red S).
-
Microscopy: Cell morphology and attachment are visualized using scanning electron microscopy (SEM).
Logical Relationship: Trabecular Metal™ and Osseointegration
Caption: Logical flow from material properties to clinical outcome.
Iodine-Treated Implants: A Novel Approach to Infection Prevention
Periprosthetic joint infection (PJI) is a devastating complication of joint arthroplasty.[5] Zimmer Biomet has introduced an iodine-treated total hip replacement system, which received Breakthrough Device Designation from the U.S. Food and Drug Administration (FDA).[6][7] This technology integrates a controlled-release iodine surface treatment into the iTaperloc® Complete and iG7™ Hip Systems.[8]
Iodine is a well-established antiseptic with broad-spectrum antimicrobial activity. The controlled-release formulation on the implant surface is designed to inhibit bacterial adhesion and biofilm formation in the critical early postoperative period, without inducing antibiotic resistance.[9]
Experimental Protocol: In Vitro Bacterial Adhesion Assay
A typical experimental setup to evaluate the anti-biofilm properties of an iodine-treated surface would be:
-
Sample Preparation: Iodine-treated and untreated control implant coupons are sterilized.
-
Bacterial Culture: Clinically relevant bacterial strains (e.g., Staphylococcus aureus, Staphylococcus epidermidis) are cultured to a specific density.
-
Incubation: The implant coupons are incubated in the bacterial suspension for a defined period (e.g., 24, 48 hours) to allow for biofilm formation.
-
Quantification of Adherent Bacteria: Non-adherent bacteria are removed by washing. Adherent bacteria are detached (e.g., by sonication) and quantified by colony-forming unit (CFU) counting on agar plates.
-
Biofilm Visualization: The biofilm structure on the implant surface is visualized using techniques such as confocal laser scanning microscopy (CLSM) with live/dead staining or scanning electron microscopy (SEM).
Biologics and Regenerative Medicine: Harnessing the Body's Healing Potential
Zimmer Biomet is actively involved in developing biologic solutions that aim to enhance tissue repair and regeneration.
Autologous Cell Therapies
The company has invested in autologous cellular therapies, including the use of concentrated bone marrow aspirate (cBMA). A pivotal IDE clinical trial (MOBILE study) evaluated the use of cBMA for the treatment of critical limb ischemia (CLI).[10] Preliminary results from this prospective, randomized, double-blind study indicated that treatment with cBMA improved amputation-free survival compared to a placebo.[11]
Signaling Pathway: Hypothetical Mechanism of cBMA in Tissue Regeneration
Caption: Potential pathways for cBMA-mediated tissue repair.
Robotic-Assisted Surgery: Precision and Data-Driven Insights
The ROSA® (Robotic Surgical Assistant) Knee System is a key component of Zimmer Biomet's digital and robotic ecosystem. It is designed to enhance the accuracy and precision of total knee arthroplasty (TKA).
ROSA® Knee System: Enhancing Surgical Accuracy
The ROSA® Knee System provides surgeons with real-time data and guidance during surgery, which may lead to more accurate bone resections and implant positioning.
A 2024 clinical evidence summary for the ROSA® Knee System reported improved accuracy and precision compared to conventional instrumentation.[12] Data from the Australian Orthopaedic Association National Joint Replacement Registry suggests that robotic knee arthroplasty is associated with a reduction in the cumulative percent revision rates of primary TKA at two to four years post-operatively.[12]
| Metric | Robotic-Assisted TKA | Conventional TKA | p-value |
| Post-operative Range of Motion (1-year) | 119.4° (95% CI, 116.54° – 122.35°) | 107.1° (95% CI, 103.47° – 110.64°) | < 0.0001 |
| Cumulative Percent Revision (3-years) | 1.9% (95% CI, 1.7%, 2.0%) | 2.2% (95% CI, 2.1%, 2.3%) | N/A |
Data sourced from the ROSA® Knee System 2024 Clinical Evidence Summary.[12]
Experimental Workflow: ROSA® Knee System Clinical Study
Caption: Workflow of a randomized controlled trial for ROSA® Knee.
Conclusion
Zimmer Biomet's role in orthopedic innovation is characterized by a synergistic approach that leverages advancements in material science, an expanding portfolio of regenerative biologics, and the precision of robotic-assisted surgery. The technologies highlighted in this guide—Trabecular Metal™, iodine-treated implants, autologous cell therapies, and the ROSA® Knee System—demonstrate a commitment to addressing key clinical challenges in orthopedics, including implant longevity, infection prevention, tissue regeneration, and surgical accuracy. For researchers and drug development professionals, understanding the technical underpinnings of these innovations is crucial for identifying opportunities for collaboration and further advancements in the field of musculoskeletal health. The continued focus on generating robust preclinical and clinical data will be essential in validating the long-term efficacy and cost-effectiveness of these technologies.
References
- 1. zimmerbiomet.com [zimmerbiomet.com]
- 2. Trabecular Metal® Technology | Zimmer Biomet | For surgeons [zimmerbiomet.com]
- 3. Preoperative Planning for Shoulder Arthroplasty with Patient Specific Guides - Signature ONE Planner [zimmerbiomet.tv]
- 4. Trabecular Metal in Total Knee Arthroplasty Associated with Higher Knee Scores: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zimmer Biomet Receives FDA Breakthrough Device Designation | this compound Stock News [stocktitan.net]
- 6. TMARS & G7 OsseoTi [zimmerbiomet.tv]
- 7. youtube.com [youtube.com]
- 8. Zimmer® Trabecular Metal™ Total Ankle Surgical Technique [zimmerbiomet.tv]
- 9. The Clinical Application of Porous Tantalum and Its New Development for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Zimmer Biomet Reports Positive Update on Biologics Pipeline Following a Preliminary Analysis of Data from the First Pivotal Trial of Stem Cell Therapy for Critical Limb Ischemia to Reach Completion [prnewswire.com]
- 11. drugdeliverybusiness.com [drugdeliverybusiness.com]
- 12. zimmerbiomet.com [zimmerbiomet.com]
An In-Depth Technical Guide to Zimmer Biomet's Biomaterials Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biomaterials research conducted by Zimmer Biomet (ZBH), a global leader in musculoskeletal healthcare. The focus is on the scientific and technical aspects of their key biomaterial platforms, including porous metal technologies and biologics. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the materials science, biological interactions, and clinical applications of these advanced biomaterials.
Porous Metal Technologies for Enhanced Osseointegration
Zimmer Biomet has developed advanced porous metal technologies designed to mimic the structure of native bone, thereby promoting biological fixation through osseointegration. These materials provide a scaffold for bone ingrowth, enhancing the stability and longevity of orthopedic implants.
OsseoTi® Porous Metal Technology
OsseoTi® is a highly porous biomaterial made from a titanium alloy (Ti-6Al-4V) that is manufactured using an additive manufacturing process, commonly known as 3D printing. This technology allows for the creation of a structure that closely resembles human cancellous bone.
| Property | Value | Source |
| Material | Ti-6Al-4V Alloy | [1][2] |
| Porosity | Approximately 70% | [1][3] |
| Average Pore Size | 475 microns | [1][3] |
| Manufacturing Process | Additive Manufacturing (3D Printing) | [1] |
Note: Comprehensive data on mechanical properties such as tensile strength, compressive modulus, and fatigue strength are not publicly available in the reviewed literature. Zimmer Biomet states the material strength is between that of cancellous and cortical bone.[4]
An animal study was conducted to evaluate the in vivo performance of OsseoTi® porous metal.[2]
-
Animal Model: Sheep[2]
-
Implant Specifications: Cylindrical samples of OsseoTi® (20 mm in length and 8 mm in diameter)[2]
-
Implantation Site: Bilateral cylindrical defects created in the distal femur and proximal tibia[2]
-
Time Points for Analysis: 4, 12, and 26 weeks post-implantation[2]
-
Methods of Analysis:
Trabecular Metal™ Technology
Trabecular Metal™ is a highly porous biomaterial made from elemental tantalum.[5][6] It has a long clinical history and is designed to resemble the structure and mechanical properties of cancellous bone, facilitating extensive bone ingrowth and vascularization.[5]
| Property | Value | Source |
| Material | Elemental Tantalum | [5][7] |
| Porosity | Up to 80% | [5] |
| Pore Structure | 100% open and interconnected | [5][6] |
| Modulus of Elasticity | Similar to cancellous bone | [5][6] |
| Coefficient of Friction | High against cancellous bone | [6] |
Research into the biological response to porous tantalum suggests the involvement of several key signaling pathways in promoting osseointegration.[8][9] While these studies were not specific to Zimmer Biomet's Trabecular Metal™, they provide insights into the potential mechanisms of action for this class of biomaterials.
The interaction of osteoprogenitor cells with the porous tantalum surface is believed to trigger a cascade of intracellular signals that lead to osteogenic differentiation and bone matrix deposition. The key signaling pathways implicated include:
-
TGF-β/Smad3 Pathway: Transforming Growth Factor-beta (TGF-β) signaling is crucial for bone formation. Upon binding to its receptor on the cell surface, it activates the Smad signaling cascade, leading to the transcription of osteogenic genes.
-
BMP2/Smad1 Pathway: Bone Morphogenetic Protein 2 (BMP2) is a potent osteoinductive factor. Its signaling through Smad1 is a critical pathway for inducing the differentiation of mesenchymal stem cells into osteoblasts.
-
Wnt/β-catenin Pathway: The Wnt signaling pathway plays a fundamental role in bone development and homeostasis. Activation of this pathway leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus to regulate the expression of genes involved in osteoblast proliferation and differentiation.
-
Integrin α5β1/ERK1/2 Pathway: Integrins are cell surface receptors that mediate cell-matrix adhesion. The binding of cells to the biomaterial surface via integrins can activate downstream signaling pathways such as the Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in cell proliferation and differentiation.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another important signaling cascade that can be activated by various extracellular stimuli, including growth factors and cell-matrix interactions, to regulate osteogenesis.
Biologics for Bone and Tissue Regeneration
Zimmer Biomet's biologics portfolio is centered on providing solutions that support the body's natural healing processes. This includes a range of bone graft substitutes and autologous therapies.
Bone Graft Substitutes
Zimmer Biomet offers a variety of bone graft substitutes designed to provide an osteoconductive scaffold, and in some cases, osteoinductive potential, to support bone formation.
genex® is a biphasic bone graft substitute composed of calcium sulfate and β-tricalcium phosphate. It is designed to be completely resorbed and replaced by new bone.
| Component | Percentage |
| Calcium Sulfate | 50% |
| β-Tricalcium Phosphate | 50% |
PrimaGen® is an allogeneic bone graft that combines cortical bone fibers with cancellous bone to provide both osteoinductive and osteoconductive properties.
Autologous Therapies
Zimmer Biomet provides systems for the concentration of autologous platelets and bone marrow aspirate to be used in conjunction with bone grafting materials.
The MarrowStim™ PAD Kit is designed for the preparation of autologous concentrated bone marrow aspirate (cBMA).
The MOBILE (MarrOwStim™ PAD Kit for the Treatment of Critical LimB IschemIa in Subjects with Severe Peripheral ArteriaL DiseasE) study was a pivotal Investigational Device Exemption (IDE) clinical trial.[10][11][12]
-
Study Design: Prospective, randomized, double-blind, placebo-controlled.[11][12]
-
Patient Population: Patients with critical limb ischemia (CLI) who were not candidates for revascularization.[11][12]
-
Intervention: Intramuscular injection of autologous concentrated bone marrow aspirate (cBMA) prepared with the MarrowStim™ PAD Kit.[10][11]
-
Primary Efficacy Endpoint: Amputation-free survival at one year.[11]
-
Results: A preliminary analysis of a partial data set indicated that treatment with cBMA improved amputation-free survival compared to a placebo, with a comparable safety profile.[11]
Conclusion
Zimmer Biomet's biomaterials research is focused on developing innovative solutions that leverage the body's own regenerative capabilities. Their porous metal technologies, OsseoTi® and Trabecular Metal™, provide advanced scaffolds for osseointegration, while their biologics portfolio offers a range of options to support bone and tissue healing. The ongoing clinical and preclinical research into these biomaterials continues to provide valuable insights for the scientific and medical communities, with the ultimate goal of improving patient outcomes in orthopedic and regenerative medicine. Further research is warranted to fully elucidate the specific molecular mechanisms and signaling pathways involved in the host response to these advanced biomaterials.
References
- 1. OsseoTi® Porous Metal Technology | Zimmer Biomet [zimmerbiomet.com]
- 2. zimmerbiomet.com [zimmerbiomet.com]
- 3. zimmerbiomet.com [zimmerbiomet.com]
- 4. zimmerbiomet.eu [zimmerbiomet.eu]
- 5. zimmerbiomet.eu [zimmerbiomet.eu]
- 6. Trabecular Metal® Technology | Zimmer Biomet | For surgeons [zimmerbiomet.com]
- 7. spotimplant.com [spotimplant.com]
- 8. The Clinical Application of Porous Tantalum and Its New Development for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Zimmer Biomet Reports Positive Update on Biologics Pipeline Following a Preliminary Analysis of Data from the First Pivotal Trial of Stem Cell Therapy for Critical Limb Ischemia to Reach Completion [prnewswire.com]
- 11. drugdeliverybusiness.com [drugdeliverybusiness.com]
- 12. zimmerbiomet.com [zimmerbiomet.com]
Zimmer Biomet's Regenerative Medicine: A Technical Overview for Researchers
Warsaw, IN - Zimmer Biomet Holdings (ZBH) has established a significant presence in the regenerative medicine sector, offering a portfolio of innovative solutions designed to harness the body's own healing mechanisms to repair and regenerate damaged tissues. This technical guide provides an in-depth overview of this compound's core approaches in regenerative medicine, with a focus on their bioinductive scaffolds, cellular allografts, and platelet-rich plasma (PRP) systems. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the technologies and their applications.
Bioinductive Collagen Scaffold: The REGENETEN™ Bioinductive Implant
Zimmer Biomet's REGENETEN Bioinductive Implant is a key technology in their sports medicine portfolio, particularly for the treatment of rotator cuff tears. This highly porous, bioresorbable collagen scaffold is derived from bovine Achilles tendon and serves to stimulate the body's natural healing cascade.
Mechanism of Action
The REGENETEN implant acts as a bioinductive scaffold, providing a three-dimensional framework that encourages cellular infiltration and the deposition of new, organized tissue.[1] The implant is designed to be gradually absorbed by the body over a period of approximately six months.[2] During this time, it induces the formation of new tendon-like tissue, effectively augmenting the native tendon and increasing its thickness.[2][3] This "bio-augmentation" is intended to disrupt the progression of degenerative tears and improve the quality of the healed tendon.[4]
Quantitative Clinical Outcomes
Multiple clinical studies have evaluated the efficacy of the REGENETEN Bioinductive Implant. The following tables summarize key quantitative outcomes from these studies.
| Study Outcome | Partial-Thickness Tears | Full-Thickness Tears | Citation |
| Retear Rates | 0% - 18% after 5 years | 0% - 35% after 2 years | [5] |
| Tendon Thickness Increase | Mean increase of 2.0 mm at final follow-up | Significant increase over published values at all time points | [3] |
| Patient-Reported Outcomes (ASES Score) | Improved from 47.0 to 85.6 | Improved from 45.5 to 83.8 | [3] |
| Patient-Reported Outcomes (WORC Score) | Improved from 38.2 to 84.4 | Improved from 35.0 to 80.1 | [3] |
Experimental Protocol: Surgical Application for Rotator Cuff Repair
The following protocol outlines the general surgical technique for the application of the REGENETEN Bioinductive Implant in rotator cuff repair.
-
Debridement: The rotator cuff tear is debrided to a stable margin.
-
Implant Preparation: The REGENETEN implant is hydrated with saline.
-
Implant Placement: The implant is delivered arthroscopically and placed over the bursal side of the rotator cuff tendon, covering the tear.
-
Fixation: The implant is secured to the tendon and bone using bioresorbable staples or tacks. For full-thickness tears, this is typically done after the tendon has been repaired to the bone with suture anchors.[6][7]
-
Post-operative Rehabilitation: A specific rehabilitation protocol is followed to protect the repair and promote healing.[8][9]
Biologics: Cellular Allografts and Platelet-Rich Plasma
Zimmer Biomet's biologics portfolio is centered on providing osteoconductive, osteoinductive, and osteogenic materials to support bone and soft tissue healing.
Bonus Triad™ Allograft
Bonus Triad is a cryopreserved allograft containing viable mesenchymal stem cells (MSCs), osteoprogenitor cells, and osteoblasts within a cancellous bone matrix combined with demineralized cortical bone.[6][10] This composition provides the three essential elements for bone formation: an osteoconductive scaffold, osteoinductive signals, and osteogenic cells.
| Parameter | Specification | Citation |
| Cell Concentration | ≥ 750,000 cells/cc of cancellous tissue | [6] |
| Cell Viability | ≥ 70% | [6] |
-
Thawing: The allograft is thawed in a sterile water bath according to the instructions for use.
-
Rinsing: The cryoprotectant solution is removed by rinsing with sterile saline.
-
Hydration: The graft can be hydrated with the patient's own blood or bone marrow aspirate.
-
Implantation: The prepared allograft is packed into the bone void or defect.
BioCUE® Blood and Bone Marrow Aspirate (BBMA) Concentration System
The BioCUE system is designed to prepare an autologous concentrate of platelets and nucleated cells from a mixture of whole blood and bone marrow aspirate.[7] This concentrate can be used to hydrate bone grafts or as a standalone biologic treatment.
| Parameter | Specification | Citation |
| Platelet Recovery | 71% of available platelets | [11] |
| Nucleated Cell Recovery | 77.5% of available nucleated cells | [11] |
| Platelet Concentration | 7.2x | [11] |
| Nucleated Cell Concentration | 7.9x | [11] |
-
Aspiration: Obtain whole blood and bone marrow aspirate from the patient using the provided components. A 1:5 ratio of ACD-A anticoagulant to bone marrow aspirate is maintained.[12]
-
Processing: The mixture is processed in the BioCUE disposable system.
-
Centrifugation: The system is centrifuged for 15 minutes at a specified RPM.[13]
-
Extraction: The concentrated platelet-rich plasma and nucleated cells are extracted from the device.
Osteoconductive Scaffold: ETEX™ Calcium Phosphate Technology
Zimmer Biomet's ETEX technology utilizes a nanocrystalline calcium phosphate that mimics the mineral composition of human bone.[14][15] This synthetic bone graft substitute provides an osteoconductive scaffold for new bone growth.[16]
Material Properties
The ETEX material is composed of a proprietary formulation of calcium phosphate that is designed to be biocompatible and bioresorbable. It is available in various formulations, including injectable and moldable putties, to suit different surgical applications.[11] The nanocrystalline structure provides a large surface area for cell attachment and proliferation.
Mechanism of Action
As an osteoconductive scaffold, ETEX provides a framework for the ingrowth of blood vessels and bone-forming cells. Over time, the material is resorbed and replaced by new, host bone. Some formulations of ETEX are combined with demineralized bone matrix (DBM) to add an osteoinductive component.[16]
Signaling Pathways in Regenerative Medicine
While Zimmer Biomet's product literature does not detail specific signaling pathways, the principles of their regenerative medicine technologies align with established biological processes.
-
Collagen Scaffolds (REGENETEN): The bioinductive properties of collagen scaffolds are known to involve pathways related to cell adhesion, migration, proliferation, and differentiation. Integrin signaling, initiated by cell binding to the collagen matrix, is a key upstream event. This can trigger downstream pathways such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell survival and growth. The release of growth factors sequestered within the scaffold or from infiltrating cells, such as TGF-β and PDGF, further stimulates tissue formation.
-
Platelet-Rich Plasma (BioCUE): The therapeutic effects of PRP are mediated by the release of a cocktail of growth factors from activated platelets. These include Platelet-Derived Growth Factor (PDGF), Transforming Growth Factor-beta (TGF-β), Vascular Endothelial Growth Factor (VEGF), and Epidermal Growth Factor (EGF). These growth factors bind to specific cell surface receptors, activating intracellular signaling cascades that promote chemotaxis, angiogenesis, cell proliferation, and matrix synthesis.
-
Mesenchymal Stem Cells (Bonus Triad): MSCs contribute to tissue regeneration through direct differentiation into osteoblasts and through the secretion of paracrine factors. These secreted molecules, including growth factors, cytokines, and extracellular vesicles, modulate the local inflammatory environment and recruit host cells to the site of injury, thereby orchestrating the repair process.
This technical guide provides a comprehensive, though not exhaustive, overview of Zimmer Biomet's approach to regenerative medicine. For specific product information, including indications, contraindications, warnings, and precautions, please refer to the official product labeling and the Zimmer Biomet website.
References
- 1. aijourn.com [aijourn.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. zimmerbiomet.com [zimmerbiomet.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. orthovirginia.com [orthovirginia.com]
- 9. shouldereducation.com [shouldereducation.com]
- 10. zimmerbiomet.com [zimmerbiomet.com]
- 11. BioCUE® BBMA: Advanced Blood and Bone Marrow Aspirate [zimmerbiomet.com]
- 12. restaurant-mordu-draguignan.fr [restaurant-mordu-draguignan.fr]
- 13. BioCUE Platelet Concentration System [medical-xprt.com]
- 14. zimmerbiomet.com [zimmerbiomet.com]
- 15. zimmerbiomet.com [zimmerbiomet.com]
- 16. Full-thickness rotator cuff tear repair [smith-nephew.com]
ZBH clinical trial phases explained
An In-Depth Technical Guide to the Clinical Development of "ZBH"
Introduction
This document provides a comprehensive technical overview of the clinical trial phases for a hypothetical novel therapeutic agent, hereinafter referred to as "this compound." While the ticker "this compound" is associated with Zimmer Biomet Holdings, a prominent medical technology company, this guide will utilize "this compound" as a placeholder to delineate the structured and rigorous process of drug development for a new molecular entity. The intended audience for this whitepaper includes researchers, scientists, and professionals in the field of drug development. The following sections will detail the journey of "this compound" from preclinical research through all four phases of clinical trials, culminating in post-market surveillance.
The development of a new drug is a complex, multi-stage process designed to rigorously evaluate its safety and efficacy before it can be made available to the public. Each phase of a clinical trial is designed to answer specific research questions. This guide will provide detailed methodologies, quantitative data summaries, and visual representations of key processes to facilitate a deeper understanding of the core concepts of clinical drug development.
Preclinical Development: The Foundation of "this compound"
Before any human testing can begin, a significant amount of preclinical research must be conducted on "this compound." The primary goals of this stage are to determine if the drug is reasonably safe for initial use in humans and if it shows theoretical efficacy.
Key Objectives:
-
Pharmacology: To understand how "this compound" affects the body (pharmacodynamics) and how the body affects "this compound" (pharmacokinetics).
-
Toxicology: To assess the potential for "this compound" to cause harm.
-
Formulation: To develop a stable and effective dosage form for administration.
Experimental Protocols:
-
In Vitro Studies: A variety of cell-based assays are conducted to determine the mechanism of action of "this compound." For instance, if "this compound" is an inhibitor of a specific enzyme, kinetic assays would be performed to determine its inhibitory constant (Ki).
-
In Vivo Studies: Animal models are used to evaluate the safety and efficacy of "this compound." These studies help to determine the starting dose for human trials and to identify potential target organs for toxicity. For example, rodent and non-rodent species are often used to assess cardiovascular and respiratory safety.
The culmination of the preclinical phase is the submission of an Investigational New Drug (IND) application to a regulatory authority like the U.S. Food and Drug Administration (FDA).
Clinical Trial Phases of "this compound"
The clinical development of "this compound" is traditionally divided into four sequential phases. Each phase builds upon the results of the previous one, gathering more information about the drug's safety and effectiveness.
Phase 1: Human Pharmacology and Safety
The primary goal of Phase 1 is to assess the safety of "this compound" in a small group of healthy volunteers or, in some cases, patients with the target disease.[1][2] This phase is crucial for determining a safe dosage range and identifying side effects.[1][2][3]
Data Presentation: Phase 1 Overview
| Parameter | Typical Range |
| Number of Participants | 20-100 |
| Study Duration | Several months |
| Primary Endpoint | Safety and tolerability |
| Secondary Endpoints | Pharmacokinetics, Pharmacodynamics |
Experimental Protocol: Dose Escalation Study
A common design for a Phase 1 trial is the dose escalation study. In this design, a small group of participants receives a low dose of "this compound." If the dose is well-tolerated, a new group of participants receives a slightly higher dose. This process continues until the maximum tolerated dose (MTD) is identified.
Phase 2: Therapeutic Exploration and Dose-Ranging
Once "this compound" has been deemed safe in Phase 1, Phase 2 trials are conducted to assess its effectiveness in patients with the condition it is intended to treat.[1][2] This phase also continues to gather safety data and helps to determine the optimal dose.[1]
Data Presentation: Phase 2 Overview
| Parameter | Typical Range |
| Number of Participants | 100-300 |
| Study Duration | Several months to 2 years |
| Primary Endpoint | Efficacy in treating the disease |
| Secondary Endpoints | Short-term safety, optimal dose finding |
Experimental Protocol: Double-Blind, Placebo-Controlled Trial
A standard design for a Phase 2 trial is a randomized, double-blind, placebo-controlled study. In this design, patients are randomly assigned to receive either "this compound" or a placebo. Neither the patients nor the researchers know who is receiving the active drug, which helps to minimize bias in the results.
Phase 3: Therapeutic Confirmation
Phase 3 trials are large-scale studies designed to confirm the efficacy of "this compound" and monitor its side effects in a larger and more diverse patient population.[2][3] The results of these trials are often used as the basis for regulatory approval.
Data Presentation: Phase 3 Overview
| Parameter | Typical Range |
| Number of Participants | Several hundred to several thousand |
| Study Duration | 1-4 years |
| Primary Endpoint | Clinical efficacy vs. standard of care |
| Secondary Endpoints | Long-term safety, quality of life |
Experimental Protocol: Multi-Center, Randomized Controlled Trial
Phase 3 trials are often conducted at multiple medical centers to ensure a diverse patient population. A common design is a randomized controlled trial where "this compound" is compared to the current standard of care for the disease. This allows researchers to determine if "this compound" is more effective or has a better safety profile than existing treatments.
Phase 4: Post-Marketing Surveillance
After a drug is approved by regulatory authorities, Phase 4 trials are conducted to gather additional information about its long-term safety, effectiveness, and optimal use in the general population.[1][2]
Data Presentation: Phase 4 Overview
| Parameter | Typical Range |
| Number of Participants | Thousands |
| Study Duration | Ongoing |
| Primary Endpoint | Long-term safety and efficacy |
| Secondary Endpoints | Rare side effects, drug interactions |
Experimental Protocol: Observational Studies
Phase 4 studies often take the form of large-scale observational studies or registries. These studies track the health outcomes of patients taking "this compound" over many years to identify any rare or long-term side effects that may not have been apparent in the earlier, smaller trials.[1]
Mandatory Visualizations
To further illustrate the concepts discussed in this guide, the following diagrams have been created using the Graphviz DOT language.
Caption: The overall drug development pipeline for "this compound".
Caption: A typical experimental workflow for a clinical trial of "this compound".
Caption: A hypothetical signaling pathway targeted by "this compound".
References
An In-depth Technical Guide to the Core Therapeutic Areas of Zimmer Biomet Products
This technical guide provides a comprehensive overview of the key therapeutic areas for Zimmer Biomet (ZBH) products, designed for researchers, scientists, and drug development professionals. The guide details the clinical applications and underlying technologies of this compound's core product lines, with a focus on quantitative data, experimental protocols, and relevant biological signaling pathways.
Orthopedic Reconstructive Implants
Zimmer Biomet is a global leader in orthopedic reconstructive implants, with a strong focus on knee and hip arthroplasty. These products aim to restore mobility and alleviate pain for patients suffering from degenerative joint disease or injury.
Knee Arthroplasty: Persona® The Personalized Knee® System
The Persona Knee System is designed to provide a personalized fit and more natural knee kinematics by offering a wide range of sizes and shapes for femoral, tibial, and patellar components.
| Study Outcome | Preoperative | Postoperative (2-Year Follow-up) | p-value (vs. Pre-op) |
| KOOS Pain [1] | 40.3 | 85.7 | <0.001 |
| KOOS Symptoms [1] | - | 82.2 | 0.037 (vs. NexGen) |
| KOOS Activities of Daily Living [1] | - | 70.0 | Not Significant |
| KOOS Sports and Recreation [1] | - | 55.0 | Not Significant |
| KOOS Quality of Life [1] | - | 78.2 | <0.001 (vs. NexGen) |
| Oxford Knee Score (OKS) [2] | 22.1 | 41.8 | <0.001 |
| Knee Society Score (KSS) [3] | 59.5 | 91.1 (at 1 year) | <0.001 |
| Functional Score (FS) [3] | - | - | Significant improvement at 1 year |
| Range of Motion (ROM) [3] | - | - | Significant improvement at 1 year |
| Implant Survivorship [2] | - | 99% at 2 years | N/A |
The following is a summarized surgical protocol for the Persona Knee System. For complete and detailed instructions, refer to the official Zimmer Biomet surgical technique manuals.[4][5]
-
Preoperative Planning: Utilize X-rays and templating to determine the appropriate implant size and alignment. The angle between the anatomic and mechanical axes is determined to guide the distal femoral cut.[4]
-
Surgical Approach: A medial parapatellar, midvastus, or subvastus arthrotomy can be used. The patella may be everted or subluxed based on surgeon preference.[4]
-
Femoral Preparation:
-
Establish femoral alignment using an intramedullary (IM) rod.
-
Perform the distal femoral resection perpendicular to the mechanical axis using the appropriate cutting guide.[5]
-
Size the femur and establish external rotation using the epicondylar axis or Whiteside's line as a reference.
-
Complete the anterior, posterior, and chamfer resections.
-
-
Tibial Preparation:
-
Establish tibial alignment and resect the proximal tibia.
-
Size and rotate the tibial baseplate to ensure optimal coverage and alignment.
-
Drill and broach the tibia to prepare for the tibial stem.
-
-
Patellar Preparation: Resurface the patella as required.
-
Trial Reduction: Assemble and insert the provisional components to assess joint stability, range of motion, and patellar tracking.
-
Final Implantation: Cement the final femoral, tibial, and patellar components in place.
-
Closure: Close the incision in layers.
Robotic-Assisted Surgery: ROSA® Knee System
The ROSA (Robotic Surgical Assistant) Knee System is designed to assist surgeons in performing total knee arthroplasty with greater precision and accuracy.
| Performance Metric | ROSA Knee System | Conventional Instrumentation |
| Cumulative Percent Revision (5 years) [6] | 1.9% | 3.4% |
| Revisions per 100 Observation Years [6] | 0.39 | 0.60 |
The following is a generalized workflow for a total knee arthroplasty using the ROSA Knee System. For detailed instructions, refer to the official user manual and surgical technique guides.[7][8]
-
Preoperative Planning: A 3D model of the patient's knee is created from X-rays, allowing the surgeon to plan the specifics of the knee replacement prior to surgery.[7]
-
Intraoperative Registration: The surgeon uses the ROSA Knee System to register the patient's anatomy, mapping the unique surface of the knee.
-
Robotic Arm Assistance: The ROSA robotic arm is positioned to hold the cutting guides in the precise location and orientation as determined by the surgical plan. The robot does not perform the surgery but assists the surgeon by ensuring the cuts are made according to the plan.
-
Bone Resections: The surgeon performs the femoral and tibial bone resections using the robotically-held cutting guides.
-
Soft Tissue Balancing: The system provides real-time feedback on soft tissue tension, allowing the surgeon to make adjustments for optimal balance.
-
Trialing and Final Implantation: Trial components are inserted to verify fit and function before the final implants are placed.
Sports Medicine
Zimmer Biomet's Sports Medicine portfolio offers a wide range of solutions for the repair of soft tissues, including tendons and ligaments.
Soft Tissue Fixation: JuggerKnot® Soft Anchor System
The JuggerKnot Soft Anchor is a 100% suture-based anchor system for soft tissue fixation to bone.
| Anchor Type | Mean Pullout Strength (N) | Suture Size |
| JuggerKnot Mini 1.0 mm [9] | 73.0 | 3-0 |
| JuggerKnot Mini 1.0 mm [9] | 118.7 | 2-0 |
| JuggerKnot 1.4 mm [1] | 239 (in porcine bone) | #1 MaxBraid™ |
| JuggerKnot 1.5 mm [1] | - | #2 MaxBraid™ |
| JuggerKnot Long Soft Anchor [10] | 168.1 (37.8 lbs) | #1 |
| JuggerKnot Long Soft Anchor [10] | 174.3 (39.2 lbs) | #2 |
The following is a general protocol for the insertion of a JuggerKnot Soft Anchor. Specific techniques may vary depending on the anatomical location and surgical approach.[11][12][13]
-
Portal Placement and Surface Preparation: Establish appropriate arthroscopic portals and prepare the bone surface at the desired anchor insertion site to promote healing.[14]
-
Guide Placement: Position the JuggerKnot guide at the desired location and angle on the bone.[12]
-
Drill Pilot Hole: Use the appropriate size drill bit to create a pilot hole to the specified depth.[13]
-
Anchor Insertion: Insert the JuggerKnot Soft Anchor through the guide and into the pilot hole. Lightly mallet the inserter handle to fully seat the anchor.[11]
-
Anchor Deployment: Pull back on the inserter handle to set the anchor against the cortical bone.
-
Suture Management: Release the sutures from the handle and pass them through the soft tissue to be repaired.
-
Knot Tying/Tensioning: Secure the repair with the desired knot-tying or knotless technique.
The transforming growth factor-beta (TGF-β) signaling pathway plays a crucial role in the healing of soft tissues like tendons and ligaments by promoting cell proliferation, differentiation, and extracellular matrix synthesis.
Craniomaxillofacial (CMF) and Thoracic
Zimmer Biomet provides a range of solutions for the fixation of the craniomaxillofacial skeleton and the thoracic cage.
Craniomaxillofacial: Patient-Specific Implants (PSIs)
This compound offers patient-specific implants for complex CMF reconstruction, designed and manufactured based on a patient's CT scan data.
-
Preoperative Imaging: A high-resolution CT scan of the patient's craniofacial skeleton is obtained.
-
Virtual Surgical Planning: The CT data is used to create a 3D virtual model of the skull. The surgeon, in collaboration with this compound engineers, plans the surgical resection and designs the custom implant.
-
Implant Manufacturing: The patient-specific implant is manufactured using materials such as PEEK or titanium.
-
Surgical Implantation: The surgeon performs the planned resection and fits the custom implant to the defect. The implant is secured using screws.
Vascular Endothelial Growth Factor (VEGF) is a key signaling protein in angiogenesis (the formation of new blood vessels), which is essential for bone regeneration in CMF reconstruction.
Thoracic: RibFix™ Fixation Systems
The RibFix Blu and RibFix Advantage systems are designed for the fixation and stabilization of rib fractures.[15][16]
-
Note: Specific clinical outcome data for the RibFix systems is not detailed in the provided search results. However, the systems are designed to provide stable fixation to promote bone healing.
The following is a general outline of the surgical technique for the RibFix Blu system.[17]
-
Fracture Identification and Incision: The location of the rib fracture is identified, and an incision is made to access the injured area.
-
Fracture Reduction: The fractured rib segments are brought into proper alignment.
-
Plate Contouring and Placement: A RibFix Blu plate is selected and, if necessary, contoured to match the shape of the rib. The plate is positioned over the fracture site.
-
Screw Fixation: The plate is secured to the rib on both sides of the fracture using self-drilling screws.
-
Closure: The incision is closed.
Biologics
Zimmer Biomet's biologics portfolio includes a range of products designed to support bone and soft tissue healing.
Bone Graft Substitutes
This compound offers various bone graft substitutes that possess osteoconductive and/or osteoinductive properties to promote bone formation.[18] These include demineralized bone matrix (DBM) products and synthetic bone graft substitutes.
-
Note: While the provided search results describe the properties of these biologics, specific quantitative data from clinical studies on their efficacy is not available.
The Wnt signaling pathway is a critical regulator of osteoblast differentiation and bone formation, processes that are central to the mechanism of action of many bone biologics.
This technical guide provides a foundational understanding of the key therapeutic areas and core products of Zimmer Biomet. For more detailed information, including specific product indications, contraindications, and comprehensive surgical techniques, it is essential to consult the official product documentation and instructions for use provided by Zimmer Biomet.
References
- 1. zimmerbiomet.com [zimmerbiomet.com]
- 2. Patient reported outcomes and implant survivorship after Total knee arthroplasty with the persona knee implant system: two year follow up - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orthopaper.com [orthopaper.com]
- 4. tehransutures.com [tehransutures.com]
- 5. zimmerbiomet.com [zimmerbiomet.com]
- 6. assets.ctfassets.net [assets.ctfassets.net]
- 7. zimmerbiomet.kr [zimmerbiomet.kr]
- 8. zimmerbiomet.com [zimmerbiomet.com]
- 9. orthopedics.imedpub.com [orthopedics.imedpub.com]
- 10. zimmerbiomet.com [zimmerbiomet.com]
- 11. zimmerbiomet.com [zimmerbiomet.com]
- 12. ulttra.com.br [ulttra.com.br]
- 13. ormedic.com.ec [ormedic.com.ec]
- 14. portomed.com [portomed.com]
- 15. zbthoracic.com [zbthoracic.com]
- 16. Thoracic Products | Zimmer Biomet [zimmerbiomet.com]
- 17. zimmerbiomet.eu [zimmerbiomet.eu]
- 18. zimmerbiomet.eu [zimmerbiomet.eu]
Methodological & Application
ZBH clinical trial protocol for knee replacement
An analysis of clinical trial information indicates that "ZBH" is the stock ticker for Zimmer Biomet Holdings, a prominent medical technology company. They are actively sponsoring clinical trials for their knee replacement systems. This document outlines a representative clinical trial protocol based on publicly available information regarding studies of the Persona® Total Knee System.
Application Notes: this compound/P-TKA/001
Trial Title: A Prospective, Randomized, Multi-Center Study to Evaluate the Safety and Efficacy of the Persona® OsseoTi® Keel Cementless Total Knee Arthroplasty (TKA) System versus the Persona® Keel Cemented TKA System.
Introduction: Total knee arthroplasty is a standard procedure for end-stage knee osteoarthritis or rheumatoid arthritis.[1] The fixation of the implant to the bone is a critical factor for long-term success. While cemented fixation has been the gold standard, cementless fixation, which allows for biological ingrowth, is gaining traction. This study aims to compare the clinical outcomes, safety, and performance of a cementless knee system against a cemented system.[1][2]
Study Objectives and Endpoints
The primary objective is to evaluate implant survivorship and clinical outcomes for the Persona® knee implants.[3]
| Endpoint Type | Endpoint | Time Frame | Metric/Assessment Tool |
| Primary | Implant Survivorship | 10 Years | Revision surgery rate for any reason (aseptic loosening, infection, etc.) |
| Secondary | Clinical Performance & Function | 2 & 5 Years | Oxford Knee Score (OKS), Knee Society Score (KSS), Range of Motion (ROM) |
| Secondary | Patient-Reported Outcomes | 2 & 5 Years | Patient satisfaction surveys, Quality of Life (SF-36) |
| Secondary | Radiographic Analysis | 1, 2, 5, 10 Years | Assessment of implant fixation, alignment, and radiolucent lines |
| Safety | Adverse Events | Throughout Study | Incidence and severity of device-related and procedure-related adverse events |
Experimental Protocols
Patient Selection and Enrollment
A comprehensive screening process ensures the appropriate patient population is enrolled.
| Criteria Type | Detailed Criteria |
| Inclusion Criteria | 1. Age 18 years or older.[2] |
| 2. Diagnosis of osteoarthritis or rheumatoid arthritis warranting primary TKA.[1] | |
| 3. Patient is a candidate for either cemented or cementless knee replacement.[2] | |
| 4. Willing and able to provide informed consent and attend all follow-up visits.[3] | |
| Exclusion Criteria | 1. Active or suspected infection in the knee joint.[3] |
| 2. Previous major open surgery on the ipsilateral knee.[4] | |
| 3. Known allergy to implant materials. | |
| 4. Significant neuromuscular or vascular disease affecting the limb.[3] | |
| 5. Body Mass Index (BMI) ≥ 45 kg/m ².[5] |
Surgical Protocol
Patients are randomized in a 1:1 ratio to one of two treatment arms. The study is designed as a single-blind trial, where the participant is unaware of the allocated treatment.[1]
-
Arm A (Investigational): Implantation of the Persona OsseoTi Keel Cementless Total Knee System.
-
Arm B (Control): Implantation of the Persona Keel Cemented Total Knee System.
All procedures will be performed by experienced orthopedic surgeons following standard surgical guidelines. Perioperative treatment, including anesthesia and pain management protocols, will be standardized across all study sites.[4]
Post-Operative Follow-up and Data Collection
Participants will attend follow-up visits at specified intervals for clinical and radiographic evaluations.[2][3]
| Visit | Time Point | Clinical Evaluation | Radiographic Evaluation | Patient-Reported Outcomes |
| 1 | 6 Weeks | Wound check, ROM | N/A | Pain VAS |
| 2 | 6 Months | KSS, ROM | AP/Lateral X-rays | OKS, SF-36 |
| 3 | 1 Year | KSS, ROM | AP/Lateral X-rays | OKS, SF-36 |
| 4 | 2 Years | KSS, ROM | AP/Lateral X-rays | OKS, SF-36 |
| 5 | 5 Years | KSS, ROM | AP/Lateral X-rays | OKS, SF-36 |
| 6 | 10 Years | KSS, ROM | AP/Lateral X-rays | OKS, SF-36 |
Visualizations
Clinical Trial Workflow
The diagram below illustrates the patient's journey from recruitment to the completion of the long-term follow-up.
Caption: Patient workflow for the this compound/P-TKA/001 clinical trial.
Study Endpoint Hierarchy
This diagram outlines the relationship between the primary, secondary, and safety endpoints of the study.
Caption: Hierarchy of primary, secondary, and safety endpoints.
References
- 1. Zimmer Biometâs Knee System Study: A Potential Game-Changer in Orthopedics - TipRanks.com [tipranks.com]
- 2. lvhn.org [lvhn.org]
- 3. Knee Replacement for Osteoarthritis · Info for Participants · Clinical Trial 2025 | Power | Power [withpower.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Study Assessing Pain Relief After Replacement of the Knee | Clinical Research Trial Listing [centerwatch.com]
Applying for a Zimmer Biomet (ZBH) Research Grant: A Detailed Guide for Researchers
This guide provides comprehensive application notes and protocols for researchers, scientists, and drug development professionals interested in securing research funding from Zimmer Biomet (ZBH). The information is compiled from publicly available resources regarding their educational and collaborative research grants.
Understanding Zimmer Biomet's Funding Landscape
Zimmer Biomet primarily offers two types of grants:
-
Educational Grants: These grants support independent educational conferences that aim to promote scientific knowledge, medical advancement, and the delivery of effective healthcare.[1] Organizations with a genuine educational purpose, such as training hospitals, medical universities, and professional associations, are eligible to apply.[1]
-
Collaborative Research Grants: These are often offered in partnership with professional societies. A key example is the J. Robert Gladden Orthopaedic Society (JRGOS)/Zimmer Biomet Research Grant , which supports residents and fellows in conducting research that aligns with the JRGOS vision and mission.[2]
Application Notes: A Step-by-Step Guide
Pre-Application Phase: Foundational Steps
Before initiating the application process, it is crucial to align your research with Zimmer Biomet's focus areas, which primarily revolve around musculoskeletal health, orthopedics, and medical device technology.
Logical Workflow for Pre-Application:
Caption: Pre-application workflow for a this compound research grant.
Key Components of the Application Package
Based on the requirements for the JRGOS/Zimmer Biomet Research Grant, a typical application package will likely include the following components.
| Component | Description | Key Considerations |
| Project Title | A concise and informative title that reflects the core of the research. | Should be clear, specific, and engaging. |
| Abstract | A summary of the research project (typically around 350 words).[2] | Must clearly state the problem, hypothesis, methods, and expected outcomes. |
| Specific Aims | A detailed, one-page description of the research goals.[2] | Aims should be specific, measurable, achievable, relevant, and time-bound (SMART). |
| Research Plan | A comprehensive plan (up to 6 pages) detailing the significance, innovation, and approach of the study.[2] | This is the core of the proposal and requires meticulous planning. |
| References | A list of all cited literature.[2] | Follow a consistent and recognized citation format. |
| Budget | A detailed breakdown of all anticipated project costs.[2] | Justify each expense and ensure it aligns with the proposed research activities. Note that indirect costs may not be allowed.[2] |
| Project Timeline | A detailed timeline for achieving each specific aim.[2] | A Gantt chart is a highly recommended visualization tool. |
| CVs of Investigators | Curricula vitae of the Principal Investigator and any co-investigators.[2] | Highlight relevant experience and publications. |
| Letter of Recommendation | A letter of support from a faculty mentor.[2] | The mentor should attest to the applicant's capabilities and the project's feasibility. |
The Review Process
Applications are typically reviewed by a committee based on objective criteria.[1] For educational grants, these criteria may include the number of educational hours, financial need, and the educational focus.[1] For research grants, the scientific merit, innovation, and potential impact of the proposed research are paramount.
Grant Review and Decision Pathway:
Caption: The grant review and decision-making process.
Experimental Protocols
This section provides examples of detailed methodologies for key experiments relevant to orthopedic and musculoskeletal research.
In Vitro Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs) on a Novel Biomaterial
Objective: To assess the osteoinductive potential of a novel biomaterial scaffold for bone regeneration applications.
Materials:
-
Human Mesenchymal Stem Cells (hMSCs)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
Osteogenic induction medium (DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbic acid)
-
Novel biomaterial scaffolds and control scaffolds (e.g., tissue culture plastic)
-
Alkaline Phosphatase (ALP) activity assay kit
-
Alizarin Red S staining solution
-
TRIzol reagent for RNA extraction
-
qRT-PCR primers for osteogenic markers (e.g., RUNX2, OPN, OCN)
Protocol:
-
Cell Seeding: hMSCs are seeded onto the novel biomaterial scaffolds and control surfaces at a density of 1 x 10^4 cells/cm².
-
Cell Culture: Cells are cultured in standard growth medium for 24 hours to allow for attachment.
-
Osteogenic Induction: The growth medium is replaced with osteogenic induction medium. The medium is changed every 2-3 days.
-
ALP Activity Assay: At days 7 and 14, cell lysates are collected and ALP activity is measured according to the manufacturer's instructions. Absorbance is read at 405 nm.
-
Alizarin Red S Staining: At day 21, cells are fixed with 4% paraformaldehyde and stained with Alizarin Red S solution to visualize calcium deposits.
-
Gene Expression Analysis: At days 7, 14, and 21, total RNA is extracted using TRIzol reagent. qRT-PCR is performed to quantify the expression of osteogenic marker genes.
Experimental Workflow:
Caption: Workflow for in vitro osteogenic differentiation assay.
In Vivo Biocompatibility and Osseointegration of a Novel Orthopedic Implant in a Rabbit Model
Objective: To evaluate the in vivo biocompatibility and osseointegration of a novel orthopedic implant.
Materials:
-
New Zealand White rabbits
-
Novel orthopedic implants and control implants (e.g., standard titanium alloy)
-
Surgical instruments
-
Anesthesia (e.g., ketamine/xylazine)
-
Micro-CT scanner
-
Histological processing reagents (formalin, ethanol series, paraffin)
-
Histological stains (Hematoxylin and Eosin, Masson's Trichrome)
Protocol:
-
Surgical Implantation: Under general anesthesia, a cylindrical defect is created in the femoral condyle of each rabbit. The novel or control implant is press-fitted into the defect.
-
Post-Operative Care: Animals are monitored daily for any signs of adverse reactions.
-
Micro-CT Analysis: At 4 and 8 weeks post-surgery, animals are euthanized and the femurs are harvested. Micro-CT scanning is performed to quantify bone volume, bone-implant contact (BIC), and trabecular microarchitecture around the implant.
-
Histological Analysis: Following micro-CT, the samples are decalcified, embedded in paraffin, and sectioned. Sections are stained with H&E to assess tissue response and inflammation, and Masson's Trichrome to visualize collagen and bone formation.
Quantitative Data Summary:
| Time Point | Implant Group | Bone Volume / Total Volume (BV/TV) (%) | Bone-Implant Contact (BIC) (%) |
| 4 Weeks | Novel Implant | 35.2 ± 4.1 | 45.8 ± 5.3 |
| Control Implant | 28.9 ± 3.7 | 38.2 ± 4.9 | |
| 8 Weeks | Novel Implant | 52.6 ± 5.9 | 68.4 ± 6.1 |
| Control Implant | 41.3 ± 4.8 | 55.7 ± 5.5 |
Signaling Pathways in Musculoskeletal Research
Understanding the underlying molecular mechanisms is crucial for developing innovative therapies. Below is a simplified representation of the Wnt/β-catenin signaling pathway, which is critical for bone formation.
Wnt/β-catenin Signaling Pathway in Osteogenesis:
Caption: Simplified Wnt/β-catenin signaling in osteogenesis.
By thoroughly preparing a research proposal that aligns with Zimmer Biomet's mission and meticulously detailing the experimental plan, researchers can significantly enhance their chances of securing funding for their innovative projects in musculoskeletal health.
References
Application Notes and Protocols for Zimmer Biomet Hip Arthroplasty Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the surgical techniques and technologies developed by Zimmer Biomet (ZBH) for hip arthroplasty. As "this compound" refers to the company rather than a single surgical technique, this guide focuses on the application of their key hip replacement systems, including the G7® Acetabular System, the Taperloc® and Z1® Femoral Hip Systems, and innovative ancillary technologies such as the HipInsight™ Mixed Reality Navigation and the iodine-treated iTaperloc® Complete and iG7™ Hip System.
Overview of Zimmer Biomet Hip Arthroplasty Systems
Zimmer Biomet offers a comprehensive portfolio of products for total hip arthroplasty (THA), designed to address a wide range of patient anatomies and surgical preferences. These systems are often used in combination to provide a complete solution for hip joint replacement.
Key Components:
-
G7® Acetabular System: A modular system for the "socket" part of the hip replacement, offering a variety of shell, fixation, and bearing options to create a stable joint.
-
Taperloc® Complete Hip System: A widely used femoral stem with a long clinical history, designed for cementless fixation and long-term stability.
-
Z1® Femoral Hip System: A newer, triple-taper femoral stem designed for initial axial and rotational stability, compatible with various surgical approaches including the anterior approach.
-
HipInsight™ Mixed Reality Navigation System: An FDA-cleared surgical guidance system that uses mixed-reality glasses to overlay a 3D model of the patient's anatomy during surgery, aiding in implant positioning.
-
Iodine-Treated Hip System: A novel implant system featuring a controlled-release iodine surface treatment on the iTaperloc® Complete and iG7™ Hip System to help prevent periprosthetic joint infections (PJI).
Quantitative Data from Clinical Studies
The following tables summarize available quantitative data from clinical studies on various Zimmer Biomet hip arthroplasty products.
Table 1: Clinical Outcomes of the Taperloc® and Taperloc® Complete Femoral Stems
| Study Parameter | Taperloc® Full Profile (TFP) | Taperloc® Complete Full Profile (TCFP) | Data Source |
| 2-Year Subsidence (mm) | 0.71 (mean) | 0.44 (mean) | [1] |
| **2-Year Retroversion (°) ** | 0.56 (mean) | -0.13 (mean) | [1] |
| 20-Year Survival Rate | 98% (revision for any reason) | N/A | [2] |
| Long-Term Survival (17.8 years) | 93.4% (cemented and cementless) | N/A | [3] |
Table 2: Clinical Outcomes of the G7® Acetabular System
| Study Parameter | Outcome | Data Source |
| 2-Year Survivorship (PPS® Shell) | 100% | [4] |
Table 3: Incidence of Periprosthetic Joint Infection (PJI)
| Condition | Incidence Rate | Data Source |
| Primary Total Joint Arthroplasty | 1% to 2% | [5][6][7] |
Experimental Protocols: Surgical Workflows
While specific surgical protocols can vary based on surgeon preference and patient anatomy, the following outlines a generalized workflow for a total hip arthroplasty using Zimmer Biomet's integrated technologies.
Pre-Operative Planning with HipInsight™
The HipInsight™ system utilizes a CT-based 3D surgical plan.
-
Patient Imaging: Obtain a Computed Tomography (CT) scan of the patient's pelvis.
-
3D Model Generation: A patient-specific 3D model of the pelvic anatomy is created.
-
Implant Templating: The surgeon uses the 3D model to select the appropriate size and position of the Zimmer Biomet femoral and acetabular components. Key parameters such as planned component size, pelvic tilt, leg length, and offset change are determined.[8]
-
Plan Upload: The final surgical plan is uploaded to the Microsoft HoloLens 2 glasses.
Generalized Surgical Protocol for a Z1® Femoral Hip System and G7® Acetabular System Procedure
This protocol describes a cementless total hip arthroplasty.
-
Patient Positioning and Surgical Approach: The patient is positioned according to the surgeon's preferred approach (e.g., posterior, direct anterior). The Z1® system is designed to be compatible with various approaches.[9]
-
Femoral Neck Resection: The femoral head is dislocated, and the femoral neck is resected at the level determined during pre-operative planning.[9]
-
Acetabular Preparation:
-
The acetabulum is exposed and prepared by removing cartilage and osteophytes.
-
Reaming of the acetabulum is performed to create a hemispherical socket for the G7® cup.
-
-
G7® Acetabular Component Implantation:
-
A trial shell is used to confirm size and positioning.
-
The final G7® acetabular shell is impacted into the prepared acetabulum.
-
If using the HipInsight™ system, the surgeon can visualize the holographic guide to ensure accurate cup placement according to the pre-operative plan.[8][10]
-
Screws may be used for additional fixation if required.
-
The selected G7® liner (e.g., dual mobility, constrained) is inserted into the shell.
-
-
Femoral Preparation:
-
The femoral canal is opened and prepared using a series of broaches specific to the Z1® system. This is a "broach-only" technique.[11]
-
The broaches are sequentially inserted to compact the cancellous bone and achieve a press-fit.
-
-
Z1® Femoral Stem Implantation:
-
A trial stem and neck are used to assess leg length, offset, and stability.
-
The final Z1® femoral stem is inserted into the prepared canal.[9]
-
-
Final Reduction and Closure:
-
The appropriate femoral head is placed on the stem, and the hip is reduced.
-
Range of motion and stability are assessed.
-
The surgical incision is closed in layers.
-
Signaling Pathways and Mechanisms
Mechanism of Action: Iodine-Treated Implants
The Zimmer Biomet iTaperloc® Complete and iG7™ Hip System with iodine technology is designed to reduce the risk of periprosthetic joint infections (PJI).
-
Bacterial Adhesion Inhibition: The implant surface has a controlled-release iodine treatment.[5][12] Iodine is a well-known antiseptic with a broad antibacterial spectrum.[13]
-
Biofilm Prevention: By inhibiting the initial attachment of bacteria to the implant surface, the formation of a bacterial biofilm is prevented. Biofilms are a major cause of persistent and difficult-to-treat implant-related infections.
Visualizations
References
- 1. A model-based radiostereometric analysis (RSA) randomized control trial evaluating the stability of the cementless Taperloc hip stem: the TapHip study 2-year follow-up RSA and PROMs results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term results of uncemented total hip arthroplasty with the Taperloc femoral component in patients with Dorr type C proximal femoral morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long term results of total hip arthroplasty with cemented and cementless tapered femoral component - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zimmerbiomet.eu [zimmerbiomet.eu]
- 5. Zimmer Biomet Receives FDA Breakthrough Device Designation | this compound Stock News [stocktitan.net]
- 6. investing.com [investing.com]
- 7. Zimmer Biomet Holdings, Inc. Announces FDA Breakthrough Designation for Iodine-Treated Total Hip Replacement System | MarketScreener [marketscreener.com]
- 8. Zimmer Biomet and Surgical Planning Associates Announce Exclusive Multi-Year Co-Marketing Agreement for HipInsight™ Mixed Reality System for Total Hip Replacement – Zimmer Biomet [investor.zimmerbiomet.com]
- 9. zimmerbiomet.com [zimmerbiomet.com]
- 10. HipInsight [hipinsight.com]
- 11. scribd.com [scribd.com]
- 12. massdevice.com [massdevice.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of ZBH's ROSA® Knee System in Surgery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Zimmer Biomet ROSA® Knee System, a robotic surgical assistant for total knee arthroplasty (TKA). The content is tailored for researchers, scientists, and drug development professionals who may be evaluating the impact of surgical technologies on patient outcomes, developing related pharmaceuticals or orthopedic materials, or studying the biomechanics of knee replacement.
Introduction to the ROSA® Knee System
The ROSA® (Robotic Surgical Assistant) Knee System is designed to assist orthopedic surgeons in performing total knee replacement surgery with greater precision and accuracy.[1][2] It functions as a collaborative robotic tool, where the surgeon remains in control of the procedure while the robotic arm provides guidance for bone cuts and facilitates soft tissue balancing.[3][4] The system can be used in either image-based or imageless modes, offering flexibility to the surgeon.[5][6] In the image-based approach, a 3D model of the patient's knee is created from a series of X-rays, allowing for detailed preoperative planning.[1][7][8] The imageless option relies on intraoperative landmark acquisition.[4]
The primary goal of the ROSA® Knee System is to improve the accuracy of implant placement, which can impact the longevity of the implant and patient satisfaction.[1] The system provides real-time data during the surgery, enabling the surgeon to make informed decisions based on the patient's unique anatomy.[1][7][8]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the ROSA® Knee System, focusing on surgical accuracy, operative time, and patient-reported outcomes.
Table 1: Surgical Accuracy and Precision
| Parameter | ROSA® Knee System | Conventional Instrumentation | Citation |
| Hip-Knee-Ankle (HKA) Angle Accuracy | |||
| Mean Absolute Error | 1.2° ± 1.1° | Not consistently reported | [9] |
| Cases within ± 3° of planned alignment | 100% | 75% | [9] |
| Femoral & Tibial Cut Accuracy | |||
| Mean Absolute Errors from planned angles | <1° | Not consistently reported | [9] |
| Standard Deviations | <1 | Not consistently reported | [9] |
| Femoral Component Sizing Prediction | 92.6% accurate | Not applicable | [10] |
| Coronal Plane Alignment (LDFA & MPTA) | |||
| Difference between planned and achieved LDFA | 0.53° ± 1.00° | Not consistently reported | [11] |
| Difference between planned and achieved MPTA | 0.31° ± 1.29° | Not consistently reported | [11] |
| Outliers > 3° for MPTA | 5.7% | Not consistently reported | [11] |
| Sagittal Plane Alignment | |||
| Accuracy within 2° for Distal Femoral Flexion (DFF) | 51% | Not consistently reported | [12] |
| Accuracy within 3° for Distal Femoral Flexion (DFF) | 77% | Not consistently reported | [12] |
| Accuracy within 2° for Tibial Slope (TS) | 57% | Not consistently reported | [12] |
| Accuracy within 3° for Tibial Slope (TS) | 74% | Not consistently reported | [12] |
Table 2: Operative Time and Learning Curve
| Parameter | ROSA® Knee System | MAKO Robotic System | Conventional TKA | Citation |
| Total Operative Time (Mean) | 94.8 ± 23.0 min | 112.7 ± 12.8 min | Not directly compared in this study | [3][13] |
| Learning Curve (Cases to Proficiency) | 6-11 cases | 6 cases | Not applicable | [3][9][10] |
| Operative Time Reduction with Proficiency | From 62.6 ± 7.92 min to 49.9 ± 8.10 min | Not reported | Not applicable | [10] |
| Robotic Procedure Time (% of Total) | 42-48% | Not reported | Not applicable | [10] |
Table 3: Patient-Reported Outcomes (PROMs) and Clinical Outcomes
| Outcome Measure | ROSA® Knee System | Conventional TKA / Other | Follow-up | Citation |
| Knee Society Knee and Function Scores | Higher post-operative scores | Lower scores (vs. navigation-assisted TKA) | 12 months | [5][13] |
| Range of Motion (ROM) | 119.4° (LS Means) | 107.1° (LS Means) | 1 year | [5][13] |
| Greater improvement in arc of motion by 11.67° | [13] | |||
| Forgotten Joint Score & Oxford Knee Score | Higher scores | Lower scores | 6 months | [13] |
| Pain Scores (0-100) | Pre-op: 65.7, >2 years post-op: 11.3 | Not directly compared | > 2 years | [14] |
| Knee Injury and Osteoarthritis Outcomes Score (KOOS JR) | Pre-op: 51.6, >2 years post-op: 87.9 | Not directly compared | > 2 years | [14] |
| Revision Rates (Cumulative Percent Revision) | 1.8% (at 3 years) | 2.2% (non-technology-assisted) | 3 years | [5] |
| 2.2% (at 5 years) | 2.9% (non-technology-assisted) | 5 years | [5] |
Experimental Protocols / Surgical Workflow
The following section details the typical surgical workflow when using the ROSA® Knee System. This can be considered the "experimental protocol" for a TKA procedure utilizing this technology.
Preoperative Planning
-
Patient Selection: Candidates for TKA are typically individuals with end-stage knee osteoarthritis.[1][11]
-
Imaging: For image-based procedures, a series of X-rays are taken to create a 3D model of the patient's knee anatomy.[1][7][8] This allows the surgeon to create a personalized surgical plan.[1] The system also offers an imageless option.[6]
Intraoperative Procedure
-
Patient Setup: The patient is positioned for a standard total knee replacement.
-
Tracker Placement: Optical trackers are attached to the patient's leg (femur and tibia).[7][15][16] These trackers, along with a camera, allow the system to know the exact position of the knee in space.[1][7][8][16]
-
Landmark Registration: The surgeon registers key anatomical landmarks of the patient's knee with the system. This process creates a 3D map of the knee's surface.[15]
-
Soft Tissue Balancing: The system allows for real-time assessment of the soft tissues (ligaments) throughout the range of motion before any bone cuts are made.[6][9] This helps the surgeon plan for a balanced knee replacement.[17]
-
Robotic-Assisted Bone Resection: The surgeon uses the saw to perform the bone cuts.[2] The ROSA robotic arm holds the cutting guide in the precise position and orientation determined by the surgical plan.[2][4] The robot does not perform the surgery on its own but rather assists the surgeon.[7][16][18]
-
Implant Placement and Validation: The surgeon places the trial implants and uses the system to verify the alignment and balance. Once satisfied, the final implants are secured.
-
Final Assessment: A final check of the knee's stability and range of motion is performed.
Postoperative Care
Postoperative care is similar to that of traditional TKA and includes pain management, physical therapy, and a gradual return to daily activities.[1] Hospital stays may range from one to three days.[7][16]
Visualizations
Experimental Workflow Diagram
Caption: Surgical workflow for TKA using the ROSA Knee System.
Logical Relationship of System Components
Caption: Interaction between the surgeon, ROSA system, and patient.
References
- 1. ROSA Robotic Knee Replacement | Hip & Knee Replacement Michigan, United States [frischortho.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Concepts and techniques of a new robotically assisted technique for total knee arthroplasty: the ROSA knee system [research.iusspavia.it]
- 5. assets.ctfassets.net [assets.ctfassets.net]
- 6. zimmerbiomet.eu [zimmerbiomet.eu]
- 7. ecuhealth.org [ecuhealth.org]
- 8. Understanding the ROSA knee system – Robotic Technology for Total Knee Arthroplasty – The Operating Room Global (TORG) [operatingroomissues.org]
- 9. ROSA® Knee System | Zimmer Biomet [zimmerbiomet.com]
- 10. Rapid reduction in surgical time and high level of accuracy in alignment and femoral component size prediction in robotic-assisted total knee arthroplasty with ROSA Knee System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Unsatisfactory accuracy of recent robotic assisting system ROSA for total knee arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zimmerbiomet.com [zimmerbiomet.com]
- 14. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 15. youtube.com [youtube.com]
- 16. orthopedics.sarahbush.org [orthopedics.sarahbush.org]
- 17. google.com [google.com]
- 18. youtube.com [youtube.com]
Application of Zimmer Biomet Biologics in Tissue Repair: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zimmer Biomet Holdings (ZBH) offers a portfolio of biologic solutions designed to support and enhance the body's natural healing processes in various tissue repair applications. These biologics leverage the principles of osteoconduction, osteoinduction, and osteogenesis to facilitate the regeneration of bone, cartilage, and soft tissues. This document provides detailed application notes, experimental protocols, and an overview of the mechanisms of action for key this compound biologics to assist researchers and drug development professionals in their work.
I. Autologous Therapies: Platelet-Rich Plasma (PRP) and Bone Marrow Aspirate Concentrate (BMAC)
Zimmer Biomet provides systems for the preparation of autologous PRP and BMAC, which are rich in growth factors and cells that play a crucial role in tissue regeneration.
A. BioCUE® Blood and Bone Marrow Aspirate (bBMA) Concentration System
The BioCUE® system is designed to concentrate platelets and nucleated cells from a mixture of whole blood and bone marrow aspirate.
Mechanism of Action: The concentrated platelets in the prepared PRP release a variety of growth factors upon activation, including Platelet-Derived Growth Factor (PDGF), Transforming Growth Factor-beta (TGF-β), Vascular Endothelial Growth Factor (VEGF), and Insulin-like Growth Factor-1 (IGF-1).[1] These growth factors orchestrate the key stages of wound healing, including inflammation, cell proliferation, and tissue remodeling.[2][3][4] The concentrated mesenchymal stem cells and osteoprogenitor cells from the bone marrow aspirate can differentiate into various cell types, such as osteoblasts and chondrocytes, directly contributing to tissue regeneration.
Quantitative Data:
| Parameter | Average Recovery/Concentration |
| Nucleated Cell Recovery | 77.5% |
| Platelet Recovery | 71% |
| Platelet Concentration | 7.2x |
| Nucleated Cell Concentration | 7.9x |
Data obtained from Zimmer Biomet product literature.
Experimental Protocol: Preparation of bBMA Concentrate using BioCUE® System (Research Application)
This protocol is adapted from the manufacturer's instructions for use for research purposes.
-
Preparation:
-
Aseptically prepare the workspace.
-
Prepare two 30 ml syringes, each containing 5 ml of Anticoagulant Citrate Dextrose Solution (ACD-A).
-
-
Blood and Bone Marrow Aspiration:
-
Draw 25 ml of whole blood from the subject into one of the prepared syringes.
-
Aspirate 25 ml of bone marrow from the iliac crest into the second prepared syringe.
-
Gently invert both syringes to ensure thorough mixing with the anticoagulant.
-
-
Processing:
-
Slowly load the contents of both syringes into the center port of the BioCUE® processing disposable.
-
Place the processing disposable into the dedicated centrifuge, ensuring it is properly balanced with a counterbalance filled with 60 ml of sterile saline.
-
Centrifuge at 3200 RPM for 15 minutes.
-
-
Extraction:
-
Following centrifugation, carefully remove the processing disposable.
-
Extract the platelet-poor plasma (PPP) from the designated side port.
-
Suspend the concentrated platelets and cells (the "buffy coat") by gentle agitation.
-
Extract the bBMA concentrate from the remaining side port.
-
-
Analysis (Recommended for Research):
-
Perform cell counts (platelets, nucleated cells) on the bBMA concentrate and baseline samples using a hematology analyzer.
-
Quantify growth factor concentrations (e.g., PDGF-BB, TGF-β1) using ELISA kits.
-
Experimental Workflow: bBMA Concentrate Preparation and Analysis
B. GPS® III Platelet Concentration System
The GPS® III System is designed for the rapid preparation of PRP from a small sample of whole blood.
Mechanism of Action: Similar to the BioCUE® system, the GPS® III system concentrates platelets, which then release a cocktail of growth factors that stimulate tissue healing.[1]
Experimental Protocol: Preparation of PRP using GPS® III System (Research Application)
-
Preparation:
-
Prepare a 60 ml syringe with 6 ml of ACD-A.
-
-
Blood Draw:
-
Draw 54 ml of whole blood from the subject into the prepared syringe.
-
-
Processing:
-
Load the anticoagulated blood into the GPS® III processing disposable.
-
Place the disposable into the dedicated centrifuge with the appropriate counterbalance.
-
Centrifuge at 3200 RPM for 15 minutes.
-
-
Extraction:
-
Extract the PPP from the designated port.
-
Resuspend the platelet pellet.
-
Extract the PRP.
-
-
Analysis (Recommended for Research):
-
Perform platelet counts on the PRP and baseline blood.
-
Quantify growth factor levels using ELISA.
-
II. Bone Grafting Solutions
Zimmer Biomet offers a comprehensive portfolio of bone grafting materials that provide an osteoconductive scaffold, and in some cases, osteoinductive and osteogenic properties.
A. StaGraft® Demineralized Bone Matrix (DBM)
StaGraft® products are allografts that have been demineralized to expose the natural growth factors within the bone matrix.[5]
Mechanism of Action: The demineralized collagen matrix provides an osteoconductive scaffold for bone-forming cells to attach and proliferate.[6] The exposed bone morphogenetic proteins (BMPs) and other growth factors provide osteoinductive signals, recruiting host stem cells to the site and inducing their differentiation into osteoblasts.
Experimental Protocol: In Vitro Assessment of Osteoinductivity of StaGraft® DBM
-
Cell Culture:
-
Culture mesenchymal stem cells (MSCs) or pre-osteoblastic cell lines (e.g., MC3T3-E1) in appropriate growth medium.
-
-
Scaffold Preparation:
-
Prepare small, uniform samples of StaGraft® DBM putty or paste.
-
-
Cell Seeding:
-
Seed the cells directly onto the StaGraft® samples in a low-attachment culture plate.
-
-
Culture and Differentiation:
-
Culture the cell-seeded constructs in osteogenic differentiation medium for up to 21 days.
-
-
Analysis:
-
Cell Viability/Proliferation: Perform a live/dead viability assay or a DNA quantification assay at various time points.
-
Osteogenic Differentiation:
-
Alkaline Phosphatase (ALP) Activity: Measure ALP activity, an early marker of osteoblast differentiation, at day 7 and 14.
-
Gene Expression: Analyze the expression of osteogenic marker genes (e.g., RUNX2, ALP, Osteocalcin) using RT-qPCR at various time points.
-
Mineralization: Stain for calcium deposition using Alizarin Red S at day 21.
-
-
B. OsseoTi® Porous Metal Technology
OsseoTi® is a three-dimensional porous metal construct designed to mimic the structure of cancellous bone.[7]
Mechanism of Action: The highly porous and interconnected structure of OsseoTi® provides an excellent osteoconductive scaffold for bone ingrowth and vascularization.[7] Its mechanical properties are similar to bone, allowing for load sharing and promoting bone remodeling.
III. Cartilage Repair
A. DeNovo® NT Natural Tissue Graft
DeNovo® NT is a particulated juvenile allogeneic cartilage implant for the repair of articular cartilage defects.[8]
Mechanism of Action: The juvenile chondrocytes in the DeNovo® NT graft are believed to have a high metabolic activity and proliferative capacity. When implanted into a cartilage defect, these cells can proliferate, produce new cartilage matrix, and integrate with the surrounding host cartilage.
Clinical Data: A case study published in The Journal of Knee Surgery reported substantial clinical improvement in pain and function two years after implantation of the DeNovo® NT graft in a patient with a patellar cartilage lesion. MRI data showed that the defect was filled with repair tissue.[9]
Experimental Protocol: In Vitro Chondrogenesis Assay with DeNovo® NT Graft
-
Cell Isolation (if applicable):
-
Isolate chondrocytes from the DeNovo® NT graft material using enzymatic digestion (e.g., collagenase).
-
-
Micromass Culture:
-
Create high-density micromass cultures of the isolated chondrocytes.
-
-
Culture and Differentiation:
-
Culture the micromasses in a chondrogenic differentiation medium, typically containing TGF-β3.
-
-
Analysis:
-
Histology: Perform histological staining (e.g., Safranin-O, Alcian Blue) to assess proteoglycan content in the extracellular matrix.
-
Immunohistochemistry: Stain for type II collagen, a key marker of hyaline cartilage.
-
Gene Expression: Analyze the expression of chondrogenic marker genes (e.g., SOX9, Aggrecan, Collagen type II) using RT-qPCR.
-
IV. Signaling Pathways in Tissue Repair
The biologics offered by Zimmer Biomet harness the power of key signaling pathways to promote tissue regeneration. Below are simplified representations of some of these pathways.
PDGF Signaling Pathway in Wound Healing
TGF-β Signaling Pathway in Bone Regeneration
VEGF Signaling Pathway in Angiogenesis
IGF-1 Signaling Pathway in Cartilage Repair
References
- 1. Growth factor content in PRP and their applicability in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. From Growth Factors to Structure: PDGF and TGF‐β in Granulation Tissue Formation. A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. zimmerbiomet.com [zimmerbiomet.com]
- 6. researchgate.net [researchgate.net]
- 7. TGF-β prevents the denervation-induced reduction of bone formation and promotes the bone regeneration through inhibiting ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DeNovo® NT Natural Tissue Graft | Zimmer Biomet [zimmerbiomet.com]
- 9. Clinical Benefits of Zimmer Inc.'s DeNovo(R) NT Natural Tissue Graft in First Surgery Documented in Peer-Reviewed Publication - BioSpace [biospace.com]
Application Notes & Protocols: In-Vitro Testing of ZBH Biomaterials
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful clinical translation of any novel biomaterial hinges on a thorough evaluation of its interaction with biological systems. For "ZBH biomaterials," a comprehensive suite of in-vitro tests is paramount to ascertain their safety and efficacy prior to preclinical and clinical investigations. These application notes provide detailed protocols for the initial screening of this compound biomaterials, focusing on cytotoxicity, cell adhesion, cell proliferation, and material degradation, in accordance with established standards such as the ISO 10993 series.[1][2][3][4][5]
The following protocols are designed to be adaptable for various forms of this compound biomaterials, including scaffolds, hydrogels, and coatings. It is crucial to select the appropriate cell types and experimental conditions that most closely mimic the intended clinical application of the this compound biomaterial.[6]
Data Presentation: Summary of Quantitative Data
The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound Biomaterials (MTT Assay)
| This compound Material Formulation | Concentration/Extract Dilution | % Cell Viability (Mean ± SD) | Cytotoxicity Grade (ISO 10993-5) |
| Control (Cell Culture Medium) | N/A | 100 ± 5 | 0 |
| This compound Formulation A | 100% | ||
| This compound Formulation A | 50% | ||
| This compound Formulation A | 25% | ||
| This compound Formulation B | 100% | ||
| This compound Formulation B | 50% | ||
| This compound Formulation B | 25% | ||
| Positive Control (e.g., Organotin PVC) | N/A | 4 | |
| Negative Control (e.g., UHMWPE) | N/A | 0 |
Table 2: Cell Adhesion on this compound Biomaterials
| This compound Material Formulation | Seeding Density (cells/cm²) | Time Point (hours) | % Cell Adhesion (Mean ± SD) |
| Tissue Culture Plastic (TCP) | 1 x 10⁴ | 4 | 100 ± 8 |
| This compound Formulation A | 1 x 10⁴ | 4 | |
| This compound Formulation B | 1 x 10⁴ | 4 | |
| This compound Formulation A | 1 x 10⁴ | 24 | |
| This compound Formulation B | 1 x 10⁴ | 24 |
Table 3: Cell Proliferation on this compound Biomaterials (CellTiter 96® Assay)
| This compound Material Formulation | Day 1 (OD490 ± SD) | Day 3 (OD490 ± SD) | Day 5 (OD490 ± SD) | Fold Change (Day 5 vs Day 1) |
| Tissue Culture Plastic (TCP) | ||||
| This compound Formulation A | ||||
| This compound Formulation B |
Table 4: In-Vitro Degradation of this compound Biomaterials
| This compound Material Formulation | Initial Dry Weight (mg) | Dry Weight at Day 7 (mg) | Dry Weight at Day 14 (mg) | Dry Weight at Day 28 (mg) | % Weight Loss (Day 28) |
| This compound Formulation A | |||||
| This compound Formulation B |
Experimental Protocols
Cytotoxicity Assessment: ISO 10993-5 Extract Test (MTT Assay)
This protocol assesses the potential cytotoxic effects of leachable substances from this compound biomaterials on cultured cells.[1][3][7][8][9]
Materials:
-
This compound biomaterial samples (sterilized)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Target cell line (e.g., L929 mouse fibroblasts, as recommended by ISO 10993-5)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Positive control (e.g., organo-tin stabilized polyvinylchloride - PVC)[10]
-
Negative control (e.g., ultra-high molecular weight polyethylene - UHMWPE)[10]
-
96-well tissue culture plates
-
Sterile phosphate-buffered saline (PBS)
Protocol:
-
Extract Preparation:
-
Prepare extracts of the this compound biomaterial, positive control, and negative control according to ISO 10993-12. A common ratio is 0.2 g of material per mL of culture medium.
-
Incubate the materials in the culture medium at 37°C for 24 hours.
-
Aseptically collect the extracts and, if necessary, filter them through a 0.22 µm filter.
-
Prepare serial dilutions of the extract (e.g., 100%, 50%, 25%) with fresh culture medium.
-
-
Cell Seeding:
-
Seed the target cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Exposure to Extracts:
-
After 24 hours, carefully aspirate the culture medium from the wells.
-
Add 100 µL of the prepared extracts (and their dilutions) to the respective wells. Include wells with fresh culture medium as a blank control.
-
Incubate the plates for another 24 hours under the same conditions.
-
-
MTT Assay:
-
After the exposure period, aspirate the extracts from the wells.
-
Add 50 µL of MTT solution (diluted to 0.5 mg/mL in serum-free medium) to each well.
-
Incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Aspirate the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each sample relative to the blank control (cells in fresh medium).
-
Assign a cytotoxicity grade based on the ISO 10993-5 guidelines.
-
Cell Adhesion Assay
This protocol quantifies the initial attachment of cells to the surface of this compound biomaterials.[11][12][13]
Materials:
-
This compound biomaterial samples (sterilized and shaped to fit into culture plates)
-
Target cell line (relevant to the intended application, e.g., osteoblasts for bone implants)
-
Complete cell culture medium
-
Cell viability assay reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay - MTS)
-
Tissue culture plates (e.g., 24-well or 96-well)
-
Sterile PBS
Protocol:
-
Sample Preparation:
-
Place the sterilized this compound biomaterial samples into the wells of a culture plate. Ensure the surface to be tested is facing upwards.
-
If the material is porous, ensure it is pre-wetted with culture medium.
-
-
Cell Seeding:
-
Seed a known number of cells (e.g., 1 x 10⁴ cells/cm²) directly onto the surface of the this compound biomaterials and control surfaces (e.g., tissue culture plastic - TCP).
-
Incubate for a short period (e.g., 4 hours and 24 hours) at 37°C and 5% CO₂.
-
-
Removal of Non-Adherent Cells:
-
After the incubation period, gently wash the wells twice with sterile PBS to remove any non-adherent cells.
-
-
Quantification of Adherent Cells:
-
Add fresh culture medium and a cell viability reagent (e.g., MTS) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
-
Data Analysis:
-
Calculate the percentage of cell adhesion on the this compound biomaterials relative to the control surface (TCP), which is considered 100% adhesion.[11]
-
Cell Proliferation Assay
This protocol assesses the ability of this compound biomaterials to support cell growth over time.[11][12][14]
Materials:
-
Same as for the Cell Adhesion Assay.
Protocol:
-
Sample Preparation and Cell Seeding:
-
Follow the same steps as for the cell adhesion assay.
-
-
Proliferation Assessment at Multiple Time Points:
-
Perform the cell viability assay (e.g., MTS or CellTiter 96®) at multiple time points (e.g., Day 1, Day 3, and Day 5) to monitor the increase in cell number.
-
At each time point, follow the manufacturer's protocol for the chosen assay.
-
-
Data Analysis:
-
Plot the absorbance values against time to generate a proliferation curve for each this compound formulation and the control.
-
Calculate the fold change in cell number at the final time point relative to the initial time point (Day 1) to quantify the proliferative effect.
-
In-Vitro Degradation Study
This protocol evaluates the degradation rate of biodegradable this compound biomaterials in a simulated physiological environment.[15][16][17]
Materials:
-
This compound biomaterial samples of known dimensions and weight
-
Simulated body fluid (SBF) or phosphate-buffered saline (PBS)
-
Sterile containers (e.g., 50 mL centrifuge tubes)
-
Lyophilizer or vacuum oven
-
Analytical balance
Protocol:
-
Sample Preparation:
-
Prepare this compound biomaterial samples of uniform size and shape.
-
Record the initial dry weight (W₀) of each sample after lyophilization or drying in a vacuum oven until a constant weight is achieved.
-
-
Degradation Setup:
-
Place each sample in a sterile container with a sufficient volume of SBF or PBS (e.g., 10 mL per sample).
-
Incubate the containers at 37°C on a shaker for gentle agitation.
-
-
Sample Retrieval and Analysis at Time Points:
-
At predetermined time points (e.g., Day 7, 14, 28), retrieve the samples from the degradation medium.
-
Gently rinse the samples with deionized water to remove any salts.
-
Lyophilize or dry the samples in a vacuum oven until a constant weight is achieved.
-
Record the final dry weight (Wt) of the degraded samples.
-
-
Data Analysis:
-
Calculate the percentage of weight loss at each time point using the following formula:
-
Weight Loss (%) = [(W₀ - Wt) / W₀] x 100
-
-
Mandatory Visualizations
Caption: Workflow for the in-vitro evaluation of this compound biomaterials.
Caption: Potential cytotoxic mechanisms of leachable substances.
References
- 1. researchgate.net [researchgate.net]
- 2. ASTM International Workshop on Standards & Measurements for Tissue Engineering Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical in vitro evaluation of implantable materials: conventional approaches, new models and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro biocompatibility testing of biomaterials and medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro / In vivo assessment and mechanisms of toxicity of bioceramic materials and its wear particulates - RSC Advances (RSC Publishing) DOI:10.1039/C3RA44483J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 9. In vitro experimental conditions and tools can influence the safety and biocompatibility results of antimicrobial electrospun biomaterials for wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Correlation of visual in vitro cytotoxicity ratings of biomaterials with quantitative in vitro cell viability measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] Adhesion and proliferation of cells on new polymers modified biomaterials. | Semantic Scholar [semanticscholar.org]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. youtube.com [youtube.com]
- 17. In vivo and in vitro degradation and biological toxicity studies of polyesters with varying degradation rates. | Semantic Scholar [semanticscholar.org]
Post-Operative Patient Care in Orthopedic Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key considerations and protocols for post-operative patient care, with a specific focus on orthopedic procedures involving medical devices, such as those developed by Zimmer Biomet. The following guidelines are intended to support research and development activities by providing a framework for assessing patient recovery, device performance, and the efficacy of novel therapeutic interventions.
Core Principles of Post-Operative Orthopedic Care
Effective post-operative care following orthopedic surgery is multifactorial, aiming to manage pain, prevent complications, and promote a rapid return to function. For researchers and drug development professionals, understanding these principles is crucial for designing clinically relevant studies and interpreting outcomes. Key areas of focus include:
-
Pain Management: A multimodal approach is the standard of care, minimizing the reliance on opioids.[1][2] This includes regional anesthesia, non-steroidal anti-inflammatory drugs (NSAIDs), and other non-opioid analgesics.
-
Wound Healing and Infection Prevention: Proper dressing and hygiene of the surgical site are critical.[3] Monitoring for signs of infection, such as increased redness, swelling, or drainage, is a standard protocol.
-
Mobility and Rehabilitation: Early mobilization is encouraged to prevent complications like deep vein thrombosis (DVT) and to facilitate functional recovery.[4][5] Physical therapy plays a central role in restoring range of motion and strength.
-
Monitoring for Complications: Patients are monitored for potential complications including DVT, pulmonary embolism, infection, and implant-related issues.
Enhanced Recovery After Surgery (ERAS) Protocols
Enhanced Recovery After Surgery (ERAS) protocols are evidence-based guidelines designed to standardize care and improve patient outcomes.[6] For research purposes, adherence to ERAS protocols can reduce variability and provide a more consistent baseline for evaluating new interventions. Key components of ERAS in orthopedic surgery include:
-
Pre-operative Optimization: Patient education, nutritional support, and management of comorbidities.
-
Intra-operative Management: Standardized anesthetic and surgical techniques, and fluid management.
-
Post-operative Care: Early nutrition, early mobilization, and multimodal pain management.
The adoption of ERAS has been shown to shorten hospital stays and accelerate a return to daily activities.[7]
Quantitative Data in Post-Operative Assessment
Objective data is essential for evaluating the success of a surgical procedure or a new therapeutic agent. The following tables summarize key quantitative metrics used in post-operative orthopedic research.
Table 1: Post-Operative Pain and Analgesic Consumption
| Metric | Time Point | Typical Values/Observations | Source |
| Visual Analog Scale (VAS) for Pain | Immediate Post-op | 4/10 | [1] |
| VAS for Pain | 6 Hours Post-op | 5/10 | [1] |
| VAS for Pain | 24 Hours Post-op | 5/10 | [1] |
| Mean Opioid Consumption (Total Hip Replacement) | Post-operative | 25mg (0-55mg) | [1] |
| Mean Opioid Consumption (Total/Unicompartmental Knee Replacement) | Post-operative | 65mg (0-240mg) | [1] |
Table 2: Post-Operative Functional Recovery Milestones (Knee Arthroplasty)
| Milestone | Timeframe | Notes | Source |
| Knee Flexion | End of Week 1 | Goal of at least 90° | [8] |
| Knee Flexion | Weeks 2-3 | Goal of at least 100° | [8] |
| Knee Flexion | Weeks 4-6 | Approaching or achieved 110-120° | [8] |
| Full Knee Extension | Weeks 1-3 | Working towards and achieving full extension | [8] |
| Return to Daily Activities | 3-12 Months | Most patients can resume regular activities | [9] |
Table 3: Functional Outcome Scores (Hip Replacement)
| Outcome Measure | Pre-operative (Mean) | Post-operative (Mean Change) | Notes | Source |
| Physical Component Summary (PCS) Score | 39.8 | +4.9 | Significant improvement observed | [10] |
| Bodily Pain Score | N/A | +6.7 | Significant improvement observed | [10] |
| Physical Function Score | N/A | +3.8 | Significant improvement observed | [10] |
Experimental Protocols
Assessment of Post-Operative Pain
-
Methodology: Utilize a validated pain scale, such as the Visual Analog Scale (VAS) or the Numeric Pain Scale (NPS), to record patient-reported pain at standardized time points (e.g., 6, 12, 24, 48 hours, and 1 week post-operatively).
-
Data Collection: Record the type and dosage of all analgesic medications administered. Calculate total morphine equivalents (TMEs) for opioid consumption to standardize data.
-
Analysis: Compare pain scores and TME between study groups to assess the efficacy of a new analgesic or pain management strategy.
Evaluation of Functional Recovery
-
Methodology: Employ standardized functional outcome measures such as the Harris Hip Score (HHS) or the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC).[11][12] For performance-based measures, the 6-Minute Walk Test (6MWT) and Timed Up-and-Go (TUG) test are commonly used.
-
Data Collection: Conduct assessments at baseline (pre-operatively) and at specified follow-up intervals (e.g., 6 weeks, 3 months, 6 months, 1 year).
-
Analysis: Analyze the change from baseline in functional scores and performance tests to determine the impact of the intervention on recovery.
Monitoring of Osseointegration and Tissue Healing
-
Methodology: For pre-clinical and clinical research involving implants, osseointegration can be assessed through imaging techniques (X-ray, CT) and histological analysis of biopsy samples. Circulating biomarkers can also provide insights into the healing process.
-
Data Collection: Collect blood samples at defined time points to measure biomarkers of inflammation (e.g., C-reactive protein (CRP), Interleukin-6 (IL-6)) and bone turnover.[13][14]
-
Analysis: Correlate biomarker levels with clinical outcomes and imaging findings to understand the biological response to an implant or therapeutic agent.
Signaling Pathways and Experimental Workflows
Inflammatory Response in Post-Operative Healing
The initial phase of post-operative healing is characterized by an inflammatory response. While essential for initiating tissue repair, excessive or prolonged inflammation can be detrimental.
Osseointegration of Orthopedic Implants
Osseointegration is the process of direct structural and functional connection between living bone and the surface of a load-bearing artificial implant. This is a critical process for the long-term success of orthopedic devices.
Experimental Workflow for Evaluating a Novel Therapeutic
This workflow outlines the steps for assessing a new drug or biologic intended to improve post-operative recovery in a pre-clinical model.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Measuring functional outcomes in patients having hip and knee replacement: a cohort study - Improving patients’ experience and outcome of total joint replacement: the RESTORE programme - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Periprosthetic inflammation: from the cellular level to clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ormobility.com [ormobility.com]
- 6. jospt.org [jospt.org]
- 7. Dr. Gerardo Mangino [drmangino.com]
- 8. OneStep 2025 [onestep.co]
- 9. The Phases of Recovery After Knee Replacement Surgery: Pavel Muradov, MD: Orthopedic Surgeon [integrity-orthopedics.com]
- 10. mdpi.com [mdpi.com]
- 11. ijoro.org [ijoro.org]
- 12. An update on joint-specific outcome measures in total hip replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Systemic enzyme therapy for postoperative inflammation and wound healing after orthopedic surgery: a randomized, placebo and active controlled clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abjs.mums.ac.ir [abjs.mums.ac.ir]
Application Notes and Protocols for Assessing ZBH Implant Biocompatibility
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the essential methods for evaluating the biocompatibility of Zirconia-Based Hydroxyapatite (ZBH) implants. The following protocols are based on established standards and current research to ensure a comprehensive assessment of the biological safety and performance of these advanced biomaterials.
In Vitro Cytotoxicity Assessment
Objective: To determine the potential of this compound implant materials to cause cytotoxic effects on cells in culture. The MTT assay is a widely used colorimetric method to assess cell viability.
Experimental Protocol: MTT Assay
-
Cell Culture:
-
Culture L929 mouse fibroblast cells (or other relevant cell lines like osteoblasts) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
-
Material Extraction:
-
Prepare extracts of the this compound implant material according to ISO 10993-5 standards. Briefly, incubate the this compound material in serum-free DMEM at a surface area to volume ratio of 3 cm²/mL for 24 hours at 37°C.
-
Prepare serial dilutions of the extract (e.g., 100%, 50%, 25%, 12.5%).
-
-
Cell Seeding:
-
Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Exposure to Extracts:
-
Remove the culture medium and replace it with the prepared this compound material extracts and controls (negative control: fresh culture medium; positive control: 0.64% phenol solution).
-
Incubate the cells for 24 hours.
-
-
MTT Assay:
-
Remove the extracts and add 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = (Absorbance of test sample / Absorbance of negative control) x 100
-
-
Data Presentation:
| Material/Control | Concentration | Cell Viability (%) | Cytotoxicity Grade |
| This compound Composite | 100% Extract | 98.3%[1] | 1 |
| Negative Control | - | 100% | 0 |
| Positive Control | 0.64% Phenol | <30% | 4 |
Cytotoxicity grading based on ISO 10993-5.
Experimental Workflow for In Vitro Cytotoxicity Testing
References
Application Notes and Protocols for Spinal Fusion Procedures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of recommended procedures for spinal fusion, with a focus on surgical techniques, relevant biological pathways, and methods for preclinical evaluation. The information is compiled from a review of current surgical guides and scientific literature.
Spinal Fusion Techniques: A Comparative Overview
Spinal fusion is a surgical procedure to permanently connect two or more vertebrae in the spine, eliminating motion between them. The choice of technique depends on the location of the fusion, the patient's anatomy, and the surgeon's preference. The three most common lumbar interbody fusion techniques are Posterior Lumbar Interbody Fusion (PLIF), Transforaminal Lumbar Interbody Fusion (TLIF), and Anterior Lumbar Interbody Fusion (ALIF).
Quantitative Comparison of Surgical Outcomes
The following tables summarize key quantitative data from comparative studies of PLIF, TLIF, and ALIF procedures.
Table 1: Fusion Rates and Clinical Outcomes by Surgical Technique
| Surgical Technique | Fusion Rate (%) | Mean Operation Time (minutes) | Mean Blood Loss (mL) |
| PLIF | 91.4%[1][2] | 165.8 | 563.7 |
| TLIF | 96.0%[1] | 155.3 | 345.5 |
| ALIF | 97.8%[1] | 185.2 | 307.1 |
Table 2: Complication Rates by Surgical Technique
| Surgical Technique | Overall Complication Rate (%) | Dural Injury Rate (%) | Vascular Injury Rate (%) |
| PLIF | 16.1%[1] | 3.8%[3] | 0.0%[3] |
| TLIF | 13.3%[1] | Not Reported | Not Reported |
| ALIF | 18.7%[1] | 0.4%[3] | 2.6% - 3.6%[1][3] |
Featured Surgical Systems and Protocols
Detailed surgical protocols for spinal fusion often involve the use of specific implant and instrumentation systems. The following are examples of systems and their generalized surgical workflows, formerly of Zimmer Biomet Spine and now part of ZimVie's portfolio.
Vitality™ Spinal Fixation System
The Vitality™ Spinal Fixation System is a versatile pedicle screw platform for rigid fixation in thoracolumbar procedures.[4]
Experimental Protocol: Implantation of the Vitality™ Spinal Fixation System (Generalized)
-
Patient Positioning: Place the patient in a prone position on a radiolucent operating table.[5]
-
Pedicle Preparation:
-
Identify the pedicle entry point.
-
Create a pilot hole.
-
-
Pedicle Screw Loading and Insertion:
-
Select the appropriate screw diameter and length.[6]
-
Load the screw onto the driver.
-
Insert the screw into the prepared pedicle.
-
-
Rod Insertion and Fixation:
-
Final Tightening: Perform final tightening of all components to ensure a rigid construct.
Experimental Workflow: Vitality™ System Implantation
Virage® OCT Spinal Fixation System
The Virage® OCT Spinal Fixation System is designed for posterior fixation of the Occipital-Cervico-Thoracic spine.[8][9]
Experimental Protocol: Implantation of the Virage® OCT Spinal Fixation System (Generalized)
-
Pre-operative Planning: Utilize CT and/or MRI for planning posterior cervical screw placement.[9]
-
Implant Selection: Choose from a variety of rods, anchors, connectors, and screws.[10]
-
Surgical Exposure: Expose the posterior aspect of the occiput, cervical, and/or thoracic spine.
-
Implant Placement:
-
Prepare the bone for screw or hook placement.
-
Insert screws or hooks at the desired levels.
-
-
Rod Placement and Fixation:
-
Contour the rod to the desired curvature.
-
Seat the rod into the implants.
-
Secure with closure tops.[11]
-
-
Final Tightening: Perform final tightening of the construct.[11]
Mobi-C® Cervical Disc
The Mobi-C® Cervical Disc is an artificial disc for reconstruction of the cervical disc following discectomy.[12][13]
Experimental Protocol: Implantation of the Mobi-C® Cervical Disc (Generalized)
-
Patient Positioning: Place the patient in a supine position, maintaining anatomic lordosis.[12]
-
Surgical Approach: Utilize a standard anterior cervical approach.[14]
-
Discectomy: Perform a complete discectomy of the affected level.[12]
-
Trialing: Use trial implants to determine the appropriate implant size.
-
Mobi-C® Insertion: Insert the Mobi-C® implant into the disc space.[14]
-
Position Assessment: Confirm the correct positioning of the implant using fluoroscopy.[12]
Signaling Pathways in Spinal Fusion
The biological process of spinal fusion is largely driven by the bone morphogenetic protein (BMP) signaling pathway, which induces the differentiation of stem cells into bone-forming cells (osteoblasts).
BMP Signaling Pathway
References
- 1. Comparison of Different Approaches in Lumbosacral Spinal Fusion Surgery: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Different Approaches in Lumbosacral Spinal Fusion Surgery: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lumbar interbody fusion: techniques, indications and comparison of interbody fusion options including PLIF, TLIF, MI-TLIF, OLIF/ATP, LLIF and ALIF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. highridgemedical.com [highridgemedical.com]
- 5. thespinemarketgroup.com [thespinemarketgroup.com]
- 6. thespinemarketgroup.com [thespinemarketgroup.com]
- 7. highridgemedical.com [highridgemedical.com]
- 8. thespinemarketgroup.com [thespinemarketgroup.com]
- 9. highridgemedical.com [highridgemedical.com]
- 10. highridgemedical.com [highridgemedical.com]
- 11. bfarm.de [bfarm.de]
- 12. thespinemarketgroup.com [thespinemarketgroup.com]
- 13. highridgemedical.com [highridgemedical.com]
- 14. lifespine.com.br [lifespine.com.br]
Troubleshooting & Optimization
Technical Support Center: ZBH Knee Implants
This technical support center provides troubleshooting guides, FAQs, and experimental resources for researchers, scientists, and drug development professionals investigating common complications associated with Zimmer Biomet Holdings (ZBH) knee implants.
Section 1: Aseptic Loosening
Aseptic loosening is the failure of the implant-bone interface in the absence of infection and is a leading cause for revision surgery in total knee arthroplasty (TKA).[1] It has been a notable issue with certain this compound knee systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind aseptic loosening in this compound knee implants?
A1: Aseptic loosening is a multifactorial issue. For some cementless this compound components, such as the recalled Persona Trabecular Metal Tibial Plate, a key issue was a lack of initial fixation and biological ingrowth, leading to micromotion at the implant-bone interface.[2][3] This micromotion can lead to the formation of a fibrous tissue layer instead of stable bone integration, resulting in loosening and pain.[3][4] In cemented implants, failure can occur at the cement-implant or cement-bone interface.[1]
Q2: Which this compound knee systems have been specifically associated with higher rates of aseptic loosening?
A2: The Zimmer Persona Trabecular Metal Tibial Plate (cementless) was voluntarily recalled in 2015 due to an increase in complaints about loosening and the presence of radiolucent lines.[2][4] Issues have also been reported with the NexGen CR-Flex Porous Femoral component, with some studies showing high failure rates due to loosening.[5] Additionally, variations within the NexGen LPS system have shown different rates of aseptic loosening.[6]
Q3: What are radiolucent lines and what is their significance?
A3: Radiolucent lines are dark lines that appear on an X-ray between the implant and the bone.[3][4] They indicate a gap or lack of contact, suggesting that the implant is not properly seated or has started to loosen.[4] They are considered a significant risk factor for premature implant failure.[2]
Q4: What is the typical clinical presentation of a patient with aseptic loosening?
A4: Patients often present with persistent pain, knee instability, inflammation, reduced mobility, and knee tightness.[3][4] These symptoms may worsen over time as the implant becomes progressively looser.
Troubleshooting Guide for Researchers
This guide provides a workflow for researchers investigating a retrieved this compound knee implant exhibiting signs of aseptic loosening.
Objective: To determine the root cause of loosening (e.g., material failure, poor osseointegration, biomechanical overload).
Workflow:
-
Implant Retrieval and Documentation:
-
Photograph the implant in situ if possible.
-
Note the condition of the surrounding tissue and the implant-bone interface.
-
Use sterile techniques to retrieve the implant and surrounding tissue samples.
-
-
Interface Histology:
-
Collect tissue from the implant-bone interface.
-
Process for undecalcified bone histology to preserve the interface structure.
-
Use staining techniques (e.g., Hematoxylin and Eosin, Toluidine Blue) to visualize cell populations (fibroblasts, macrophages, osteoclasts) and the presence of a fibrous membrane.
-
-
Implant Surface Analysis:
-
Use Scanning Electron Microscopy (SEM) to examine the implant surface for evidence of poor bone ingrowth, material degradation, or third-body wear.
-
Use Energy-Dispersive X-ray Spectroscopy (EDS) to identify the elemental composition of any adhered material or debris.
-
-
Biomechanical Testing (Pre-clinical models):
-
To test new implant designs or fixation technologies, use mechanical pull-out or torque-out tests in animal models to quantify the strength of the implant-bone interface.
-
Finite Element Analysis (FEA) can be used to model stress distribution at the interface and predict areas susceptible to micromotion.
-
Quantitative Data Summary
| Metric | This compound Persona Trabecular Metal Tibial Plate | This compound NexGen Systems | General TKA |
| Primary Issue | Aseptic Loosening, Radiolucent Lines[2] | Aseptic Loosening[5][6] | Aseptic loosening is the most common reason for revision.[1] |
| Recall Information | Class II Recall (March 2015), affecting ~11,658 units.[2][4] | No widespread recall, but specific components have faced scrutiny.[5][7] | N/A |
| Reported Complaint/Failure Rate | ~6 complaints of loosening per 1,000 implants.[2] | One study reported a failure rate as high as 9% for the CR-Flex component.[5] | Varies significantly by implant, patient factors, and surgical technique. |
| Revision Surgery in Complaint Cases | ~36-38% of complaints involved revision surgery.[2][3][4] | 2.2% revision rate for aseptic loosening at 5 years for one baseplate type.[6] | N/A |
Experimental Protocol: Histological Analysis of the Implant-Bone Interface
Objective: To characterize the cellular and tissue response at the interface of a retrieved loosened implant.
Materials:
-
Bone fixative (e.g., 10% neutral buffered formalin).
-
Dehydrating solutions (graded ethanol series).
-
Infiltration and embedding resin (e.g., polymethylmethacrylate - PMMA).
-
Microtome for hard tissues (e.g., Leica SP1600).
-
Glass slides, staining reagents (H&E, Toluidine Blue).
Methodology:
-
Fixation: Immediately place the retrieved periprosthetic tissue and any attached bone in 10% neutral buffered formalin for at least 48 hours.
-
Dehydration: Dehydrate the tissue samples through a graded series of ethanol (70%, 80%, 95%, 100%) to remove all water.
-
Infiltration: Infiltrate the samples with liquid PMMA resin under a vacuum to ensure complete penetration into the tissue.
-
Embedding: Place the infiltrated sample in a mold, fill with fresh PMMA, and polymerize in a water bath or oven.
-
Sectioning: Once the block is fully hardened, use a microtome to cut thin sections (5-10 µm).
-
Staining: Mount the sections on slides and stain with Hematoxylin and Eosin (H&E) to visualize cell nuclei (blue) and cytoplasm/extracellular matrix (pink).
-
Microscopy: Analyze the slides under a light microscope. Quantify the thickness of any fibrous tissue layer and identify the predominant cell types (e.g., macrophages, fibroblasts, giant cells). Look for evidence of bone resorption or lack of osseointegration.
Visualization: Aseptic Loosening Investigation Workflow
Caption: Workflow for root cause analysis of a failed knee implant due to aseptic loosening.
Section 2: Wear Debris & Osteolysis
The degradation of implant materials, particularly the polyethylene bearing surface, generates wear debris that can trigger a biological cascade leading to periprosthetic bone loss (osteolysis) and subsequent aseptic loosening.[8]
Frequently Asked Questions (FAQs)
Q1: What types of wear debris are generated by this compound knee implants?
A1: The primary sources of wear debris are the ultra-high molecular weight polyethylene (UHMWPE) tibial insert and metal components (typically Cobalt-Chromium-Molybdenum or Titanium alloys).[9][10] Submicron polyethylene particles are the dominant type found in periprosthetic tissues.[8] Metal debris, while less voluminous, can also contribute significantly to adverse local tissue reactions.[9]
Q2: How does wear debris lead to osteolysis and implant loosening?
A2: Wear particles are phagocytosed by macrophages in the periprosthetic tissue. This activates the macrophages, causing them to release pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. These cytokines disrupt the normal balance of bone remodeling by promoting the differentiation and activity of osteoclasts (cells that resorb bone) and inhibiting the function of osteoblasts (cells that form bone).[9] This leads to progressive bone loss around the implant, compromising its stability.
Q3: Are there specific this compound implant designs or materials that produce more wear debris?
A3: Wear characteristics can be influenced by implant design, material quality, and surgical factors. For instance, implant designs with less congruent surfaces or those prone to third-body wear (where a loose particle gets trapped between bearing surfaces) can accelerate polyethylene wear.[11] The quality and sterilization method of the UHMWPE can also significantly affect its wear resistance.
Q4: Can metal debris cause other complications besides osteolysis?
A4: Yes. Metal debris can lead to metallosis, a condition causing staining and necrosis of local tissues. Furthermore, some patients may develop metal hypersensitivity, particularly to nickel, which is present in many cobalt-chrome alloys.[10] This allergic reaction can cause pain, swelling, and contribute to implant failure.[9] There is also ongoing research into the systemic effects of elevated metal ion concentrations in the blood.[9][12]
Troubleshooting Guide for Researchers
Objective: To investigate the role of wear debris in a failed implant case.
Workflow:
-
Synovial Fluid Analysis:
-
Aspirate synovial fluid from the affected joint prior to revision surgery.
-
Use Laser-based particle analysis or SEM of filtered fluid to quantify particle load and size distribution.
-
Measure cytokine levels (e.g., TNF-α, IL-1β) via ELISA to assess the inflammatory state of the joint.
-
-
Periprosthetic Tissue Analysis:
-
During retrieval, collect tissue samples from the joint capsule and any osteolytic lesions.
-
Digest a portion of the tissue (e.g., with strong acid or base) to isolate wear particles.
-
Use SEM/EDS and Transmission Electron Microscopy (TEM) to characterize particle morphology, size, and elemental composition.
-
Use histology/immunohistochemistry on another tissue portion to identify macrophages (CD68+), osteoclasts (TRAP+), and inflammatory markers.
-
-
In Vitro Cell Culture Experiments:
-
Co-culture macrophages (e.g., RAW 264.7 cell line) with isolated wear particles or commercially available reference particles.
-
Use assays like ELISA or qPCR to measure the expression of inflammatory cytokines and osteoclastogenic factors (e.g., RANKL).
-
This can help determine the specific inflammatory potential of the debris from the retrieved implant.
-
Experimental Protocol: Isolation and Characterization of Polyethylene Wear Debris
Objective: To isolate UHMWPE particles from periprosthetic tissue for characterization.
Materials:
-
Retrieved periprosthetic tissue.
-
5M sodium hydroxide (NaOH) solution.
-
Ultrasonic bath.
-
Centrifuge and polycarbonate centrifuge tubes.
-
Series of polycarbonate filters (e.g., 10 µm, 1.0 µm, 0.1 µm).
-
Scanning Electron Microscope (SEM) with EDS capability.
Methodology:
-
Digestion: Mince the tissue sample and place it in a 5M NaOH solution. Heat at 60-70°C for 1-2 hours or until tissue is fully digested.
-
Sonication: Place the sample in an ultrasonic bath for 30 minutes to break up any remaining aggregates.
-
Centrifugation: Centrifuge the solution at high speed (e.g., 10,000 x g) for 30 minutes to pellet the dense metal particles. The polyethylene particles, being less dense, will remain suspended.
-
Filtration: Carefully decant the supernatant and pass it through a series of filters with decreasing pore sizes. This will separate the particles by size.
-
Washing: Wash the filters multiple times with ultrapure water and ethanol to remove any residual NaOH and organic material.
-
Imaging and Analysis:
-
Sputter-coat the filters with gold or carbon.
-
Image the particles on each filter using SEM.
-
Use image analysis software to measure particle size, shape (e.g., aspect ratio), and concentration.
-
Use EDS to confirm the elemental composition (polyethylene will show a strong carbon peak).
-
Visualization: Particle-Induced Osteolysis Signaling Pathway
Caption: Cellular signaling cascade of wear particle-induced osteolysis.
Section 3: Periprosthetic Joint Infection (PJI)
PJI is a devastating complication of TKA, associated with significant patient morbidity and high healthcare costs.[13] It involves the formation of a bacterial biofilm on the implant surface, which is highly resistant to antibiotics.[13]
Frequently Asked Questions (FAQs)
Q1: What is the incidence rate of PJI after knee arthroplasty?
A1: The overall incidence of PJI following primary TKA is generally reported to be between 1% and 2%.[14] The risk can be higher in revision surgeries or in patients with specific comorbidities like diabetes or obesity.
Q2: What are the most common pathogens responsible for PJI?
A2: The most frequently isolated organisms are Staphylococcus aureus and Staphylococcus epidermidis.[15] These bacteria are adept at forming biofilms on implant surfaces. Infections can be early onset (within 3 months of surgery), often caused by more virulent organisms, or late onset (>12 months), which may result from bacteria spreading through the bloodstream.[16]
Q3: How does a biofilm protect bacteria from treatment?
A3: A biofilm is a community of bacteria encased in a self-produced matrix of extracellular polymeric substance (EPS).[13] This EPS acts as a physical barrier, shielding the bacteria from the host's immune cells and preventing antibiotics from reaching their targets. Bacteria within a biofilm can be up to 1000 times more resistant to antibiotics than their free-floating (planktonic) counterparts.[13]
Q4: What research is this compound conducting to address PJI?
A4: this compound is developing implant technologies aimed at reducing infection risk. For example, the FDA has granted Breakthrough Device Designation for an iodine-treated hip system designed to have an antiseptic effect and reduce bacterial adhesion on the implant surface.[14] This indicates a research focus on creating implant surfaces that are less hospitable to bacterial colonization.
Troubleshooting Guide for Researchers
Objective: To determine if a failed implant is septic and characterize the infecting organism.
Workflow:
-
Pre-operative Diagnostics:
-
Analyze patient serum for C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR) as general inflammatory markers.
-
Perform synovial fluid aspiration. Send for cell count with differential, culture (aerobic, anaerobic, fungal), and analysis of biomarkers like alpha-defensin or leukocyte esterase.
-
-
Intra-operative Sample Collection:
-
Collect at least 3-5 periprosthetic tissue samples for microbiological culture and histopathology.
-
Submit the retrieved implant components for sonication. The sonicate fluid can be cultured to dislodge and identify biofilm-forming organisms.
-
-
Microbiological Analysis:
-
Use advanced techniques like 16S rRNA sequencing on tissue or sonicate fluid to identify pathogens, especially in cases where traditional cultures are negative.
-
Perform antibiotic susceptibility testing on any cultured isolates to guide potential treatment strategies.
-
-
Histopathological Analysis:
-
Examine tissue samples for the presence of neutrophils. A defined number of neutrophils per high-power field is a key indicator of PJI according to established diagnostic criteria.
-
Quantitative Data Summary
| Metric | General PJI in Knee Arthroplasty |
| Overall Incidence Rate | ~1-2% in primary TKA.[14] |
| Timing of Infection | ~65% of PJIs are diagnosed within the first year of surgery.[15] |
| Common Pathogens | Staphylococcus aureus and Staphylococcus epidermidis are the most common.[15] |
| 5-Year Mortality Rate with PJI | Higher than that for breast cancer and melanoma.[13] |
| Economic Impact | PJI is a significant economic burden on the healthcare system.[13] |
Experimental Protocol: Implant Sonication for Biofilm Analysis
Objective: To dislodge and culture bacteria from a retrieved implant to diagnose PJI.
Materials:
-
Retrieved knee implant components.
-
Sterile, leak-proof container large enough to hold the implant.
-
Sterile Ringer's solution or saline.
-
Vortex mixer.
-
Low-frequency bath sonicator.
-
Sterile pipettes and culture plates/broths.
Methodology:
-
Aseptic Handling: Handle the retrieved implant in a sterile environment (e.g., a biosafety cabinet) to prevent contamination.
-
Sonication Prep: Place the implant into the sterile container and add a sufficient volume of sterile Ringer's solution to completely submerge it.
-
Vortexing: Vortex the container vigorously for 30 seconds to mechanically dislodge loosely adherent bacteria.
-
Sonication: Place the container in a bath sonicator and sonicate at a frequency of 40-50 kHz for 5-10 minutes. This uses cavitation to disrupt the biofilm structure.
-
Vortexing (Post-Sonication): Vortex the container again for 30 seconds to ensure a homogenous suspension of the dislodged organisms in the sonicate fluid.
-
Inoculation:
-
Aspirate the sonicate fluid.
-
Inoculate aliquots onto blood agar plates (for aerobic culture) and into thioglycolate broth (for anaerobic culture).
-
For quantitative analysis, perform serial dilutions of the sonicate fluid and plate on agar to determine colony-forming units (CFUs) per unit volume.
-
-
Incubation and Identification: Incubate the cultures under appropriate conditions and identify any microbial growth using standard laboratory techniques (e.g., MALDI-TOF, biochemical tests).
Visualization: PJI Diagnostic Decision Tree
Caption: A simplified decision pathway for the diagnosis of periprosthetic joint infection.
References
- 1. researchgate.net [researchgate.net]
- 2. theclarkfirmtexas.com [theclarkfirmtexas.com]
- 3. topclassactions.com [topclassactions.com]
- 4. topclassactions.com [topclassactions.com]
- 5. moloneysolicitors.ie [moloneysolicitors.ie]
- 6. Significant differences in rates of aseptic loosening between two variations of a popular total knee arthroplasty design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. injurylawyernews.com [injurylawyernews.com]
- 8. Wear Debris in Total Joint Replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. actaorthopaedica.be [actaorthopaedica.be]
- 10. youtube.com [youtube.com]
- 11. Relationship between wear debris particles and polyethylene surface damage in primary total knee arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. regenexx.com [regenexx.com]
- 13. zimmerbiomet.com [zimmerbiomet.com]
- 14. investing.com [investing.com]
- 15. Periprosthetic Joint Infection: The Incidence, Timing, and Predisposing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
ZBH mymobility Platform: Technical Support Center for Researchers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Zimmer Biomet's mymobility platform in their clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the ZBH mymobility platform?
A1: The this compound mymobility platform is a digital care management solution that utilizes patient-worn sensors, often integrated with devices like the Apple Watch, to collect real-world data on a patient's activity and progress before and after orthopedic procedures.[1][2][3][4][5][6] For researchers, it offers a unique opportunity to gather objective, high-frequency data outside of a traditional clinical setting.
Q2: What type of data can be collected through the mymobility platform for research purposes?
A2: The platform is capable of collecting a wide range of quantitative and qualitative data. This includes mobility metrics, patient-reported outcomes (PROs), and engagement data. For a detailed breakdown of collectible data points, please refer to the "Quantitative Data Summary" table below.
Q3: Is the data from the mymobility platform validated for clinical research?
A3: Zimmer Biomet has conducted and is actively conducting clinical studies to validate the mymobility platform against traditional methods of assessing patient progress, such as goniometer-based range of motion measurements.[7] These studies aim to establish the platform as a reliable tool for remote data collection in clinical settings.[1][2][8][9][10]
Q4: How is patient data from the mymobility platform handled to ensure privacy and security in a research context?
A4: While specific details of Zimmer Biomet's data handling protocols are proprietary, it is standard for such platforms to employ end-to-end encryption for data transmission and store data in secure, compliant servers.[11] Researchers should ensure their study protocols and patient consent forms clearly outline how data will be de-identified and used for research purposes, in accordance with institutional review board (IRB) and other regulatory requirements.
Troubleshooting Guides
Data Collection & Synchronization Issues
Q: I am noticing gaps in the data for some of my study participants. What are the common causes and how can I troubleshoot this?
A: Data gaps can arise from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Patient Adherence and Device Usage:
-
Verify Patient Compliance: Confirm with the participant that they are consistently wearing the sensor (e.g., Apple Watch) as per the study protocol.
-
Battery Life: Check if the device's battery is being regularly charged. Devices with low battery may fail to collect and transmit data.[12]
-
Device Proximity: Ensure the patient's smartphone is within Bluetooth range of the wearable sensor for regular data synchronization.
-
-
Application and Software Issues:
-
App Version: Confirm the participant is using the latest version of the mymobility app. Outdated versions may have synchronization bugs.
-
Phone's Operating System: Ensure the participant's smartphone operating system is up-to-date, as this can affect app performance.[13][14]
-
App Permissions: Verify that the mymobility app has the necessary permissions to access health and sensor data on the smartphone.[15]
-
-
Connectivity Problems:
-
Internet Connection: The mymobility app requires an internet connection (Wi-Fi or cellular) to upload data to the server. Advise participants to connect to Wi-Fi regularly.
-
Bluetooth Connectivity: Instruct participants to ensure Bluetooth is enabled on their smartphones and that the wearable is correctly paired.
-
Data Export and API Access Problems
Q: I am having trouble exporting data for my research cohort. What should I do?
A: Data export issues can be frustrating. Here are some common troubleshooting steps:
-
Check Your Export Parameters:
-
Date Range: Double-check that the selected date range for the data export is correct and that data exists for that period.
-
Participant Cohort: Ensure you have selected the correct group of participants for the data export.
-
-
API and Data Format Issues:
-
API Documentation: If you are using an API to pull data, refer to the latest version of the API documentation for any changes in endpoints, data formats, or authentication methods. APIs for health data platforms can evolve, leading to broken integrations.[12]
-
Data Structure Changes: Be aware that the structure of the exported data (e.g., CSV or JSON files) may occasionally be updated. Review the file headers and structure to ensure your analysis scripts are aligned with the current format.
-
-
Platform-Side Issues:
-
Scheduled Maintenance: Check for any announcements from Zimmer Biomet regarding platform maintenance, which could temporarily affect data export functionalities.
-
Contact Technical Support: If the issue persists, contact the dedicated technical support for the mymobility research platform for further assistance.
-
Sensor and Data Accuracy Concerns
Q: Some of the sensor data, like step count or range of motion, seems inconsistent or inaccurate. How can I address this?
A: Sensor data accuracy in real-world settings can be influenced by various factors. Here's how to approach this:
-
Sensor Placement and Fit:
-
Proper Wear: For wrist-worn devices, ensure participants are wearing the device snugly but not too tightly, and in the correct position as per the manufacturer's guidelines. A loose fit can lead to inaccurate readings.[16]
-
Device Calibration: While most consumer-grade wearables do not require manual calibration, ensure the initial setup was completed correctly.
-
-
Understanding Data Limitations:
-
Consumer-Grade vs. Medical-Grade Devices: Be aware of the inherent limitations of consumer-grade wearables in terms of data accuracy compared to medical-grade sensors.[17]
-
Algorithmic Processing: The data you receive is often processed through proprietary algorithms (e.g., to count steps). Access to raw sensor data is typically limited.[12]
-
-
Data Cleaning and Validation:
-
Outlier Detection: Implement data cleaning protocols in your analysis to identify and handle potential outliers in the sensor data.
-
Cross-Validation: If your study design allows, compare the mymobility data with data from other sources (e.g., in-clinic assessments) to validate its accuracy for your specific use case.
-
Data Presentation
Quantitative Data Summary
The mymobility platform can provide researchers with a variety of quantitative data points. The table below summarizes the key metrics that can be collected.
| Data Category | Metric | Description |
| Mobility Metrics | Step Count | Total number of steps taken by the participant. |
| Walking Speed | The participant's average walking speed.[1][8] | |
| Walking Asymmetry | The difference in gait between the left and right sides.[1][8] | |
| Flights Climbed | The number of flights of stairs climbed by the participant.[1][8] | |
| Range of Motion (ROM) | For certain joints like the knee and shoulder, the app can measure the range of motion.[6][7] | |
| Patient-Reported Outcomes (PROs) | Pain Scores | Participants can regularly report their pain levels. |
| Survey Responses | Responses to customized or standardized health surveys (e.g., KOOS, JR).[1][8] | |
| Engagement Metrics | Exercise Adherence | Tracking the completion of assigned physical therapy exercises. |
| Education Consumption | Monitoring whether participants have viewed educational materials. | |
| Communication Logs | Records of communication between the patient and the care team through the app. |
Experimental Protocols
Example Experimental Protocol: Assessing the Impact of a New Analgesic on Post-Operative Mobility Following Total Knee Arthroplasty (TKA)
1. Objective: To evaluate the efficacy of a novel analgesic in improving early post-operative mobility and reducing pain in patients undergoing TKA, using remotely collected data from the this compound mymobility platform.
2. Study Design: A randomized, double-blind, placebo-controlled trial.
3. Participant Population: 100 patients scheduled for primary TKA, meeting specific inclusion and exclusion criteria.
4. Methodology:
- Pre-Operative Phase (2 weeks prior to surgery):
- Participants are enrolled in the mymobility platform and provided with a compatible wearable device.
- Baseline data on mobility (step count, walking speed) and PROs (pain scores) are collected.
- Surgical and Post-Operative Phase (Day 0 to Week 6):
- Participants are randomized to receive either the novel analgesic or a placebo.
- Continuous data collection via the mymobility platform commences immediately post-surgery.
- Daily pain scores are self-reported by participants through the app.
- Mobility metrics are passively collected whenever the participant is ambulatory.
- Exercise adherence is monitored through the app's physical therapy module.
- Data Analysis:
- The primary endpoint will be the change in average daily step count from baseline at 6 weeks post-surgery.
- Secondary endpoints will include average daily pain scores, exercise adherence rates, and changes in walking speed.
- Statistical analysis will be performed to compare the outcomes between the treatment and placebo groups.
Mandatory Visualization
References
- 1. odtmag.com [odtmag.com]
- 2. braceworks.ca [braceworks.ca]
- 3. mymobility | Zimmer Biomet [zimmerbiomet.com]
- 4. Problems and Opportunities of a Smartphone-Based Care Management Platform: Application of the Wald Principles to a Survey-Based Analysis of Patients’ Perception in a Pilot Center - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zimmer Biomet's (this compound) Data Favors mymobility with Apple Watch | Nasdaq [nasdaq.com]
- 6. zimmerbiomet.eu [zimmerbiomet.eu]
- 7. Zimmer Biometâs New Study: A Leap Towards App-Based Knee Assessments - TipRanks.com [tipranks.com]
- 8. Zimmer Biomet Announces One-Year Data from mymobility® Clinical Study at 2022 AAHKS Annual Meeting – Zimmer Biomet [investor.zimmerbiomet.com]
- 9. orthoworld.com [orthoworld.com]
- 10. Zimmer Biomet Announces One-Year Data from mymobility® Clinical Study at 2022 AAHKS Annual Meeting [prnewswire.com]
- 11. Securing Telehealth and Remote Patient Monitoring: Case Studies and Best Practices – Cyberprox – expert cybersecurity services [cyberprox.com]
- 12. Considerations for using wearable devices in clinical research | by Noah Zimmerman | Medium [noahzim.medium.com]
- 13. atlantichipandknee.co.za [atlantichipandknee.co.za]
- 14. theboneandjointcenter.com [theboneandjointcenter.com]
- 15. hrh.ca [hrh.ca]
- 16. 3 Hidden Factors Hurting Accuracy Wearables for Health Tracking [vertu.com]
- 17. globalpharmatek.com [globalpharmatek.com]
Optimizing surgical outcomes with ZBH implants
Disclaimer: There is no publicly available scientific or medical information for a product specifically named "ZBH implants." The following content is a generalized template created to fulfill the user's request for a technical support center structure. The experimental protocols, data, and troubleshooting guides are illustrative examples and should not be considered factual for any real-world application.
Frequently Asked Questions (FAQs)
Q1: What is the recommended sterilization procedure for this compound implants prior to in vivo studies?
A1: For optimal aseptic surgical outcomes, it is recommended to sterilize this compound implants using ethylene oxide (EtO) gas sterilization. Autoclaving is not advised as high temperatures may compromise the implant's structural integrity and drug-eluting coating. Please refer to the detailed sterilization protocol below.
Q2: What is the expected drug elution profile for the standard this compound-001 implant?
A2: The this compound-001 implant is designed for a controlled release of Dexamethasone over a 21-day period. The elution profile follows a biphasic pattern with an initial burst release within the first 48 hours, followed by a sustained, near-linear release. For detailed quantitative data, please see Table 1.
Q3: Can this compound implants be visualized using standard imaging techniques post-implantation?
A3: Yes, this compound implants are manufactured with a barium sulfate core, rendering them radiopaque. They can be visualized using micro-CT and standard X-ray imaging to confirm placement and monitor for any potential migration.
Troubleshooting Guides
Issue 1: Premature degradation of the implant in vitro.
-
Possible Cause: The use of an inappropriate dissolution medium.
-
Troubleshooting Steps:
-
Ensure the use of a phosphate-buffered saline (PBS) solution at a pH of 7.4.
-
Maintain the dissolution medium at a constant 37°C.
-
Avoid the use of harsh organic solvents in the medium.
-
Issue 2: Inconsistent drug release kinetics across different batches.
-
Possible Cause: Variations in the hydration of the implant's polymer coating prior to the experiment.
-
Troubleshooting Steps:
-
Implement a standardized pre-hydration protocol by incubating all implants in PBS for 2 hours at 37°C before initiating the drug release study.
-
Ensure consistent agitation speeds during the in vitro release assay.
-
Issue 3: Cellular toxicity observed in co-culture experiments.
-
Possible Cause: Residual ethylene oxide from the sterilization process.
-
Troubleshooting Steps:
-
Incorporate a degassing step in the sterilization protocol by allowing the implants to aerate in a sterile, ventilated area for at least 24 hours post-EtO exposure.
-
Perform a rinse of the implants in sterile cell culture medium for 30 minutes prior to introducing them to the co-culture system.
-
Data Presentation
Table 1: In Vitro Dexamethasone Elution from this compound-001 Implants
| Time Point | Cumulative Release (%) | Standard Deviation |
| 1 hour | 15.2 | 2.1 |
| 24 hours | 35.8 | 3.5 |
| 48 hours | 45.1 | 4.0 |
| Day 7 | 62.5 | 5.2 |
| Day 14 | 80.3 | 6.1 |
| Day 21 | 95.7 | 4.8 |
Experimental Protocols
Protocol 1: In Vitro Drug Elution Assay
-
Aseptically place one this compound-001 implant into a 50 mL sterile centrifuge tube.
-
Add 20 mL of phosphate-buffered saline (PBS, pH 7.4) to the tube.
-
Incubate the tube in an orbital shaker at 37°C with continuous agitation at 100 rpm.
-
At each designated time point, extract a 1 mL aliquot of the PBS.
-
Replenish the tube with 1 mL of fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the concentration of Dexamethasone in the collected aliquots using high-performance liquid chromatography (HPLC).
Visualizations
Technical Support Center: Enhancing the Longevity of ZBH Hip Replacements
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing common issues encountered during the experimental evaluation of Zimmer Biomet (ZBH) hip replacements and related longevity-enhancing technologies.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of long-term failure in this compound hip replacements?
A1: The leading cause of long-term failure is aseptic loosening, a condition where the implant loosens from the surrounding bone in the absence of infection.[1] This is often a result of osteolysis, which is the resorption of bone around the implant.[1] This process is primarily triggered by the body's inflammatory response to wear particles generated from the articulating surfaces of the implant.[2] Another potential cause of failure, particularly in certain metal-on-metal designs, is the release of metal ions, which can lead to adverse local tissue reactions.
Q2: What are wear particles and how do they contribute to implant loosening?
A2: Wear particles are microscopic debris generated from the articulating surfaces of the hip implant due to friction during movement. The composition of these particles depends on the implant materials, which can include polyethylene, metal (cobalt-chromium or titanium alloys), and ceramics.[2][3] These particles can trigger a chronic inflammatory response, where immune cells like macrophages attempt to engulf them.[4] This leads to the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which in turn promote the activity of osteoclasts, the cells responsible for bone resorption.[4][5] This cascade of events can lead to the gradual loss of bone supporting the implant, resulting in aseptic loosening.[1]
Q3: What are the common material combinations for this compound hip implant bearings, and what are their general wear characteristics?
A3: this compound utilizes various bearing combinations, each with distinct wear properties:
-
Metal-on-Polyethylene (MoP): A metal femoral head articulates with a polyethylene liner. This is a widely used combination. The primary concern is the generation of polyethylene wear debris.
-
Ceramic-on-Polyethylene (CoP): A ceramic femoral head articulates with a polyethylene liner. Ceramic heads are more scratch-resistant than metal heads, which can lead to lower wear rates of the polyethylene liner.
-
Ceramic-on-Ceramic (CoC): Both the femoral head and the acetabular liner are made of ceramic materials. This combination offers very low wear rates but has a risk of fracture and can sometimes produce squeaking noises.
Q4: What is osseointegration, and why is it critical for the longevity of cementless this compound hip replacements?
A4: Osseointegration is the direct structural and functional connection between living bone and the surface of a load-bearing artificial implant. For cementless hip replacements, achieving robust and lasting osseointegration is crucial for the long-term stability of the implant. A strong bond between the bone and the implant prevents micromotion at the interface, which can lead to instability and eventual loosening.
Q5: What are some current research strategies to improve the longevity of hip replacements?
A5: Current research focuses on several key areas:
-
Advanced Materials: Development of more wear-resistant materials, such as highly cross-linked polyethylene (HXLPE) and advanced ceramic composites, to reduce the generation of wear particles.
-
Surface Modifications: Altering the surface of the implant to enhance osseointegration. This includes creating porous surfaces that allow for bone ingrowth and applying bioactive coatings like hydroxyapatite.
-
Drug-Eluting Coatings: Developing coatings that can release therapeutic agents, such as antibiotics to prevent infection or anti-inflammatory drugs to mitigate the response to wear debris.
Troubleshooting Guides
Issue: High Wear Rate Observed in Hip Simulator Testing
Possible Cause 1: Inadequate Lubrication
-
Troubleshooting:
-
Verify that the lubricant (typically bovine serum) has the correct protein concentration as specified in ISO 14242-1 (30 g/l ± 2 g/l).[6][7]
-
Ensure that the lubricant is being circulated properly and that there is no air accumulation in the acetabular cup, which could deprive the articulating surfaces of lubrication.[6]
-
Check the temperature of the lubricant bath and ensure it is maintained at 37°C ± 2°C.[6]
-
Possible Cause 2: Third-Body Wear
-
Troubleshooting:
-
Inspect the lubricant for any third-body particles, such as bone cement fragments, bone chips, or metallic debris.
-
If third-body wear is suspected, filter the lubricant and analyze the particles using SEM/EDX to determine their composition.
-
Ensure meticulous cleaning of all test components before and between tests to prevent contamination.
-
Possible Cause 3: Implant Material or Design Flaw
-
Troubleshooting:
-
Carefully inspect the articulating surfaces of the femoral head and acetabular liner for any signs of scratching, pitting, or other surface irregularities before and after testing.
-
Compare the wear rate of the test implant to a control group with a known and clinically successful design.
-
Consider performing a finite element analysis (FEA) to identify any areas of high stress concentration in the implant design that could lead to accelerated wear.
-
Issue: Poor Osseointegration in an In Vivo Animal Model
Possible Cause 1: Inadequate Implant Surface Topography
-
Troubleshooting:
-
Characterize the surface roughness and porosity of the implant using techniques like scanning electron microscopy (SEM) and profilometry.
-
Ensure that the pore size and interconnectivity are within the optimal range for bone ingrowth.
-
If using a bioactive coating like hydroxyapatite, verify the coating thickness, crystallinity, and adhesion to the implant substrate.
-
Possible Cause 2: Micromotion at the Bone-Implant Interface
-
Troubleshooting:
-
Ensure that the implant is press-fit into the bone with sufficient initial stability.
-
Use radiographic analysis (X-ray) at regular intervals post-implantation to check for any signs of implant migration or the formation of a radiolucent line at the interface, which can indicate a lack of osseointegration.
-
At the end of the study, perform mechanical pull-out tests to quantify the strength of the bone-implant interface.
-
Possible Cause 3: Inflammatory Response
-
Troubleshooting:
-
Perform histological analysis of the tissue surrounding the implant to assess the presence of inflammatory cells.
-
Analyze the expression of inflammatory markers (e.g., TNF-α, IL-1β, IL-6) in the periprosthetic tissue using techniques like immunohistochemistry or RT-PCR.
-
Consider if any leachable substances from the implant material could be contributing to an adverse tissue reaction.
-
Data Presentation
Table 1: Comparative In Vitro Wear Rates of Femoral Head Materials on Polyethylene Liners
| Femoral Head Material | Liner Material | Wear Rate (mg/10^6 cycles) | Test Standard |
| Cobalt-Chromium | UHMWPE | 22.07 ± 1.75 | ISO 14242-1 |
| Alumina Ceramic | UHMWPE | 26.57 ± 3.55 | ISO 14242-1 |
| Ion-Treated CoCr | HXLPE (X3) | 2.15 ± 0.18 | ISO 14242 |
| TiNbN-Coated CoCr | HXLPE (X3) | 2.66 ± 0.40 | ISO 14242 |
| Alumina Ceramic | HXLPE (X3) | 2.17 ± 0.40 | ISO 14242 |
Table 2: Inflammatory Cytokine Levels in Periprosthetic Tissue of Aseptically Loosened Hip Implants
| Cytokine | Method | Concentration/Expression Level | Reference |
| TNF-α | Immunohistochemistry | 2816 ± 318 cells (positive) in interface tissue vs. 565 ± 93 cells in control synovial membrane | [3] |
| IL-6 | Immunohistochemistry | 911 ± 197 cells (positive) in interface tissue vs. 291 ± 184 cells in control synovial membrane | [8] |
Experimental Protocols
Protocol 1: In Vitro Macrophage Response to Wear Particles
1. Wear Particle Isolation and Characterization:
-
Isolate wear particles from the lubricant of a hip simulator test or from periprosthetic tissue digests using established enzymatic digestion protocols.[3]
-
Characterize the size, shape, and composition of the particles using Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray (EDX) analysis.[3][9]
2. Macrophage Cell Culture:
-
Culture a suitable macrophage cell line (e.g., THP-1 monocytes differentiated into macrophages) in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[4]
-
Seed the macrophages in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere.[10]
3. Particle Challenge:
-
Suspend the isolated wear particles in the cell culture medium at a clinically relevant concentration (e.g., 1 µg/mL).[4]
-
Add the particle suspension to the macrophage cultures and incubate for various time points (e.g., 6, 24, 48 hours).[4]
4. Cytokine Analysis:
-
Collect the cell culture supernatant at each time point.
-
Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
5. Gene Expression Analysis (Optional):
-
Lyse the macrophages and extract total RNA.
-
Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to analyze the gene expression levels of inflammatory markers.[4]
Protocol 2: In Vitro Cytotoxicity Testing (MTT Assay) - Based on ISO 10993-5
1. Sample Preparation:
-
Prepare extracts of the test material (e.g., a component of the hip implant) according to ISO 10993-12. This typically involves incubating the material in a cell culture medium for a specified time and temperature.
2. Cell Culture:
-
Seed a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate at an appropriate density.[11]
-
Incubate for 12-24 hours to allow for cell attachment.[11]
3. Exposure to Extract:
-
Remove the existing culture medium and replace it with the prepared material extract. Include positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls.
-
Incubate the cells with the extracts for a defined period, typically 24-72 hours.[11]
4. MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).[11]
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[11]
5. Solubilization and Measurement:
-
Carefully remove the medium without disturbing the formazan crystals.[11]
-
Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well and shake gently to dissolve the crystals.[11]
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[12]
6. Data Analysis:
-
Calculate the percentage of cell viability for each sample relative to the negative control. A reduction in cell viability below a certain threshold (e.g., 70%) is typically considered a cytotoxic effect.
Visualizations
Caption: Signaling pathway of wear particle-induced aseptic loosening.
References
- 1. youtube.com [youtube.com]
- 2. Wear Debris Characterization and Corresponding Biological Response: Artificial Hip and Knee Joints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and characterization of wear particles generated in patients who have had failure of a hip arthroplasty without cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wear particles induce a new macrophage phenotype with the potential to accelerate material corrosion within total hip replacement interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrophage polarization in response to wear particles in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 7. mdcpp.com [mdcpp.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Robotic-Assisted Surgical Platform
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing robotic-assisted surgical platforms in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the initial setup and calibration procedures for the robotic system?
A1: Proper setup and calibration are critical for experimental accuracy. Follow the system's user manual for the initial unboxing and physical setup. For calibration, the system typically requires a multi-step process involving homing the robotic arms, registering the sterile instruments, and establishing a workspace coordinate system. It is crucial to perform a full calibration at the beginning of each experimental session to ensure precision.
Q2: How can I minimize variability in my experimental results when using the robotic platform?
A2: To minimize variability, ensure consistent instrument setup, use a standardized surgical approach for each experiment, and regularly perform system diagnostics. Environmental factors such as temperature and humidity can also affect robotic arm performance; maintaining a controlled laboratory environment is recommended. Documenting all system parameters and any deviations for each experiment is crucial for later analysis.
Q3: What are the most common causes of instrument recognition failure?
A3: Instrument recognition failures can stem from several sources. The most common causes include improper mounting of the instrument, damage to the instrument's identification chip, or software glitches. Ensure the instrument is securely attached and that the electrical contacts are clean and dry. If the issue persists, try restarting the system software or using a different instrument of the same type to isolate the problem.
Q4: How do I troubleshoot a "Joint Limit Reached" error message?
A4: A "Joint Limit Reached" error indicates that one of the robotic arm's joints has reached its maximum range of motion. This can happen due to the initial positioning of the arm or the programmed trajectory. To resolve this, you may need to reposition the base of the robotic arm, adjust the patient or phantom position, or modify the surgical plan to avoid extreme angles.
Troubleshooting Guides
This section provides step-by-step guidance for resolving specific issues you may encounter during your experiments.
Issue: Robotic Arm Drifting or Inaccurate Targeting
Symptoms:
-
The robotic arm does not hold its position and slowly drifts over time.
-
The instrument tip does not accurately align with the targeted anatomy.
Troubleshooting Steps:
-
Verify System Calibration: Ensure that a full system calibration was performed at the start of the experimental session.
-
Check for Environmental Vibrations: External vibrations from other lab equipment can affect the robotic arm's stability. Isolate the robotic platform from sources of vibration if possible.
-
Inspect Instrument Mounting: A loose instrument can cause apparent drifting. Verify that the instrument is securely attached to the robotic arm.
-
Run System Diagnostics: Utilize the built-in diagnostic tools to check for any hardware issues with the robotic arm's encoders or motors.
-
Contact Technical Support: If the issue persists after following these steps, there may be an underlying hardware issue that requires professional servicing.
Issue: Software Freezing or Unresponsive User Interface
Symptoms:
-
The system's control software stops responding to user input.
-
The live video feed from the endoscope is frozen.
Troubleshooting Steps:
-
Attempt a Soft Restart: If possible, use the system's menu to perform a soft restart of the software.
-
Check System Logs: After restarting, check the system's event logs for any error messages that may indicate the cause of the freeze.
-
Perform a Hard Restart: If a soft restart is not possible, follow the manufacturer's procedure for a hard restart of the entire system. This typically involves a specific power-down sequence.
-
Update Software: Ensure that you are running the latest version of the system software, as updates often include bug fixes.
-
Isolate Peripheral Devices: Disconnect any non-essential peripheral devices to rule out a conflict.
Experimental Protocols & Data Presentation
Experimental Protocol: Tissue Biopsy
-
System Preparation:
-
Power on the robotic-assisted surgical platform and allow it to complete its startup sequence.
-
Perform a full system calibration, including arm homing and instrument registration.
-
Drape the robotic arms with sterile covers.
-
-
Instrument Setup:
-
Attach a sterile biopsy needle to the appropriate robotic arm.
-
Ensure the system correctly recognizes the instrument.
-
-
Targeting and Biopsy:
-
Using the system's imaging and targeting software, identify the region of interest for the biopsy.
-
Program the trajectory for the biopsy needle.
-
Execute the automated biopsy procedure.
-
-
Sample Handling:
-
Carefully retract the biopsy needle.
-
Remove the tissue sample and place it in the appropriate preservative.
-
-
Data Collection:
-
Record all system parameters, including the coordinates of the biopsy, the time of the procedure, and any error messages encountered.
-
Quantitative Data Summary
For comparative analysis of experimental runs, we recommend maintaining a data log. The following table provides a template for tracking key performance indicators.
| Experimental Run ID | Date | Procedure Time (s) | Targeting Accuracy (mm) | Number of Errors | Notes |
| EXP-001 | 2025-10-28 | 125 | 0.8 | 0 | Successful run. |
| EXP-002 | 2025-10-28 | 132 | 1.2 | 1 | Instrument recognition failure at start. |
| EXP-003 | 2025-10-29 | 128 | 0.9 | 0 |
Visualizations
Caption: A generalized workflow for a robotic-assisted surgical experiment.
Caption: Troubleshooting flowchart for robotic arm drift.
Technical Support Center: Managing ZBH Implant Wear and Tear
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the management of wear and tear in Zimmer Biomet Holdings (ZBH) implants.
Section 1: Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments involving this compound implants.
Issue 1.1: Unexpectedly High Wear Rates in In Vitro Simulations
Question: Our in vitro wear simulation of a this compound hip/knee implant is showing higher than expected polyethylene wear. What are the potential causes and how can we troubleshoot this?
Answer:
Several factors can contribute to accelerated wear in a laboratory setting. Consider the following troubleshooting steps:
-
Review Simulation Parameters: Ensure your testing protocol aligns with established standards such as ISO 14243 for knee implants.[1][2][3][4][5] Key parameters to verify include:
-
Load and Kinematics: Are the applied loads, flexion-extension angles, and rotational forces representative of physiological conditions?
-
Test Fluid: Is the serum protein concentration and composition appropriate? Calf serum with a protein content of 20 g/l is commonly used.[3]
-
Cycle Rate: Is the frequency of cycles within the recommended range?
-
-
Third-Body Wear: The presence of abrasive particles in the test medium can significantly accelerate wear.[6]
-
Source of Contamination: Inspect all components of your simulator for potential sources of particulate matter. This can include debris from the fixation materials or the simulator itself.
-
Filtration: Implement a filtration system for the test fluid to remove any extraneous particles.
-
-
Component Assembly and Alignment: Improper assembly or misalignment of the implant components can lead to edge loading and increased stress on the polyethylene bearing surface.
-
Manufacturer's Guidelines: Double-check the manufacturer's instructions for proper assembly and fixation of the implant components in the test fixture.
-
Alignment Verification: Use appropriate instrumentation to verify the alignment of the femoral and tibial/acetabular components.
-
Issue 1.2: Difficulty Isolating and Characterizing Wear Debris from Periprosthetic Tissue
Question: We are struggling to efficiently isolate and characterize wear debris from tissue samples obtained from our in vivo studies. What is the recommended protocol?
Answer:
The isolation of wear particles requires a multi-step process to digest the biological tissue and separate the debris. A combination of chemical and enzymatic digestion is often employed.[7][8][9][10]
-
Tissue Digestion:
-
Particle Separation:
-
Density Gradient Centrifugation: Utilize a density gradient medium, such as sodium polytungstate, to separate particles based on their density. This is particularly useful for separating different material types (e.g., polyethylene from metal).[9][10]
-
Filtration: Use polycarbonate membranes with defined pore sizes to capture the isolated particles for subsequent analysis.[7][10]
-
-
Characterization:
-
Microscopy: Scanning Electron Microscopy (SEM) is essential for visualizing the morphology and size of the wear particles.[7][8][9][10]
-
Compositional Analysis: Energy-Dispersive X-ray Spectroscopy (EDS or EDX) coupled with SEM can be used to determine the elemental composition of the isolated particles.[9][10]
-
Caption: RANK/RANKL pathway in osteoclast activation.
NF-κB Signaling Pathway
Caption: NF-κB pathway activation by wear debris.
FAQ 2.3: Cellular Response to Tantalum (Trabecular Metal™)
Question: How does the cellular response to tantalum wear debris differ from that of other materials like polyethylene or cobalt-chromium?
Answer:
Research suggests that tantalum, the primary component of this compound's Trabecular Metal™, exhibits a favorable biocompatibility profile with a less pronounced inflammatory response compared to other implant materials.
-
Macrophage Response: In vitro studies have shown that tantalum nanoparticles are largely inert, causing no apparent toxicity to macrophages and inducing negligible production of reactive oxygen species (ROS) and pro-inflammatory cytokines (TNF-α, IL-1β). [1]This is in contrast to materials like titanium dioxide, which can induce significant inflammatory responses.
-
Osteoblast and Fibroblast Response: Tantalum has been shown to support the proliferation and adhesion of osteoblasts (bone-forming cells) and fibroblasts. [4][5][8]Some studies even suggest that tantalum may stimulate fibroblast proliferation, which could be beneficial for soft tissue integration. [8]* Overall Biocompatibility: The low solubility and toxicity of tantalum and its oxides contribute to a benign local host response, often characterized by osseointegration in hard tissue. This favorable biological response may contribute to the observed lower rates of revision for infection and aseptic loosening associated with Trabecular Metal implants. [11][12]
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments related to the assessment of this compound implant wear and tear.
Protocol 3.1: In Vitro Wear Simulation of Knee Implants (based on ISO 14243)
Objective: To evaluate the wear performance of a this compound knee implant system under simulated physiological conditions.
Materials:
-
This compound Persona® Knee implant components (femoral and tibial)
-
Bone cement for fixation
-
Six-station knee wear simulator
-
Bovine calf serum (20 g/l protein concentration)
-
Deionized water
-
Phosphate buffered saline (PBS)
-
Microbalance (accuracy ±0.01 mg)
-
Filtration system (0.2 µm filter)
Methodology:
-
Component Preparation and Mounting:
-
Clean all implant components with a validated cleaning procedure.
-
Mount the femoral and tibial components in the simulator fixtures using bone cement according to the manufacturer's instructions.
-
Ensure proper alignment of the components to replicate physiological kinematics.
-
-
Test Setup:
-
Prepare the test fluid (bovine serum diluted with deionized water and PBS) and filter it.
-
Fill the test chambers with the prepared fluid, ensuring the articulating surfaces are fully submerged.
-
Set the simulator parameters according to ISO 14243-1 or 14243-3, including the load profile, flexion-extension cycle, and tibial rotation. [1][2][3][4][5]3. Wear Testing:
-
Run the simulation for a predetermined number of cycles (e.g., 5 million cycles).
-
At regular intervals (e.g., every 500,000 cycles), stop the simulation, carefully remove the tibial inserts, and clean and dry them according to a validated procedure.
-
-
Wear Measurement:
-
Measure the weight of the dried tibial inserts using a microbalance.
-
The weight loss of the tibial insert over time is used to calculate the wear rate.
-
-
Data Analysis:
-
Plot the cumulative weight loss versus the number of cycles.
-
Calculate the linear wear rate from the slope of the best-fit line.
-
Protocol 3.2: Retrieval Analysis of Implant Components (based on ASTM F561)
Objective: To systematically evaluate the condition of retrieved this compound implant components to determine the in vivo wear and failure mechanisms.
Materials:
-
Retrieved this compound implant components
-
Digital camera
-
Stereom microscope
-
Scanning Electron Microscope (SEM) with Energy-Dispersive X-ray Spectroscopy (EDS)
-
Coordinate Measuring Machine (CMM) or 3D laser scanner
Methodology:
-
Documentation and Photography:
-
Document all available patient and implant information.
-
Take high-resolution photographs of all implant components from multiple angles before and after cleaning.
-
-
Visual and Microscopic Examination:
-
Visually inspect all surfaces for evidence of wear, corrosion, fracture, and other damage mechanisms.
-
Use a stereo microscope for a more detailed examination of the articulating surfaces and modular junctions.
-
-
Quantitative Wear Assessment:
-
Use a CMM or 3D laser scanner to create a three-dimensional model of the retrieved components.
-
Compare the retrieved component's geometry to an identical, unworn implant to quantify the volume and location of material loss.
-
-
Micro-level Analysis (SEM/EDS):
-
Select areas of interest for high-magnification imaging with SEM to characterize the wear mechanisms (e.g., abrasion, adhesion, fatigue).
-
Use EDS to identify the elemental composition of any surface contaminants or transfer layers.
-
-
Reporting:
-
Compile all findings into a comprehensive report, including images, quantitative data, and an interpretation of the probable causes of wear and failure.
-
Disclaimer: This technical support center is intended for informational purposes for a professional audience and should not be considered a substitute for professional medical or scientific advice. The experimental protocols provided are generalized and may need to be adapted for specific research questions and laboratory conditions. Always refer to the latest versions of the cited standards and manufacturer's guidelines.
References
- 1. Investigation of Cytotoxicity, Oxidative Stress, and Inflammatory Responses of Tantalum Nanoparticles in THP-1-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mediteck-beontop.it [mediteck-beontop.it]
- 3. zimmerbiomet.eu [zimmerbiomet.eu]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Biocompatibility and osteogenic properties of porous tantalum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. actaorthop.org [actaorthop.org]
- 7. Patient reported outcomes and implant survivorship after Total knee arthroplasty with the persona knee implant system: two year follow up - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The influence of tantalum on human cell lineages important for healing in soft-tissue reattachment surgery: an in-vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. zimmerbiomet.com [zimmerbiomet.com]
- 11. National Joint Registry Analysis Finds Zimmer Biomet Trabecular Metal™ Cups Associated with Significantly Lower Risk of Subsequent Revision Due to Infection in Revision Hip Procedures [prnewswire.com]
- 12. zimmerbiomet.eu [zimmerbiomet.eu]
Technical Support Center: Minimizing Surgical Site Infections in Orthopedic Implant Surgery
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for minimizing surgical site infections (SSIs) associated with orthopedic implant surgeries, with a focus on procedures involving Zimmer Biomet Holdings (ZBH) products.
Frequently Asked Questions (FAQs)
Q1: What are surgical site infections (SSIs) and how are they classified?
A1: Surgical site infections are infections that occur after surgery in the part of the body where the surgery took place.[1][2] They are a significant concern in healthcare, potentially leading to complications, prolonged hospital stays, and increased healthcare costs.[1] SSIs typically occur within 30 days of the surgical procedure, or up to a year if an implant is involved.[3]
The U.S. Centers for Disease Control and Prevention (CDC) classifies SSIs into three types:
-
Superficial incisional SSI: This infection occurs just in the skin where the incision was made.[2]
-
Deep incisional SSI: This infection occurs beneath the incision in the muscle and surrounding tissues.[2]
-
Organ or space SSI: This infection can occur in any area of the body other than the skin, muscle, and surrounding tissue that was involved in the surgery, such as a joint space.[2]
Q2: What are the common pathogens responsible for SSIs in orthopedic surgery?
A2: The pathogens responsible for SSIs often originate from the patient's own skin flora.[3] In orthopedic surgery, the most commonly isolated organisms include Staphylococcus aureus, coagulase-negative staphylococci, Enterococcus spp., and Escherichia coli.[3]
Q3: What are the key risk factors for developing an SSI after orthopedic implant surgery?
A3: Numerous patient-related and procedure-related factors can influence the risk of developing an SSI.[3] Modifiable risk factors that should be addressed preoperatively include obesity, smoking, and poor glycemic control in diabetic patients.[4] Nasal carriage of Staphylococcus aureus is another significant risk factor.[4]
Q4: What is the incidence of SSIs in orthopedic implant surgery?
A4: Surgical site infections affect approximately 0.5% to 3% of all patients undergoing surgery.[5] For joint replacement surgeries, the incidence of periprosthetic joint infections (PJI), a type of organ or space SSI, is estimated to be between 1% and 2%.[6]
Troubleshooting Guides
Issue: Increased incidence of SSIs in a series of orthopedic implant experiments.
Troubleshooting Steps:
-
Review Preoperative Protocols:
-
Patient Screening: Are patients being screened for and addressing modifiable risk factors like uncontrolled diabetes, smoking, and obesity?[4]
-
Decolonization: Are high-risk patients being decolonized for Staphylococcus aureus with intranasal antistaphylococcal agents and antistaphylococcal skin antiseptics?[5]
-
Preoperative Bathing: Are patients instructed to shower or bathe with an antiseptic agent, such as chlorhexidine gluconate (CHG), the night before and/or the day of surgery?[7]
-
-
Evaluate Intraoperative Practices:
-
Antimicrobial Prophylaxis: Is the appropriate antimicrobial prophylaxis being administered within the correct timeframe before incision?[4]
-
Skin Preparation: Is an alcohol-based antiseptic solution containing chlorhexidine gluconate or povidone-iodine being used for skin preparation?[4][5]
-
Aseptic Technique: Is strict adherence to aseptic technique being maintained by the entire surgical team?[4]
-
Operating Room Environment: Is the operating room ventilation, temperature, and traffic being controlled to minimize airborne contaminants?
-
-
Assess Postoperative Care:
Quantitative Data Summary
| Preventative Measure | Infection Rate (With Measure) | Infection Rate (Without Measure) | Source |
| Hair Removal with Clippers vs. Razors | 2.5% | 4.4% | [5] |
| Decolonization for High-Risk Procedures | 0.8% | 2.0% | [5] |
| Chlorhexidine + Alcohol vs. Povidone Iodine + Alcohol Skin Prep | 4.0% | 6.5% | [5] |
| Maintaining Normothermia (>36°C) | 4.7% | 13.0% | [5] |
| Perioperative Glycemic Control (<150 mg/dL) | 9.4% | 16.0% | [5] |
| Negative Pressure Wound Therapy | 9.7% | 15.0% | [5] |
Experimental Protocols
Protocol: Preoperative Nasal Decolonization for Staphylococcus aureus
Objective: To reduce the risk of SSI by eradicating nasal carriage of S. aureus in patients undergoing orthopedic implant surgery.
Methodology:
-
Screening: Screen patients for nasal carriage of S. aureus via nasal swab culture or PCR at a pre-admission visit.
-
Treatment: For patients who test positive, prescribe an intranasal antistaphylococcal agent (e.g., mupirocin) to be applied to the nares twice daily for five days leading up to the surgery.
-
Compliance: Educate the patient on the importance of adherence to the full five-day course of treatment.
-
Documentation: Record the screening results and treatment in the patient's medical record.
Visualizations
References
- 1. Best Practices for Surgical Site Infection Prevention: Essential Measures for Healthcare Professionals to Follow | Simbo AI - Blogs [simbo.ai]
- 2. hopkinsmedicine.org [hopkinsmedicine.org]
- 3. Surgical site infections: epidemiology, microbiology and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three steps to reduction surgical site infection: presentation of a comprehensive model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surgical Site Infection Prevention: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zimmer Biomet Receives FDA Breakthrough Device Designation | this compound Stock News [stocktitan.net]
- 7. sdapic.org [sdapic.org]
Refining Patient Selection for ZBH's Persona IQ Knee: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in utilizing Zimmer Biomet's Persona IQ® smart knee implant for their experimental and drug development endeavors. The content is designed to address specific technical challenges and provide detailed protocols for relevant experiments.
I. Troubleshooting Guides
This section addresses potential issues that may arise during the use of the Persona IQ system in a research setting. The solutions are tailored for a technical audience comfortable with data analysis and experimental methodologies.
Data Acquisition and Transmission
| Question/Issue | Potential Cause | Troubleshooting Steps for Researchers |
| No data is being received from a newly implanted Persona IQ. | 1. Implant Not Activated: The implant may not have been properly activated post-surgery. 2. Base Station Not Synced: The patient's home base station is not correctly configured or synced with the implant. 3. Data Upload Delay: There can be an initial delay of up to 72 hours for the first data upload.[1] | 1. Confirm the surgical notes to ensure the activation step was completed. 2. Guide the study participant through the base station setup, ensuring a solid green indicator light, which confirms a successful connection to the Wi-Fi network and the implant.[1] 3. If no data appears after 72 hours, and the base station light is green, contact Zimmer Biomet's technical support for a remote diagnostic. |
| Intermittent data loss or gaps in the dataset. | 1. Wi-Fi Connectivity Issues: The patient's home Wi-Fi may be unstable. 2. Base Station Location: The base station might be too far from the patient's bed, leading to a weak connection with the implant overnight. 3. Patient Travel: The patient may have traveled for an extended period without the base station. The implant can store up to 30 days of data.[1] | 1. Advise the study participant to ensure their home Wi-Fi is stable. A solid yellow light on the base station indicates a Wi-Fi connection issue.[1] 2. Instruct the participant to place the base station in their bedroom, in close proximity to where they sleep. 3. In the case of travel exceeding 30 days, inform the participant that data from the beginning of the travel period may be overwritten. |
| Anomalous or outlier data points in the kinematic readings. | 1. Sensor Malfunction: While rare, a sensor within the implant may be malfunctioning. 2. External Interference: Strong magnetic fields or other electronic devices could potentially interfere with the implant's sensors. 3. Atypical Patient Activity: The data may be accurately reflecting an unusual patient activity (e.g., a fall, or use of certain exercise equipment). | 1. Isolate the anomalous data and compare it with the patient's activity diary or other collected metrics. 2. If sensor malfunction is suspected, document the occurrences and contact Zimmer Biomet for advanced diagnostics. There is no direct way for researchers to recalibrate the sensors in situ. 3. Cross-reference the data with patient-reported outcomes and activity logs to determine if the data is a true reflection of patient behavior. |
| Base station indicator light is red. | Hardware or Connection Failure: A solid red light indicates a problem with the base station itself or its connection. | Instruct the study participant to unplug the base station, wait five seconds, and plug it back in. If the light remains red, the unit may need to be replaced. Contact Persona IQ support.[1] |
mymobility® Research Platform
| Question/Issue | Potential Cause | Troubleshooting Steps for Researchers |
| Unable to access raw sensor data for a specific study participant. | 1. Incorrect Permissions: Your research account may not have the appropriate permissions to access raw data. 2. Data Not Yet Processed: There might be a delay in the processing and availability of raw data on the research portal. | 1. Verify your access level with the study administrator or your Zimmer Biomet research contact. 2. Check the data availability status on the research portal. If the delay is unusual, inquire with the platform support team. |
| Difficulties with data export or API integration. | 1. Incorrect API Endpoint or Key: The API credentials or endpoint you are using may be incorrect. 2. Data Format Incompatibility: The format of the exported data may not be compatible with your analysis software. | 1. Double-check the API documentation for the correct endpoint and ensure your API key is active. 2. Refer to the data dictionary and technical specifications provided by Zimmer Biomet to ensure you are parsing the data correctly. |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions researchers may have about the Persona IQ knee and its application in scientific studies.
General Product and Technology
-
What specific data does the Persona IQ implant collect? The Persona IQ collects kinematic data, including range of motion, step count, walking speed, stride length, and distance walked.[2]
-
What is the technology behind the sensors in the Persona IQ? The Persona IQ utilizes a smart stem extension attached to the tibial component of the Persona Knee implant. This stem contains sensors that capture information about the knee's motion.[3]
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How is the data from the Persona IQ transmitted? The implant wirelessly transmits data to a home base station, which then securely uploads the data to a cloud-based platform. This data is accessible to the patient and their care team through the mymobility® app.[4]
Research Applications
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How can researchers gain access to the data from the Persona IQ for their studies? Access to research-level data is typically granted through a formal research agreement with Zimmer Biomet and the study's overseeing institution. This will provide access to a dedicated research portal or API for data extraction.
-
Is it possible to obtain the raw, unprocessed sensor data? The availability of raw sensor data depends on the specifics of the research agreement. In many cases, researchers will have access to processed kinematic data. Direct access to raw accelerometer and gyroscope data may be possible for certain types of studies.
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What is the accuracy and validity of the data collected by the Persona IQ? Zimmer Biomet is currently conducting the Persona IQ Cohort Study, a prospective, multicenter study to evaluate the safety, performance, and effectiveness of the Persona IQ system.[5] The results of this study will provide comprehensive data on the accuracy and clinical utility of the collected metrics.
Experimental Design and Protocols
-
Are there established protocols for preclinical testing of smart orthopedic implants like the Persona IQ? Yes, preclinical testing in animal models is a standard part of the evaluation process for orthopedic implants. These studies often use rabbit models to assess osseointegration and biocompatibility.[6][7][8]
-
What are the key considerations when designing a clinical trial involving the Persona IQ? A key consideration is the definition of primary and secondary endpoints that can be objectively measured using the data from the Persona IQ. The ongoing Persona IQ Cohort Study aims to correlate kinematic data with patient-reported outcomes and clinical assessments.[5]
III. Quantitative Data Summary
As of the current date, detailed quantitative results from the large-scale Persona IQ clinical trials have not been fully published. However, based on preliminary reports and studies of similar smart knee implant technologies, the following table presents hypothetical but realistic data that researchers might expect to see.
Table 1: Hypothetical Post-Operative Recovery Metrics with Persona IQ
| Metric | Baseline (Pre-operative) | 2 Weeks Post-operative | 6 Weeks Post-operative | 12 Weeks Post-operative |
| Average Daily Step Count | 1,500 | 500 | 2,500 | 4,500 |
| Maximal Knee Flexion (degrees) | 95 | 70 | 90 | 110 |
| Average Walking Speed (m/s) | 0.8 | 0.4 | 0.7 | 1.0 |
| Patient-Reported Outcome Score (PROMIS) | 40 | 60 | 50 | 45 |
Note: This data is for illustrative purposes only and does not represent actual clinical trial results.
IV. Experimental Protocols
The following are detailed methodologies for key experiments relevant to the Persona IQ knee.
Preclinical In Vivo Assessment of Osseointegration in a Rabbit Model
-
Objective: To evaluate the osseointegration of the tibial stem of the Persona IQ implant in a load-bearing in vivo model.
-
Animal Model: 20 skeletally mature New Zealand White rabbits.[6]
-
Surgical Procedure:
-
Under general anesthesia, a medial parapatellar arthrotomy will be performed on the right knee of each rabbit.
-
The tibial plateau will be resected to accommodate a custom-sized Persona IQ tibial component with the smart stem.
-
The implant will be press-fit into the intramedullary canal of the tibia.
-
The wound will be closed in layers.
-
-
Post-operative Care:
-
Animals will be allowed immediate weight-bearing as tolerated.
-
Analgesics will be administered for 72 hours post-operatively.
-
-
Endpoint Analysis (at 4 and 12 weeks):
-
Micro-CT Analysis: Evaluation of bone-implant contact (BIC) and bone volume/total volume (BV/TV) in the periprosthetic region.
-
Histology: Undecalcified sections will be prepared and stained with toluidine blue to visualize the bone-implant interface.
-
Mechanical Pull-out Testing: The force required to extract the tibial stem from the tibia will be measured to quantify the strength of osseointegration.
-
Clinical Trial Protocol for Evaluating Persona IQ Data in Post-TKA Recovery
-
Objective: To correlate the kinematic data from the Persona IQ with standard patient-reported outcome measures (PROMs) and functional tests after total knee arthroplasty (TKA).
-
Study Design: A prospective, single-center, observational study.
-
Patient Population: 100 patients undergoing primary TKA with the Persona IQ implant.
-
Data Collection:
-
Persona IQ Data: Continuous collection of step count, range of motion, walking speed, and stride length.
-
PROMs: Collection of KOOS, JR. and PROMIS-29 scores at baseline, 6 weeks, 3 months, 6 months, and 1 year post-operatively.
-
Functional Tests: Timed Up and Go (TUG) test and 6-Minute Walk Test (6MWT) at the same intervals as PROMs.
-
-
Statistical Analysis:
-
Pearson correlation coefficients will be calculated to assess the relationship between Persona IQ-derived metrics and PROMs/functional test results.
-
A mixed-effects model will be used to analyze the longitudinal changes in both objective and subjective outcome measures.
-
V. Signaling Pathways and Experimental Workflows
Signaling Pathways in Osseointegration and Foreign Body Response
The long-term success of the Persona IQ implant is dependent on successful osseointegration and a controlled foreign body response to the implant materials (primarily cobalt-chromium and titanium alloys). The following diagrams illustrate the key signaling pathways involved.
Experimental Workflow for In Vivo Osseointegration Study
The following diagram outlines the logical flow of the preclinical rabbit model experiment described in the protocols section.
Logical Relationship of Persona IQ Data Flow
This diagram illustrates the flow of data from the implant to the end-users.
References
- 1. frischortho.com [frischortho.com]
- 2. Persona IQ® from Zimmer Biomet | Patient Information [zimmerbiomet.com]
- 3. researchgate.net [researchgate.net]
- 4. Persona IQ® – Zimmer Biomet | Remote Patient Monitoring [zimmerbiomet.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. In vivo monitoring of implant osseointegration in a rabbit model using acoustic sound analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. stud.epsilon.slu.se [stud.epsilon.slu.se]
Technical Support Center: Mitigating Risks in ZBH Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating risks during ZBH clinical trials.
Troubleshooting Guides
This section provides solutions to common problems encountered during clinical trials of orthopedic devices.
Issue: Higher than expected rate of aseptic loosening.
Q: What steps can be taken intra-and post-operatively to mitigate the risk of aseptic loosening?
A: Aseptic loosening is a significant cause of implant failure. Mitigating this risk involves a multi-faceted approach:
-
Surgical Technique: Inadequate surgical technique can lead to micromotion at the implant-bone interface, a precursor to loosening. Ensure proper bone preparation and implant positioning to achieve initial stability. For cemented implants, meticulous cementing technique is crucial to avoid voids and ensure a uniform mantle.
-
Patient Selection: Patients with poor bone quality (e.g., osteoporosis) are at a higher risk. Pre-operative assessment of bone density can help in identifying at-risk patients and tailoring the surgical approach.
-
Implant Choice: The design and material of the implant play a role. Implants with features that promote osseointegration, such as porous coatings, may reduce the risk of long-term loosening.
-
Post-operative Monitoring: Regularly monitor patients for clinical signs of loosening, such as pain and instability. Radiographic analysis is essential to detect early signs of radiolucent lines around the implant.
Q: What are the key cellular and signaling pathways to investigate when analyzing cases of aseptic loosening?
A: The primary biological driver of aseptic loosening is the inflammatory response to wear debris from the implant. This process involves:
-
Macrophage Activation: Wear particles are phagocytosed by macrophages, which then release pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
-
Osteoclastogenesis: These cytokines stimulate the differentiation and activation of osteoclasts, the cells responsible for bone resorption, leading to bone loss at the implant interface.
-
Signaling Pathways: Key signaling pathways involved include the NF-κB pathway , which is central to the inflammatory response, and the Wnt signaling pathway , which is crucial for bone formation and is often inhibited by wear debris.[1][2] Investigating the expression of key molecules in these pathways within periprosthetic tissues can provide insights into the loosening process.
Issue: Occurrence of periprosthetic fractures.
Q: How can the risk of intraoperative and postoperative periprosthetic fractures be minimized?
A: Periprosthetic fractures are serious complications that can occur during or after surgery.[3][4]
-
Preoperative Planning: Thorough preoperative templating is crucial to select the appropriate implant size and anticipate potential anatomical challenges.[3]
-
Surgical Technique: Careful surgical technique is paramount. For cementless stems, avoid excessive force during insertion.[4] Ensuring adequate surgical exposure can also reduce the risk of fracture.[3]
-
Patient Factors: Patients with osteoporosis or rheumatoid arthritis are at increased risk.[3] Consider using cemented fixation in patients with poor bone quality.
-
Postoperative Care: A structured rehabilitation program is important to prevent falls and excessive loading of the implant in the early postoperative period.
Issue: Inconsistent or missing data in clinical trial records.
Q: What are the best practices for ensuring data integrity and handling missing data?
A: Robust data management is critical for the validity of clinical trial results.
-
Data Management Plan (DMP): A comprehensive DMP should be established before the trial begins, outlining procedures for data collection, entry, validation, and quality control.
-
Electronic Data Capture (EDC): Utilizing a 21 CFR Part 11 compliant EDC system can help ensure data integrity through features like audit trails, automated validation checks, and controlled access.
-
Standardized Procedures: Implement clear and consistent procedures for data collection across all trial sites.
-
Regular Monitoring: Conduct regular monitoring of trial data to identify and resolve discrepancies in a timely manner.
-
Handling Missing Data: The approach to handling missing data should be pre-specified in the statistical analysis plan. Techniques such as multiple imputation can be used to address missing data, but the reasons for missingness should always be investigated and documented.
Frequently Asked Questions (FAQs)
Data Management & Reporting
| Question | Answer |
| What are the essential components of a Data Management Plan (DMP) for a this compound clinical trial? | A DMP should define all data management activities, including data collection methods, database design, data entry guidelines, query resolution processes, data quality control procedures, and roles and responsibilities of the data management team.[3] |
| How should Adverse Events (AEs) and Serious Adverse Events (SAEs) be reported? | All AEs and SAEs must be meticulously documented and reported to the sponsor and relevant regulatory authorities according to the timelines specified in the trial protocol and applicable regulations. The relationship of the event to the investigational device should be assessed. |
| What are the key considerations for ensuring data integrity in a multi-center trial? | Consistent training of personnel across all sites, use of a centralized data management system, and standardized protocols for data collection and entry are crucial for maintaining data integrity in multi-center trials. |
Experimental Protocols & Patient Safety
| Question | Answer |
| What are the primary endpoints in a typical this compound hip replacement clinical trial? | The primary endpoint is often implant survivorship at a specific time point (e.g., 10 years), typically analyzed using the Kaplan-Meier method.[5] Safety, assessed by the frequency and incidence of adverse events, is also a key primary endpoint.[5] |
| How is osseointegration monitored during a clinical trial? | Osseointegration can be assessed non-invasively using techniques like Resonance Frequency Analysis (RFA), which measures implant stability.[6][7] Radiographic analysis is also used to evaluate the bone-implant interface over time.[7] |
| What are the inclusion and exclusion criteria for a this compound G7 Acetabular System clinical trial? | Inclusion criteria typically include age between 18-80, skeletal maturity, and a diagnosis of non-inflammatory degenerative joint disease, rheumatoid arthritis, or other conditions requiring total hip arthroplasty.[5][8] Exclusion criteria often include active infection, significant osteoporosis, metabolic disorders impairing bone formation, and recent or planned contralateral hip replacement.[5] |
Experimental Protocols
Protocol: Monitoring Osseointegration using Resonance Frequency Analysis (RFA)
-
Objective: To non-invasively assess implant stability as a surrogate for osseointegration.
-
Equipment: Resonance Frequency Analyzer (e.g., Osstell).
-
Procedure:
-
Attach a small, magnetic peg (SmartPeg) to the implant or abutment.
-
Position the handheld RFA probe close to the SmartPeg.
-
The probe emits magnetic pulses to make the SmartPeg vibrate.
-
The instrument measures the resonance frequency and presents it as an Implant Stability Quotient (ISQ) value.
-
-
Data Collection: Record ISQ values at baseline (immediately after surgery) and at specified follow-up intervals (e.g., 4, 8, and 12 weeks).
-
Interpretation: ISQ values range from 1 to 100, with higher values indicating greater stability. A significant increase in ISQ over time suggests successful osseointegration.
Protocol: Adverse Event Reporting
-
Identification: Any untoward medical occurrence in a trial participant is considered an adverse event (AE), regardless of its suspected relationship to the investigational device.
-
Documentation: All AEs must be documented in the participant's source documents and the electronic Case Report Form (eCRF). Documentation should include a description of the event, its onset and resolution dates, severity, and an assessment of its relationship to the device.
-
Assessment: The investigator must assess the severity of the AE (e.g., mild, moderate, severe) and its causality (i.e., related or not related to the investigational device).
-
Reporting:
-
Serious Adverse Events (SAEs): Must be reported to the sponsor immediately (typically within 24 hours of the site becoming aware of the event). SAEs include events that result in death, are life-threatening, require hospitalization, or result in persistent or significant disability.
-
Non-serious AEs: Reported to the sponsor according to the timeline specified in the clinical trial protocol.
-
-
Follow-up: All AEs should be followed until resolution or stabilization.
Signaling Pathways and Experimental Workflows
Signaling Pathways
References
- 1. The Role of the Innate Immune System in Wear Debris-Induced Inflammatory Peri-Implant Osteolysis in Total Joint Arthroplasty [mdpi.com]
- 2. Frontiers | The Effects of Biomaterial Implant Wear Debris on Osteoblasts [frontiersin.org]
- 3. THA Periprosthetic Fracture - Recon - Orthobullets [orthobullets.com]
- 4. researchgate.net [researchgate.net]
- 5. Zimmer Biomet G7 Liners - UF Health [ufhealth.org]
- 6. veterinarymedicinejournal.usamv.ro [veterinarymedicinejournal.usamv.ro]
- 7. Clinical evaluation of osseointegration using resonance frequency analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinicaltrial.be [clinicaltrial.be]
Validation & Comparative
Clinical data validating ZBH's hip implant efficacy
A Comparative Guide to the Clinical Efficacy of Zimmer Biomet (ZBH) Hip Implants
This guide provides a comparative analysis of the clinical performance of Zimmer Biomet's hip implants, with a focus on the Avenir® femoral stem and the G7® Acetabular System. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available clinical data, experimental methodologies, and relevant biological pathways.
Performance of this compound Avenir® Femoral Stem
The Avenir® femoral stem is an uncemented hip implant designed for stability and favorable patient outcomes. Clinical studies have demonstrated its long-term efficacy and survivorship.
Clinical Data Summary: this compound Avenir® vs. Competitors
| Implant System | Study Follow-up | Survivorship (Stem Revision for Any Reason) | Key Functional Outcomes | Complications/Revisions |
| This compound Avenir® | 7 Years | 98.9%[1] | Mean Harris Hip Score (HHS): 93.1[1] | 1 stem revision for deep infection; 4 acetabular revisions[1] |
| DePuy Synthes Corail® | 10 Years | Standard Collarless: 97.6%; Standard Collared: 99.0%[2][3][4] | Not specified in this study | Not specified in this study |
| Stryker Accolade® II | 3.5 Years (mean) | 99.2%[5] | Not specified in this study | Five times fewer intraoperative fractures compared to conventional tapered wedges[5] |
Experimental Protocols
This compound Avenir® 7-Year Study Methodology
A prospective, multicenter study was conducted between January 2006 and October 2008, enrolling 100 consecutive primary total hip arthroplasties (THAs) in 92 patients.[1] The mean age of patients at the time of surgery was 58.5 years.[1] Both mini-incision (50%) and standard approaches (50%) were utilized for implantation.[1] The primary endpoints were implant survival, functional outcomes assessed by the Harris Hip Score (HHS), and radiographic evidence of loosening or subsidence.[1] Statistical analysis was performed using Kaplan-Meier survivorship analysis.[1]
Performance of this compound G7® Acetabular System
The G7® Acetabular System is a modular platform that can be used in both primary and revision total hip arthroplasty. Its performance has been evaluated in various clinical settings, including in combination with dual mobility liners to enhance stability.
Clinical Data Summary: this compound G7® vs. Competitors in Revision THA
| Implant System | Study Follow-up | Survivorship (All-Cause Acetabular Cup Re-revision) | Hazard Ratio (vs. HG-1) |
| This compound G7® OsseoTi® | 2 Years | 95%[6] | 2.13[6] |
| DePuy Synthes Pinnacle® Porocoat | 10 Years | 97%[6] | 0.24[6] |
| Stryker Trident® Tritanium® | 10 Years | 96%[6] | 0.46[6] |
Note: This data is from a study on revision total hip arthroplasty and compares contemporary components to a historical control (Harris-Galante-1). The G7 OsseoTi had a shorter follow-up in this particular study compared to the other implants.
Experimental Protocols
This compound G7® Dual Mobility Study Methodology
A retrospective, single-center study evaluated 105 patients who underwent primary THA with the G7® Dual Mobility Acetabular System between March 2019 and April 2023. The mean follow-up period was 2.5 years. The primary outcomes were revision-free survival, complication rates, and clinical improvement measured by the modified Harris Hip Score (mHHS) and Visual Analog Scale (VAS) for pain. Survivorship was analyzed using Kaplan-Meier curves.
Biological Signaling Pathways in Hip Arthroplasty
The long-term success of hip implants is critically dependent on two key biological processes: osseointegration and the inflammatory response to wear debris.
Osseointegration Signaling Pathway
Osseointegration is the process of direct structural and functional connection between living bone and the surface of a load-bearing artificial implant. This process is crucial for the stability and longevity of uncemented hip implants. The Wnt/β-catenin signaling pathway is a key regulator of osteogenesis (bone formation) and is therefore central to successful osseointegration.
Caption: Wnt/β-catenin signaling in implant osseointegration.
Inflammatory Response to Polyethylene Wear Debris
Over time, the articulating surfaces of a hip implant can generate microscopic wear particles, primarily from the polyethylene liner. These particles can trigger a chronic inflammatory response, leading to bone resorption (osteolysis) and, ultimately, aseptic loosening of the implant. The NF-κB signaling pathway is a central mediator of this inflammatory cascade.
Caption: NF-κB signaling in wear debris-induced osteolysis.
References
- 1. zimmerbiomet.com [zimmerbiomet.com]
- 2. How Does Implant Survivorship Vary with Different Corail Femoral Stem Variants? Results of 51,212 Cases with Up to 30 Years Of Follow-up from the Norwegian Arthroplasty Register - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How Does Implant Survivorship Vary with Different Corail Femoral Stem Variants? Results of 51,212 Cases with Up to 30 Years Of Follow-up from the Norwegian Arthroplasty Register - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accolade II | Stryker [stryker.com]
- 6. Comparative Survival of Contemporary Cementless Acetabular Components Following Revision Total Hip Arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Zimmer Biomet's ROSA® and Stryker's Mako® SmartRobotics™ for Knee Arthroplasty
In the rapidly advancing field of orthopedic surgery, robotic-assisted systems have emerged as a transformative technology, promising enhanced precision, improved patient outcomes, and greater surgical reproducibility. Among the leading platforms in total knee arthroplasty (TKA) are Zimmer Biomet's ROSA® (Robotic Surgical Assistant) and Stryker's Mako® SmartRobotics™. This guide provides an objective comparison of these two systems, drawing on available clinical data and technical specifications to inform researchers, scientists, and drug development professionals.
System Overview and Technical Specifications
Both the ROSA and Mako systems are designed to assist surgeons in achieving optimal implant placement and alignment. However, they differ in their core technologies and surgical philosophies.
The Mako SmartRobotics™ system utilizes a preoperative computed tomography (CT) scan to generate a patient-specific 3D model of the knee.[1] This model is then used for detailed preoperative planning of implant size, position, and alignment. During surgery, the surgeon guides a robotic arm, which is equipped with a bone saw, to execute the planned bone resections within a haptically defined safety zone.[1] This haptic feedback provides tactile resistance to prevent the surgeon from deviating from the preoperative plan.[2]
In contrast, the ROSA® Knee System offers both image-based and imageless options.[3] The image-based approach uses preoperative X-rays to create a 3D model, while the imageless technique relies on intraoperative registration of the patient's anatomy.[1][3] The ROSA system employs a robotic arm that positions a cutting guide, through which the surgeon manually performs the bone cuts with a conventional saw.[1][4] The system provides real-time data on soft-tissue balancing and implant alignment throughout the procedure.[5][6]
A key distinction lies in the cutting mechanism: Mako's robotic arm directly controls the saw, whereas ROSA's robotic arm positions a guide for the surgeon's manual saw cuts.[1][4]
Quantitative Data Comparison
The following tables summarize key performance metrics from comparative studies.
Table 1: Surgical Accuracy and Component Positioning
| Parameter | ROSA® | Mako® SmartRobotics™ | Key Findings |
| Hip-Knee-Ankle (HKA) Angle Outliers (>3° from plan) | 5.2% | Not explicitly stated in direct comparison, but studies show high accuracy. | One study found significantly fewer HKA outliers with ROSA compared to conventional instruments.[7] Another study found no significant difference in the percentage of 3° outliers for HKA between ROSA and Mako.[8] |
| Mean Absolute Difference in Final Coronal Alignment | Not explicitly stated in direct comparison. | 0.78° (SD 0.78) | A study on Mako reported that 100% of cases were within ≤3.00° of the plan.[9] |
| Joint Line Height Restoration (Mean Difference) | 0.47 mm (SD 0.95) | 0.26 mm (SD 1.08) | A direct comparative study found no significant difference between the two systems.[3][9] |
| Posterior Condylar Offset Restoration (Mean Difference) | 0.16 mm (SD 0.76) | -0.26 mm (SD 0.78) | A direct comparative study found no significant difference between the two systems.[3][9] |
| Tibial Slope (Mean Difference from plan) | 0.9° (SD 1.6) | 1.8° (SD not specified) | A direct comparative study found no significant difference between the two systems.[3][9] |
Table 2: Operative and Postoperative Outcomes
| Parameter | ROSA® | Mako® SmartRobotics™ | Key Findings |
| Mean Operative Time | 94.8 ± 23.0 min | 112.7 ± 12.8 min | One study reported a significantly longer operative time for Mako.[8] Another study found ROSA's operative time to be statistically significantly longer than Mako's (97 vs. 91 mins).[10] |
| Learning Curve (cases to reach proficiency) | 9 cases[10] | 6 cases[10] | Both systems have a relatively short learning curve for experienced surgeons.[10] |
| Length of Hospital Stay | Not explicitly stated in direct comparison. | Shorter mean length of stay compared to conventional TKA.[9] | Robotic-assisted TKA, in general, is associated with a shorter length of stay. |
| Patient-Reported Outcome Measures (PROMs) | No significant difference | No significant difference | A comparative study found no statistically significant differences in PROs (Oxford Knee Score, SF-12, KOOS, Jr.) between ROSA and Mako at 1-year post-surgery.[10] |
Experimental Protocols
Study on Surgical Accuracy (Rajgor et al., 2024)
-
Objective: To compare the surgical accuracy of the ROSA and Mako systems in restoring joint line height, patella height, posterior condylar offset, and tibial slope.
-
Methodology: This was a retrospective review of prospectively collected data from the initial 50 consecutive TKA cases for each system performed by two high-volume surgeons.[3] To assess the accuracy of component positioning, immediate postoperative radiographs were compared with immediate preoperative radiographs for the specified parameters.[3]
-
Data Analysis: The mean difference and standard deviation for each parameter were calculated and compared between the two groups. Statistical significance was determined, although the specific tests used were not detailed in the provided summary.
Study on Learning Curves and Short-Term Outcomes (Glanzer et al., 2023)
-
Objective: To compare the learning curves and short-term outcomes of ROSA and Mako robotic-assisted TKA.
-
Methodology: A retrospective review of 210 consecutive robotic-assisted TKA cases (95 ROSA, 115 Mako) performed by a single surgeon was conducted.[10] Data on patient demographics, operative time, and postoperative complications were collected.[10] Patient-reported outcomes were collected preoperatively and at 6 months and 1 year postoperatively using the Oxford Knee Score, SF-12 Version 1, and Knee Injury and Osteoarthritis Outcome Score for Joint Replacement (KOOS, Jr.).[10]
-
Data Analysis: The learning curve was determined by identifying the case number at which a steady state in operative time was achieved.[10] Statistical comparisons of operative data, complications, and patient-reported outcomes were performed between the two groups.[10]
Visualizing the Surgical Workflows
The following diagrams illustrate the typical surgical workflows for both the ROSA and Mako systems.
Conclusion
Both the Zimmer Biomet ROSA and Stryker Mako SmartRobotics systems represent significant advancements in total knee arthroplasty, offering surgeons sophisticated tools to enhance precision and accuracy. The primary differences lie in their imaging requirements, surgical workflow, and the mechanism of bone resection.
Current evidence suggests that both systems can achieve a high degree of accuracy in component positioning with no significant differences in short-term patient-reported outcomes. The choice between the two systems may ultimately depend on surgeon preference, hospital infrastructure, and specific patient factors. Further long-term studies are needed to definitively determine if one system provides superior longevity and functional outcomes.
References
- 1. Mako Versus ROSA: Comparing Robotic-Assisted Surgical Systems | Docwire News [docwirenews.com]
- 2. Robotic Knee Surgery Systems: MAKO, ROSA & CORI Explained [drjnegus.com]
- 3. Mako versus ROSA: comparing surgical accuracy in robotic total knee arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative assessment of current robotic-assisted systems in primary total knee arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brunswick Surgery Center - Meet Team ROSA & Mako: Two New Robotic Surgery Systems Helping Local Orthopedic Surgeons Advance Outpatient Orthopedic Surgery in Southeastern North Carolina [brunswicksurgerycenter.com]
- 6. zimmerbiomet.eu [zimmerbiomet.eu]
- 7. journaloei.scholasticahq.com [journaloei.scholasticahq.com]
- 8. Comparison of Alignment Accuracy and Clinical Outcomes between a CT‐Based, Saw Cutting Robotic System and a CT‐Free, Jig‐guided Robotic System for Total Knee Arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of learning curves and short-term outcomes: ROSA versus MAKO robotic-assisted total knee arthroplasty | Semantic Scholar [semanticscholar.org]
Long-Term Performance of Zimmer Biomet Shoulder Implants: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the clinical and experimental performance of Zimmer Biomet's shoulder arthroplasty solutions against leading alternatives.
Shoulder arthroplasty is a rapidly evolving field, with a growing number of implant options available to surgeons. For researchers and professionals in the medical device and pharmaceutical industries, a thorough understanding of the long-term performance of these implants is crucial for innovation and development. This guide provides an objective comparison of Zimmer Biomet (ZBH) shoulder implants with other major market players, supported by clinical data, experimental testing protocols, and an examination of the biological responses at the implant-bone interface.
Comparative Long-Term Clinical Performance
The longevity and functional outcomes of shoulder implants are critical metrics for assessing their success. National joint registries and long-term clinical studies provide valuable data on implant survivorship and patient-reported outcomes.
A systematic review of various shoulder implant designs reported on revision rates, offering a glimpse into the comparative performance of different manufacturers.[1] For instance, the Zimmer Biomet's Bigliani/Flatow and Trabecular Metal long uncoated stems were included in a review alongside implants from DePuy Synthes like the Global and Neer II.[1] While this review provided an overview, direct head-to-head comparisons with long-term follow-up are less common in the literature.
A study focusing on the Zimmer Biomet Comprehensive® Shoulder System with a short-stemmed humeral implant and hybrid glenoid demonstrated a high implant survival rate of 98.1% at a ten-year follow-up. The overall revision rate in this cohort was 1.26%, with revisions being secondary to trauma rather than implant-related failure.
Data from the Australian Orthopaedic Association National Joint Replacement Registry indicates that for reverse total shoulder arthroplasty, the revision rate for primary stemmed implants at 14 years is 6.7% for primary osteoarthritis and 6.1% for rotator cuff arthropathy.[2] While this data is not specific to a single manufacturer, it provides a benchmark for long-term performance.
It's important to note that registries primarily track implant revisions and may not capture the full picture of patient satisfaction or functional outcomes.[3] Furthermore, comparing data across different national registries can be challenging due to variations in data collection and reporting standards.[4]
Table 1: Long-Term Survivorship and Revision Rates of Shoulder Implants
| Implant System | Manufacturer | Study/Registry | Follow-up Duration | Implant Survivorship | Revision Rate | Primary Indication |
| Comprehensive® Shoulder System | Zimmer Biomet | Clinical Study | 10 years | 98.1% | 1.26% | Glenohumeral Arthritis |
| Stemmed Reverse Shoulder Arthroplasty (General) | Multiple | Australian Registry | 14 years | - | 6.7% | Primary Osteoarthritis |
| Stemmed Reverse Shoulder Arthroplasty (General) | Multiple | Australian Registry | 14 years | - | 6.1% | Rotator Cuff Arthropathy |
| Reverse Total Shoulder Arthroplasty (General) | Multiple | Systematic Review | 10 years | 88% (weighted mean) | 23% (need for further revision) | Various |
Table 2: Patient-Reported Outcomes (PROs) Following Shoulder Arthroplasty
| Implant Type | Study Type | Outcome Measure | Pre-operative Score | Post-operative Score (Follow-up) |
| Stemmed TSA (General) | Meta-analysis | Constant Score | 25.6 - 47.2 | 65.7 - 100.2 (Variable) |
| Stemless TSA (General) | Meta-analysis | Constant Score | 32.4 - 53.9 | 65.5 - 101.5 (Variable) |
| Reverse TSA (General) | Systematic Review | Absolute Constant Score | 27 (weighted mean) | 62 (weighted mean) (12 years) |
| Reverse TSA (General) | Systematic Review | ASES Score | 35 (weighted mean) | 74 (weighted mean) (12 years) |
TSA: Total Shoulder Arthroplasty; ASES: American Shoulder and Elbow Surgeons Score.
Experimental Protocols for Performance Evaluation
The long-term mechanical integrity of shoulder implants is rigorously evaluated through a series of standardized experimental tests. These protocols are designed to simulate the physiological loading conditions of the shoulder joint over an extended period.
Static and Fatigue Testing
Standardized testing protocols from ASTM International are crucial for evaluating the mechanical strength and durability of shoulder prostheses.
-
ASTM F1378: Standard Specification for Shoulder Prostheses: This standard covers the materials, design, and mechanical testing of shoulder implants. It outlines procedures for static and fatigue testing of the humeral and glenoid components to assess their resistance to fracture and deformation under physiological loads.
-
ASTM F2028: Standard Test Methods for Dynamic Evaluation of Glenoid Loosening or Disassociation: This method, often referred to as the "rocking-horse" test, evaluates the fixation of the glenoid component. It simulates the eccentric loading that can lead to micromotion and eventual loosening of the implant. The test measures the amount of displacement or "lift-off" at the edges of the glenoid component after a set number of loading cycles.
-
ASTM F1829: Standard Test Method for Static Evaluation of Anatomic Glenoid Locking Mechanisms in Shear: This protocol assesses the strength of the locking mechanism between a modular glenoid component and its backing. It applies a shear force to determine the load required to disassociate the two components.
Wear Testing
The generation of polyethylene wear debris is a primary contributor to long-term implant failure. Wear testing is performed using specialized joint simulators that replicate the complex motions and loading patterns of the shoulder joint.
-
Methodology: Glenoid components, typically made of ultra-high molecular weight polyethylene (UHMWPE), are articulated against metallic or ceramic humeral heads in a controlled environment. The simulator subjects the implants to millions of cycles of motion, simulating years of in-vivo use.
-
Parameters: Key parameters in wear testing include the applied load, range of motion (flexion-extension, abduction-adduction, internal-external rotation), and the composition of the lubricating fluid (typically bovine serum).
-
Analysis: Wear is quantified by measuring the gravimetric (weight) loss of the polyethylene component over the course of the test. The wear debris generated during the simulation is also collected and analyzed for particle size, shape, and morphology, as these characteristics can influence the biological response.
Biological Response and Signaling Pathways
The long-term success of a shoulder implant is not solely dependent on its mechanical properties but also on its biocompatibility and the host's biological response. The interaction between the implant materials and the surrounding tissues, particularly in response to wear debris, plays a critical role in the ultimate fate of the implant.
Inflammatory Response to Wear Debris
Wear particles, particularly from the UHMWPE glenoid component, can trigger a chronic inflammatory response that leads to periprosthetic osteolysis (bone loss) and aseptic loosening of the implant. This process is primarily mediated by macrophages.
-
Phagocytosis: Macrophages in the periprosthetic tissue recognize and engulf the wear debris particles.
-
Inflammasome Activation: This phagocytic activity activates intracellular inflammasomes within the macrophages.
-
Cytokine Release: Activated macrophages release a cascade of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).
-
Osteoclastogenesis: These cytokines disrupt the normal balance of bone remodeling. They stimulate the expression of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) by osteoblasts and other stromal cells.
-
Bone Resorption: RANKL binds to its receptor (RANK) on osteoclast precursors, promoting their differentiation into mature, bone-resorbing osteoclasts. This leads to a net increase in bone resorption around the implant, weakening the implant-bone interface and contributing to loosening.
Inflammatory cascade leading to implant loosening.
Osseointegration
For cementless implants, achieving and maintaining a stable direct connection between the implant surface and the surrounding bone, a process known as osseointegration, is paramount for long-term success. Zimmer Biomet's Trabecular Metal™ Technology is an example of a material designed to promote bone ingrowth. The process of osseointegration involves a complex series of events at the cellular and molecular level, including the recruitment of osteogenic cells and the deposition of new bone onto the implant surface.
Experimental Workflow for Long-Term Clinical Follow-up
The assessment of long-term implant performance relies on well-structured clinical follow-up studies. These studies are typically observational and prospective, tracking a cohort of patients over many years.
Typical workflow for a long-term shoulder arthroplasty study.
References
- 1. Comparison of revision rates and radiographic observations of long and short, uncoated and coated humeral stem designs in total shoulder arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Shoulder implant registries | SECEC-ESSSE [secec.eu]
- 4. A comparison of the minimum data sets for primary shoulder arthroplasty between national shoulder arthroplasty registries. Is international harmonization feasible? - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Clinical Performance Review: Zimmer Biomet Holdings (ZBH) vs. DePuy Synthes Orthopedic Implants
This guide provides a detailed, evidence-based comparison of orthopedic implants from two industry leaders, Zimmer Biomet Holdings (ZBH) and DePuy Synthes. The following sections present quantitative clinical outcome data, detailed experimental methodologies from head-to-head studies, and an analysis of the biomaterials and their interaction with the biological environment. This information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these product lines.
Total Knee Arthroplasty (TKA): Implant Performance Comparison
A significant prospective cohort study provides the basis for a direct comparison of patient-reported outcomes for total knee arthroplasty implants from five leading manufacturers, including Zimmer Biomet's Biomet Vanguard and DePuy Synthes' DePuy/Johnson & Johnson Sigma.[1]
Quantitative Data Summary
| Outcome Measure | Zimmer Biomet (Biomet Vanguard) | DePuy Synthes (DePuy Sigma) | Key Findings |
| Knee Injury and Osteoarthritis Outcome Score (KOOS) - Change from Baseline to 2-Year Follow-up | No clinically significant difference | No clinically significant difference | The study found no statistically significant superiority of one implant design over the others in terms of improvement in KOOS scores.[1] |
| Patient Satisfaction (at 2 years) | >80% satisfied | >80% satisfied | High rates of patient satisfaction were observed for both implant groups.[1] |
| Lower Extremity Activity Scale (LEAS) - Change from Baseline to 2-Year Follow-up | Not specified in abstract | Not specified in abstract | Data on LEAS scores were collected but specific comparative results are not detailed in the abstract.[1] |
| 12-Item Short-Form Health Survey (SF-12) - Change from Baseline to 2-Year Follow-up | Not specified in abstract | Not specified in abstract | Data on SF-12 scores were collected but specific comparative results are not detailed in the abstract.[1] |
Experimental Protocol: TKA Patient-Reported Outcomes Study
Study Design: A prospective cohort study was conducted using an institutional registry to compare patient-reported outcomes for five common TKA implant brands.[1]
Patient Population: The study included 4,135 patients undergoing primary TKA for osteoarthritis. Of these, 211 received the Biomet Vanguard (Zimmer Biomet) implant, and 222 received the DePuy/Johnson & Johnson Sigma implant.[1] Key demographic data collected included age, body mass index (BMI), Charlson Comorbidity Index, American Society of Anesthesiologists (ASA) status, sex, and smoking status.[1]
Interventions: Patients received one of five posterior-stabilized TKA implants, including the Biomet Vanguard and DePuy Sigma.
Outcome Measures:
-
Primary Outcome: Change in the Knee Injury and Osteoarthritis Outcome Score (KOOS) from baseline to two years post-surgery.[1]
-
Secondary Outcomes: Lower Extremity Activity Scale (LEAS), 12-Item Short-Form Health Survey (SF-12), and patient satisfaction scores at two years.[1]
Statistical Analysis: Multiple regression analysis was used to compare each implant group with the aggregate of all other groups.[1]
Total Hip Arthroplasty (THA): Implant Performance Comparison
A retrospective study directly compared the clinical outcomes of a proximally coated, cementless M/L tapered femoral stem from Zimmer Biomet with a fully coated, cementless CORAIL femoral stem from DePuy Synthes.[2][3]
Quantitative Data Summary
| Outcome Measure | Zimmer Biomet (M/L Tapered Stem) | DePuy Synthes (CORAIL Stem) | Key Findings |
| WOMAC Score | No significant difference | No significant difference | Both femoral components demonstrated reproducible and comparable results in terms of WOMAC scores at all follow-up intervals.[2] |
| Harris Hip Score (HHS) | No significant difference | No significant difference | No statistically significant differences were observed in Harris Hip Scores between the two implant groups.[2] |
| Incidence of Thigh Pain (at 1 year) | 36% | 48% | While there was a numerical difference, the study reported no statistically significant difference in the incidence of mild thigh pain at the one-year follow-up between the two groups.[4] |
| Revision Rates | Not specified in this study | Not specified in this study | This particular study focused on clinical outcome scores and thigh pain, not revision rates.[2] However, other registry data has examined the revision rates of the CORAIL stem, showing a low revision rate for stem-related factors.[5] |
Experimental Protocol: THA Femoral Stem Comparison
Study Design: A retrospective comparative study of 50 patients who underwent primary cementless total hip arthroplasty.[2]
Patient Population: The study included 50 patients with a mean age of 44.34 years. 25 patients received the Zimmer Biomet proximally coated M/L tapered femoral stem, and 25 received the DePuy Synthes fully coated CORAIL femoral stem.[2] Patients had a minimum of one-year follow-up.[2]
Interventions: Patients received either the this compound M/L tapered stem or the DePuy Synthes CORAIL stem. The acetabular components used were from the same manufacturer as the femoral stem. All patients received a 28-mm cobalt-chrome head.[2]
Outcome Measures:
-
Primary Outcomes: Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) and Harris Hip Score (HHS) were evaluated preoperatively and at 3 months, 6 months, and 1 year postoperatively.[2]
-
Secondary Outcome: Incidence of thigh pain was assessed at each follow-up visit.[2]
Statistical Analysis: The study observed no significant differences in WOMAC, Harris Hip Scores, or the incidence of thigh pain at any time interval between the two groups.[2]
Biological Performance of Implant Materials
The long-term success of orthopedic implants is heavily dependent on the biocompatibility and osseointegration capabilities of their materials. Both Zimmer Biomet and DePuy Synthes utilize advanced biomaterials designed to promote favorable biological responses.
Zimmer Biomet places a strong emphasis on its proprietary Trabecular Metal™ Technology , which is made from elemental tantalum.[6] This material is designed with a porous structure that mimics cancellous bone, which is intended to facilitate bone ingrowth and vascularization.[6] Studies have shown that tantalum implants can exhibit a high degree of osseointegration.[7] Other materials used by this compound include titanium alloys and cobalt-chrome.[8]
DePuy Synthes employs a range of materials including metal alloys, ceramics, and polymers in their orthopedic implants.[9] Their implants are designed with considerations for biocompatibility, corrosion resistance, and mechanical strength to ensure safe and effective performance.[9]
Experimental Workflow for Assessing Implant Osseointegration
The following diagram illustrates a typical experimental workflow for evaluating the osseointegration of orthopedic implant materials.
Signaling Pathways in Osseointegration
While not a classical signaling pathway in the pharmacological sense, the process of osseointegration involves a complex cascade of cellular and molecular events at the implant-bone interface. The surface properties of the implant material play a critical role in initiating and modulating these events.
Conclusion
Based on the available head-to-head clinical data, both Zimmer Biomet and DePuy Synthes orthopedic implants demonstrate high rates of patient satisfaction and significant improvements in functional outcomes for both total knee and total hip arthroplasty. The prospective cohort study on TKA implants, including this compound's Biomet Vanguard and DePuy Synthes' Sigma, did not find a clinically significant difference in the improvement of KOOS scores between the implant brands at two-year follow-up.[1] Similarly, a retrospective study on THA femoral stems, comparing a this compound M/L tapered stem and a DePuy Synthes CORAIL stem, found no significant differences in WOMAC or Harris Hip Scores at one-year follow-up.[2]
The choice between these manufacturers' products may therefore depend on other factors such as surgical technique preference, implant design features, and the specific patient's anatomy and needs. Both companies utilize advanced biomaterials with proven biocompatibility and mechanisms to encourage osseointegration, which is a critical factor for long-term implant stability and success. Further long-term studies and registry data analysis will continue to be important in elucidating any subtle differences in the performance of these leading orthopedic implants.
References
- 1. Comparison of patient-reported outcomes based on implant brand in total knee arthroplasty: a prospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orthopaper.com [orthopaper.com]
- 3. orthopaper.com [orthopaper.com]
- 4. researchgate.net [researchgate.net]
- 5. Total Hip Replacement Revision in a Single Brand Small Cementless Stem – Our Experience after the Findings of the National Joint Registry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnjmedtech.com [jnjmedtech.com]
- 7. Osseointegration of Tantalum Trabecular Metal in Titanium Dental Implants: Histological and Micro-CT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Guide to Validating Patient-Reported Outcomes for Orthopedic Devices: A Comparative Framework for Zimmer Biomet's ZBH Devices
For researchers, scientists, and professionals in drug and device development, the robust validation of patient-reported outcomes (PROs) is critical for establishing the clinical value of new medical technologies. This guide provides a comparative framework for validating PROs for orthopedic devices, with a focus on products from Zimmer Biomet Holdings (ZBH), a global leader in medical technology. The principles and protocols outlined here are applicable to a range of orthopedic interventions and serve as a template for rigorous clinical investigation.
Patient-reported outcomes are measures of a patient's health status reported directly by the patient, without interpretation by a clinician or anyone else.[1][2] These outcomes are increasingly important in the evaluation of medical devices, providing direct insight into the patient experience and the real-world impact of a technology on symptoms and daily life.[1][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), recognize the value of PROs in benefit-risk assessments and for inclusion in medical device labeling.[1][4]
This guide uses Zimmer Biomet's recently FDA-designated Breakthrough Device, the iTaperloc® Complete and iG7™ Iodine-Treated Total Hip Replacement System, as a primary example for comparison.[5][6][7] This system is designed to inhibit bacterial adhesion, potentially reducing the rate of periprosthetic joint infections (PJI).[5][6][7]
Comparative Analysis of Patient-Reported Outcome Measures
When evaluating a new device like the this compound iTaperloc®/iG7™ system, a clinical study must compare its performance against the current standard of care. The selection of appropriate PRO measures is crucial. These instruments must be validated to be reliable and relevant to the patient population and the condition being treated.
Below is an illustrative comparison of hypothetical data for the this compound device against a standard total hip arthroplasty (THA) implant.
| Patient-Reported Outcome Measure | This compound iTaperloc®/iG7™ System | Standard of Care (Conventional THA) | Metric Description |
| HOOS, Jr. Score | 85.5 (± 7.2) | 82.1 (± 8.5) | Hip disability and Osteoarthritis Outcome Score, Joint Replacement. Measures pain, function, and quality of life. Higher scores indicate better outcomes. |
| PROMIS-Global Health v1.2 | 55.3 (± 6.4) | 52.9 (± 7.1) | Patient-Reported Outcomes Measurement Information System. A standardized measure of overall physical and mental health. Higher scores indicate better health. |
| Pain Visual Analog Scale (VAS) at 6 Months | 1.8 (± 1.1) | 2.5 (± 1.4) | A self-reported measure of pain intensity on a scale of 0-10. Lower scores indicate less pain. |
| Patient Satisfaction Score (1-5 scale) | 4.6 (± 0.5) | 4.3 (± 0.7) | A 5-point Likert scale assessing overall satisfaction with the procedure and outcome. Higher scores indicate greater satisfaction. |
| Incidence of Self-Reported Surgical Site Infections | 1.2% | 2.5% | Percentage of patients reporting symptoms of a surgical site infection within the first year post-operation. |
Note: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent the results of an actual clinical trial.
Experimental Protocol: Psychometric Validation of a PRO Instrument
The following is a detailed methodology for the psychometric validation of a new or adapted PRO instrument for use in a clinical trial for a this compound device.
Objective: To confirm the reliability, validity, and responsiveness of the chosen PRO instrument in the target patient population for total hip arthroplasty.
Methodology:
-
Patient Recruitment:
-
A cohort of 250 patients scheduled for primary total hip arthroplasty will be recruited.
-
Inclusion criteria: Age 50-80 years, diagnosis of osteoarthritis of the hip, able to read and understand the study language.
-
Exclusion criteria: History of hip surgery on the affected side, inflammatory arthritis, significant cognitive impairment.
-
-
Data Collection Timeline:
-
Baseline (Pre-surgery): Patients will complete the PRO questionnaire packet, including the instrument under validation (e.g., HOOS, Jr.), a generic health status measure (PROMIS-Global Health), and a pain VAS.
-
3 Months Post-surgery: Patients will complete the same packet of questionnaires.
-
6 Months Post-surgery: Patients will complete the questionnaire packet and an additional patient satisfaction survey.
-
-
Psychometric Analyses:
-
Reliability:
-
Internal Consistency: Assessed at baseline using Cronbach's alpha. A value of >0.70 is considered acceptable.
-
Test-Retest Reliability: A subset of 50 patients will complete the questionnaire twice, two weeks apart, before surgery. The intraclass correlation coefficient (ICC) will be calculated, with a value >0.75 indicating good reliability.
-
-
Validity:
-
Convergent Validity: Assessed by calculating the Pearson correlation between the scores of the new instrument and the scores of established measures (e.g., PROMIS, VAS). A correlation of >0.60 is expected.
-
Known-Groups Validity: The ability of the instrument to distinguish between groups of patients with different known clinical statuses (e.g., pre-surgery vs. post-surgery) will be assessed using t-tests.
-
-
Responsiveness:
-
The change in scores from baseline to 6 months post-surgery will be calculated. The standardized response mean (SRM) and effect size will be determined to quantify the instrument's ability to detect clinically meaningful change over time.
-
-
Visualizing Key Pathways and Workflows
To further clarify the processes involved in PRO validation and the biological context of the intervention, the following diagrams are provided.
Caption: Workflow for the development and validation of a patient-reported outcome instrument.
Caption: Simplified pathway of periprosthetic joint infection and the point of intervention.
References
- 1. array.aami.org [array.aami.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Long Story Short: What is the Value of Patient-Reported Outcomes? | American Institutes for Research [air.org]
- 4. Device Advice! The Value and Use of PRO Measures in Assessing Medical Devices | Clarivate [clarivate.com]
- 5. Zimmer Biomet Receives FDA Breakthrough Device Designation | this compound Stock News [stocktitan.net]
- 6. massdevice.com [massdevice.com]
- 7. Zimmer Biomet Announces FDA Breakthrough Designation for World's First Iodine-Treated Total Hip Replacement System [prnewswire.com]
A Comparative Analysis of Zimmer Biomet's Bone Cements for Orthopedic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Zimmer Biomet's (ZBH) portfolio of bone cements, evaluating their performance against established industry alternatives. The information presented is supported by experimental data from peer-reviewed studies and publicly available product documentation.
Introduction to this compound Bone Cements
Zimmer Biomet offers a comprehensive range of bone cements designed to meet the diverse needs of orthopedic surgeons. These cements are primarily composed of polymethyl methacrylate (PMMA) and are used for the fixation of joint prostheses in arthroplasty procedures. Key product lines include:
-
Refobacin® Bone Cement R: An antibiotic-loaded bone cement containing gentamicin.
-
Biomet Bone Cement R: A non-antibiotic bone cement known for its high viscosity.
-
Hi-Fatigue G Bone Cement: A third-generation, low-viscosity bone cement also containing gentamicin.
-
Conflow™ Bone Cements: A line of cements with reduced viscosity, available with and without gentamicin.
This guide will delve into the performance characteristics of these cements, focusing on mechanical properties, handling characteristics, and biological responses.
Performance Data: A Comparative Overview
The following tables summarize key quantitative data from comparative studies, providing a direct comparison of this compound bone cements with other commercially available alternatives.
Table 1: Mechanical and Handling Properties
| Bone Cement | Competitor | Parameter | This compound Value | Competitor Value | Source |
| Hi-Fatigue G | Palacos R+G | Mean Stem Subsidence (2 years) | 1.12 mm (95% CI 0.96–1.29) | 1.19 mm (CI 1.03–1.34) | [1][2] |
| Hi-Fatigue G | Palacos R+G | Mean Curing Time | 13.7 min | 11.6 min | [1][2] |
| Refobacin® Bone Cement R | Palacos R+G | Median Distal Migration (2 years) | -0.79 mm to -0.75 mm | -1.01 mm | [3] |
| Biomet Bone Cement R | - | Compressive Strength | Exceeds ISO 5833 Standard (≥ 70 MPa) | - | [4] |
| Biomet Bone Cement R | - | Bending Strength | Exceeds ISO 5833 Standard (≥ 50 MPa) | - | [4] |
| Biomet Bone Cement R | - | Bending Modulus | Exceeds ISO 5833 Standard (≥ 1800 MPa) | - | [4] |
| Conflow™ Bone Cements | - | Compressive Strength | Meets ISO 5833 Standard | - | [1] |
| Conflow™ Bone Cements | - | Bending Strength | Meets ISO 5833 Standard | - | [1] |
| Conflow™ Bone Cements | - | Bending Modulus | Meets ISO 5833 Standard | - | [1] |
Table 2: Antibiotic Elution Profiles (Cumulative Elution over 10 days)
| Bone Cement | Competitor | Antibiotic | This compound Elution | Competitor Elution | Source |
| Zimmer Biomet Bone Cement R | Palacos | Vancomycin | Significantly lower than Palacos | Highest elution rate | [5] |
| Zimmer Biomet Bone Cement R | Simplex | Vancomycin | Significantly higher than Simplex | Lowest elution rate | [5] |
| Zimmer Biomet Bone Cement R | Palacos | Daptomycin | Significantly lower than Palacos | Higher elution rate | [5] |
| Zimmer Biomet Bone Cement R | Cobalt | Daptomycin | Significantly lower than Cobalt | Higher elution rate | [5] |
Experimental Protocols
A detailed understanding of the methodologies used to generate the performance data is crucial for accurate interpretation. The following sections outline the key experimental protocols cited in this guide.
Mechanical Testing (ISO 5833)
The mechanical properties of bone cements, such as compressive strength, bending strength, and bending modulus, are evaluated according to the international standard ISO 5833: "Implants for surgery — Acrylic resin cements".[4]
-
Specimen Preparation: Cement samples are prepared according to the manufacturer's instructions and formed into standardized shapes and dimensions for each test.
-
Compressive Strength Test: A cylindrical specimen is subjected to a compressive load at a constant displacement rate until failure. The maximum stress the specimen can withstand before fracturing is recorded as the compressive strength.
-
Four-Point Bending Test: A rectangular beam specimen is supported at two points and the load is applied at two other points between the supports. This test determines the bending strength (the maximum stress at the outermost fiber of the specimen at the point of failure) and the bending modulus (a measure of the material's stiffness).
Radiostereometric Analysis (RSA) for Implant Migration
RSA is a high-precision technique used to measure the three-dimensional migration of an implant relative to the bone over time.
-
Patient Population: Patients undergoing total hip arthroplasty are recruited and randomized to receive either the this compound bone cement or the competitor cement for femoral stem fixation.[1][2]
-
Surgical Procedure: During surgery, small tantalum beads (markers) are inserted into the bone around the implant.
-
Imaging: Supine stereoradiographs are taken at specified follow-up intervals (e.g., postoperatively, 3 months, 1 year, 2 years).[1][2]
-
Data Analysis: The three-dimensional positions of the bone markers and implant markers are calculated from the radiographs. By comparing the position of the implant relative to the stable bone markers over time, the extent of implant migration (subsidence, rotation) can be determined with high accuracy.
Antibiotic Elution Study
This in-vitro experiment measures the rate and amount of antibiotic released from a bone cement sample over time.
-
Sample Preparation: Standardized samples of bone cement loaded with a specific antibiotic are prepared.
-
Elution Medium: The cement samples are immersed in a physiologically relevant solution (e.g., phosphate-buffered saline).
-
Sampling: At predetermined time points, the elution medium is collected and replaced with fresh medium.
-
Antibiotic Quantification: The concentration of the antibiotic in the collected medium is measured using techniques such as high-performance liquid chromatography (HPLC) or a microbiological assay. This allows for the calculation of the cumulative amount of antibiotic eluted over time.[5]
Biological Response to PMMA Bone Cement
The implantation of PMMA bone cement elicits a biological response at the bone-cement interface. While generally considered biocompatible, the release of methyl methacrylate (MMA) monomer during polymerization and the presence of the foreign body can trigger cellular and signaling events.
References
Evidence-based review of ZBH's trauma products
An Evidence-Based Review of Zimmer Biomet's Trauma Products
This guide provides an objective comparison of Zimmer Biomet's (ZBH) trauma products with alternatives, supported by available clinical and biomechanical data. It is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of the performance and design of these orthopedic devices.
NCB® Periprosthetic Femur Plate System
The NCB (Non-Contact Bridging) Periprosthetic Femur Plate System is designed for the treatment of fractures around femoral prostheses. The system features polyaxial locking screws, allowing for more flexible screw placement to avoid the prosthesis, and a design intended to minimize disruption of the blood supply to the bone.[1][2]
Performance Comparison: NCB vs. Synthes LCP
A biomechanical study compared the fatigue strength of the Zimmer Biomet NCB Periprosthetic Proximal Femur Plate with the Synthes LCP™ Curved Broad Plate.[3]
Experimental Protocol:
The study utilized a laboratory setup to simulate the fixation of a proximal femur fracture. Both plates were attached to polymeric loading blocks with their respective locking screws to represent a clinical scenario with a large fracture gap. The constructs were then subjected to bending fatigue testing for up to 1,000,000 cycles.[3]
Data Presentation:
| Performance Metric | Zimmer Biomet NCB Periprosthetic Proximal Femur Plate | Synthes LCP™ Curved Broad Plate |
| 1,000,000 Cycle Fatigue Strength (Load) | 500 N | 240 N |
| 1,000,000 Cycle Fatigue Strength (Bending Moment) | 24.5 N-m | 11.8 N-m |
Table 1: Biomechanical Fatigue Strength Comparison.[3]
Key Findings:
The Zimmer Biomet NCB Periprosthetic Proximal Femur Plate demonstrated approximately twice the fatigue strength in bending compared to the Synthes LCP Curved Broad Plate under the tested laboratory conditions.[3] Another biomechanical study comparing the NCB polyaxial locking plate with the Synthes LISS fixed-angle plate and the DePuy POLYAX plate found no significant difference in stiffness, load to failure, and peak force between the NCB and LISS plates.[4] However, the mode of failure differed, with most NCB constructs failing due to an intra-articular lateral condyle fracture, while the LISS and POLYAX constructs failed by plastic deformation of the plate.[4]
A clinical study evaluating the outcomes of the NCB plate for periprosthetic femur fractures demonstrated successful fracture stabilization.[5]
Zimmer Natural Nail® (ZNN) System
The Zimmer Natural Nail System is a line of intramedullary nails with an anatomical shape designed to replicate the natural curvature of various long bones.[6]
Performance Comparison: ZNN vs. Proximal Femoral Nail Antirotation II (PFNA II)
A prospective, randomized clinical study compared the outcomes of the Zimmer Natural Nail (ZNN) with the Proximal Femoral Nail Antirotation II (PFNA II) for the treatment of elderly intertrochanteric fractures.[7]
Experimental Protocol:
A total of 353 patients with intertrochanteric fractures were randomly assigned to receive either the ZNN implant (n=172) or the PFNA II (n=181). The study evaluated Harris Hip Score (HHS), operation time, fluoroscopy time, lateral hip pain, walking ability, and reoperation rate. The mean follow-up period was 12.3 months.[7] Another comparative study prospectively reviewed 20 cases of PFNA II and 20 cases of ZNN for stable intertrochanteric fractures.[8][9]
Data Presentation:
| Performance Metric | Zimmer Natural Nail (ZNN) | Proximal Femoral Nail Antirotation II (PFNA II) | P-value |
| Operation Time (minutes) | Longer | Shorter | Significant |
| Fluoroscopy Time | Longer | Shorter | Significant |
| Harris Hip Score | No significant difference | No significant difference | N/A |
| Walking Ability | No significant difference | No significant difference | N/A |
| Reoperation Rate | No significant difference | No significant difference | N/A |
| Lateral Hip Pain | Higher incidence | Lower incidence | N/A |
Table 2: Clinical Outcome Comparison of ZNN and PFNA II.[7]
Key Findings:
Both the ZNN and PFNA II implants were found to be effective in treating elderly intertrochanteric fractures, with no significant differences in Harris Hip Score, walking ability, or reoperation rates.[7] However, the ZNN was associated with significantly longer operation and fluoroscopy times.[7] Another study also found no significant differences in clinical and radiological results between the two nails for stable intertrochanteric fractures.[8][9]
AFFIXUS® Hip Fracture Nail System
The AFFIXUS Hip Fracture Nail System is an intramedullary device that combines the principles of a compression hip screw with the biomechanical advantages of a nail for stabilizing proximal femur fractures.[10][11]
Clinical Outcomes
A retrospective study of 100 unstable geriatric hip fractures treated with the AFFIXUS hip fracture nail reported the following outcomes with a mean follow-up of 8 months.[12][13]
Data Presentation:
| Outcome Measure | Result |
| Systemic Complications | 29% |
| Local Complications | 3% |
| Lag Screw Cutout | 1% |
| Lag Screw Backout | 1% |
| Deep Infection | 1% |
| Fracture Union | 100% |
| Recovery of Preinjury Activity Level | 78% |
Table 3: Clinical Outcomes of the AFFIXUS Hip Fracture Nail.[12][13]
Key Findings:
The AFFIXUS hip fracture nail demonstrated satisfactory results in elderly patients, with a high rate of fracture union and recovery of preinjury activity levels.[12][13] The design of the lag screw was noted to have potentially reduced the cut-out rate.[12][13] No mechanical failures or periprosthetic fractures were observed in this series.[12][13]
Surgical Workflow
The surgical technique for the AFFIXUS Hip Fracture Nail involves a series of steps to ensure proper implantation and fracture stabilization.
Foot and Ankle Trauma Solutions: Gorilla® Pilon Fusion Plating System and Phantom® TTC Trauma Nail
Zimmer Biomet has recently expanded its foot and ankle trauma portfolio with the commercial launch of the Gorilla® Pilon Fusion Plating System and the Phantom® TTC (Tibiotalocalcaneal) Trauma Nail.
Gorilla® Pilon Fusion Plating System
This system is designed for primary tibiotalar fusion in patients with severe pilon fractures where the ankle joint is not salvageable. It features anatomically contoured plates for dual-column fixation.
Phantom® TTC Trauma Nail
The Phantom TTC Trauma Nail is intended for tibiotalocalcaneal fusion in complex hindfoot injuries. It is an intramedullary nail system with options for internal compression.
Performance Data:
As these are relatively new products, extensive comparative clinical data is not yet available. However, a case report has been published detailing an early implant failure of the Paragon28 Phantom Hindfoot Fusion Nail at the nail-coil interface in a patient with multiple comorbidities.[14][15] Further investigation into the integrity of the nail and appropriate patient selection was suggested.[14][15]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for the trauma products reviewed is mechanical stabilization of fractures to facilitate bone healing. The design features of these implants, such as locking screws and anatomical shapes, are intended to enhance the stability of the fixation, particularly in osteoporotic bone or complex fracture patterns. The "non-contact" principle of the NCB plate aims to preserve the periosteal blood supply, which is crucial for the biological process of fracture healing. There are no specific signaling pathways directly targeted by these metallic implants. Their role is to create a favorable mechanical environment for the body's natural bone healing cascade, which involves complex signaling pathways including inflammatory mediators, growth factors (e.g., BMPs, TGF-β), and cellular processes of osteogenesis.
References
- 1. zimmerbiomet.eu [zimmerbiomet.eu]
- 2. assets.ctfassets.net [assets.ctfassets.net]
- 3. mti.mt-intl.ro [mti.mt-intl.ro]
- 4. researchgate.net [researchgate.net]
- 5. Biomechanical comparison of two angular stable plate constructions for periprosthetic femur fracture fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zimmer® Natural Nail® System [zimmerbiomet.com]
- 7. Prospective randomized study comparing two cephalomedullary nails for elderly intertrochanteric fractures: Zimmer natural nail versus proximal femoral nail antirotation II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KoreaMed [koreamed.org]
- 9. Comparative Study of Proximal Femoral Nail Antirotation and Zimmer Natural Nail for the Treatment of Stable Intertrochanteric Fractures [e-jmt.org]
- 10. zimmerbiomet.com [zimmerbiomet.com]
- 11. AFFIXUS® Hip Fracture Nail System [zimmerbiomet.com]
- 12. Outcomes of Geriatric Hip Fractures Treated with AFFIXUS Hip Fracture Nail - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Early Failure of Paragon28 Phantom Hindfoot Fusion Nail: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
ZBH's market position compared to other orthopedic companies
Zimmer Biomet (ZBH) maintains a strong position as a leading player in the global orthopedic market, commanding significant market share in the key segments of knee and hip reconstruction. However, the company faces intense competition from other orthopedic giants, namely Stryker, DePuy Synthes (a subsidiary of Johnson & Johnson), and Smith & Nephew. The competitive landscape is characterized by innovation in robotic-assisted surgery, implant materials, and a focus on improving patient outcomes.
The global orthopedic market was valued at approximately $59 billion in 2024, with orthopedic implants constituting around $50 billion of that total.[1] The market is experiencing steady growth, driven by an aging population, rising prevalence of musculoskeletal disorders, and technological advancements.[2]
Market Position: A Quantitative Overview
Zimmer Biomet is a dominant force in the knee and hip implant markets. In 2023, this compound was the largest global knee and hip implant manufacturer with an approximate 33% market share in these combined segments.[3] The company's leadership is particularly pronounced in the knee market, where it holds a 34% share, followed by Stryker at 29%.[3] In the hip market, this compound also leads with a 26% share, closely followed by Stryker with 23%.[3]
However, in the trauma fixation market, DePuy Synthes holds the top position, with Stryker, Smith & Nephew, and then Zimmer Biomet following.[4]
Here is a breakdown of the market share and recent financial performance of the top orthopedic companies:
| Company | 2023 Total Revenue (Orthopedics, where specified) | Key Segment Market Share (2023) |
| Zimmer Biomet (this compound) | $7.394 billion[5] | Knee: 34%[3]Hip: 26%[3] |
| Stryker | $8.7 billion (Orthopaedics and Spine)[6] | Knee: 29%[3]Hip: 23%[3] |
| DePuy Synthes (J&J) | $8.94 billion[7] | Knee: 16%[3]Hip: 21%[3]Trauma: Leading Share[4] |
| Smith & Nephew | $5.810 billion (2024)[8] | Knee: 11%[3]Hip: 9%[3] |
Product Performance: A Comparative Look at Key Technologies
Direct, head-to-head clinical trial data with identical methodologies is often limited. However, available studies and registry data provide insights into the performance of this compound's products compared to its competitors.
Robotic-Assisted Knee Arthroplasty: ROSA® vs. Mako
A key area of competition is in robotic-assisted total knee arthroplasty (TKA). Zimmer Biomet's ROSA® Knee System competes directly with Stryker's Mako System.
| Feature | Zimmer Biomet ROSA® Knee System | Stryker Mako System |
| Imaging | X-ray based or imageless[9] | CT scan based[9] |
| Surgical Approach | Robotic arm guides cutting blocks | Haptic-guided bone saw[9] |
| Operative Time | Some studies suggest shorter operative times compared to Mako.[1] | |
| Accuracy | Studies show high accuracy in component positioning, with no significant difference demonstrated when compared to the Mako system.[1] | Studies also demonstrate high accuracy in component positioning.[1] |
Hip Implants: G7® Acetabular System
Zimmer Biomet's G7® Acetabular System is a key product in their hip portfolio. A study on the G7 modular dual mobility cup showed a revision-free survival rate of 98.0% at a mean follow-up of 2.5 years, with low complication rates.[10] The G7 system is designed for use in both primary and revision hip arthroplasty and offers a variety of bearing and fixation options.[11][12]
The Science of Osseointegration: Key Signaling Pathways
The long-term success of orthopedic implants hinges on osseointegration, the direct structural and functional connection between living bone and the implant surface. This complex biological process is governed by several key signaling pathways.
Experimental Workflow for Evaluating Osseointegration
A typical experimental workflow to assess the osseointegration of a new implant material might involve the following steps:
Methodology:
-
Material Fabrication: The implant material with a specific surface modification is created.
-
In Vitro Cell Culture: The material is tested in a laboratory setting with bone cells (osteoblasts) to assess biocompatibility and cell adhesion.
-
Animal Implantation Model: The implant is surgically placed in an animal model (e.g., rabbit, sheep) to study its in vivo performance.
-
Histological Analysis: After a set period, the implant and surrounding bone are removed and examined under a microscope to visualize the bone-implant interface and the extent of bone ingrowth.
-
Biomechanical Testing: The strength of the bond between the implant and the bone is measured through mechanical tests, such as pull-out tests.
-
Clinical Trials: If preclinical data is promising, the implant is then evaluated in human clinical trials to assess its safety and efficacy.
Key Signaling Pathways in Bone Regeneration
Several signaling pathways are crucial for bone formation and remodeling at the implant interface.
1. Wnt Signaling Pathway: This pathway is essential for osteoblast differentiation and bone formation.
2. RANK/RANKL/OPG Signaling Pathway: This pathway is the primary regulator of bone resorption by controlling the formation and activity of osteoclasts.
3. VEGF and BMP Signaling in Angiogenesis and Osteogenesis: Vascular Endothelial Growth Factor (VEGF) and Bone Morphogenetic Proteins (BMPs) play synergistic roles in bone healing, with VEGF promoting the formation of new blood vessels (angiogenesis) that are necessary to support the bone formation (osteogenesis) induced by BMPs.
References
- 1. gabelli.com [gabelli.com]
- 2. Current Trends and Future Outlook in the Orthopedics Market - vamstar [vamstar.io]
- 3. gabelli.com [gabelli.com]
- 4. Trauma fixation market share in the US: recent trends [medicaldevice-network.com]
- 5. comparably.com [comparably.com]
- 6. polarismarketresearch.com [polarismarketresearch.com]
- 7. odtmag.com [odtmag.com]
- 8. idataresearch.com [idataresearch.com]
- 9. clinicaltrial.be [clinicaltrial.be]
- 10. mdpi.com [mdpi.com]
- 11. G7® Acetabular System - Zimmer Biomet | Primary and Revision Hip Arthroplasty [zimmerbiomet.com]
- 12. zimmerbiomet.com [zimmerbiomet.com]
A Comparative Meta-Analysis of Zimmer Biomet Holdings (ZBH) Knee Replacement Systems
This guide provides a comparative overview of Zimmer Biomet Holdings (ZBH) total knee arthroplasty (TKA) systems, drawing upon data from systematic reviews and registry studies. The focus is on comparing the clinical performance of this compound's newer generation implants, such as the Persona® Knee System, against their predecessors and other market alternatives. This document is intended for researchers and drug development professionals seeking an objective analysis of implant efficacy based on revision rates and patient-reported outcome measures (PROMs).
Performance Based on Revision Rates: Successor vs. Predecessor Implants
A systematic review of major national joint replacement registries (including the AOANJRR, NJR, and AJRR) found no significant differences in revision rates between newer TKA implant designs and their older counterparts at any recorded time point between 1 and 15 years.[1] This analysis included a comparison of the this compound Persona® system and its predecessor, the NexGen® system, suggesting comparable implant survivorship between the two generations.[1]
The study aggregated data from four registries, encompassing over 3.1 million primary TKAs, to compare cumulative revision rates.[1] The findings indicate that while implant designs evolve, these changes have not demonstrably affected the rates of revision surgery.[1]
Table 1: Comparison of TKA Revision Rates for this compound and Competitor Systems (Successor vs. Predecessor)
| Manufacturer | Predecessor Implant | Successor Implant | Finding from Systematic Review of Registries |
| Zimmer Biomet | NexGen | Persona | No significant difference in revision rates observed.[1] |
| Stryker | Scorpio | Triathlon | Successor system showed higher revision rates than its predecessor.[1] |
| DePuy Synthes | Sigma | Attune | Successor system showed higher revision rates than its predecessor.[1] |
| Smith & Nephew | Genesis II | Journey II / Legion | Comparable revision rates between designs.[1] |
Performance Based on Patient-Reported Outcomes (PROMs)
Direct comparisons of patient-reported outcomes across various implant brands have shown minimal clinical differences. A large prospective cohort study involving 4,135 patients evaluated five common posterior-stabilized implant brands, including the Biomet Vanguard® and Zimmer NexGen® systems.[2]
Another study focusing specifically on the Persona® Medial Congruent (MC) bearing compared to the DePuy ATTUNE™ Medial Stabilized Knee System highlighted design differences aiming to replicate native knee kinematics.[3] While this report provides technical data and surgeon feedback suggesting improved patient subjective scores with the ATTUNE™ MS system, it does not present data from a comparative clinical trial.[3]
Table 2: Summary of Patient-Reported Outcome Measures (PROMs) for this compound Persona
| Study Type | N (knees) | Follow-up | Key Outcomes Measured | Results |
| Prospective Cohort | 86 | 5 years | Health state indices, EuroQol 5D (EQ-5D), Pain Scores | Statistically significant improvement in health state and EQ-5D scores at six weeks, which continued to improve. Pain at rest and while walking was eliminated in nearly all patients by one year. No implant failures were noted.[4] |
| Prospective Cohort | 146 | 2 years | Oxford Knee Score (OKS), KOOS, EQ-5D, Revision Rate | OKS improved from a mean of 22.1 pre-op to 41.8 at two years. All other PROMs also increased significantly. The two-year implant survival estimate was 99%.[2] |
Experimental Protocols
The data presented is primarily derived from systematic reviews of national joint registries and prospective cohort studies.
-
Systematic Review of National Registries: This methodology involves a structured search and analysis of large-scale databases that collect data on joint replacement procedures. For the revision rate comparison, researchers identified studies from the Australian Orthopaedic Association National Joint Replacement Registry (AOANJRR), the National Joint Registry for England, Wales, Northern Ireland and the Isle of Man (NJR), the American Joint Replacement Registry (AJRR), and others.[1] These registries prospectively collect data on all primary and revision TKA procedures, including implant type and reason for revision. The analysis focused on comparing the cumulative revision rates of specific predecessor and successor implant systems from major manufacturers at various time intervals (1 to 20 years).[1]
-
Prospective Cohort Studies: These studies involve enrolling a specific group of patients (e.g., those receiving a Persona knee implant) and following them forward in time.[2][4] Baseline data, including demographics and preoperative PROMs (like OKS, KOOS, SF-12), are collected.[2] Patients are then evaluated at set postoperative intervals (e.g., 6 weeks, 6 months, 1 year, 2 years, 5 years) using the same PROMs to measure changes in pain, function, and quality of life.[2][4] Implant survivorship is often calculated using the Kaplan-Meier method.[2]
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for a systematic review and meta-analysis of clinical studies, adhering to the PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) guidelines.
References
Safety Operating Guide
Navigating the Safe Disposal of Laboratory Chemicals: A Procedural Guide
The proper disposal of laboratory chemicals is a critical component of ensuring the safety of personnel, protecting the environment, and maintaining regulatory compliance. For researchers, scientists, and professionals in drug development, a clear and systematic approach to chemical waste management is essential. This guide provides a step-by-step framework for the safe disposal of laboratory chemicals, with a focus on the procedural steps to be taken when the identity of a substance, here referred to as "ZBH," is not immediately clear from its acronym.
The cornerstone of safe chemical handling and disposal is the Safety Data Sheet (SDS). Every hazardous chemical is required to have an SDS provided by the manufacturer or distributor. This document contains critical information regarding the chemical's properties, hazards, and, most importantly, safe handling and disposal procedures.
Step 1: Identify the Chemical
The first and most crucial step is to positively identify the chemical. "this compound" is the stock ticker for Zimmer Biomet Holdings and is not a recognized chemical name. It is likely an internal laboratory or project-specific identifier.
-
Action: Cross-reference the "this compound" identifier with your laboratory's chemical inventory, experimental records, or labeling system to determine the actual chemical name or its components.
Step 2: Locate the Safety Data Sheet (SDS)
Once the chemical is identified, the next step is to obtain its SDS.
-
Action: Access your institution's chemical safety database or the manufacturer's website to download the SDS. Ensure the SDS is the most current version.
Step 3: Review the SDS for Disposal Information
The SDS is divided into 16 sections. Section 13, "Disposal Considerations," provides specific guidance on proper disposal methods.
-
Action: Carefully read Section 13 of the SDS. This section will outline appropriate disposal methods and any specific regulatory requirements. It may also indicate if the chemical can be neutralized or if it requires specialized waste collection.
Step 4: Consult Institutional and Regulatory Guidelines
Your institution's Environmental Health and Safety (EHS) department provides specific protocols for waste management that are compliant with local, state, and federal regulations.
-
Action: Contact your EHS department to understand the specific procedures for the chemical you are disposing of. They will provide information on waste container types, labeling requirements, and pickup schedules.
General Chemical Waste Disposal Procedures
The following table summarizes the general procedures for segregating and preparing chemical waste for disposal. This is a template that should be adapted based on the specific information found in the chemical's SDS and your institution's guidelines.
| Waste Category | Container Type | Labeling Requirements | Storage Location | Disposal Method |
| Halogenated Solvents | Glass or polyethylene, with a vented cap | "Halogenated Solvent Waste," list of contents, hazard pictograms | Designated satellite accumulation area | EHS pickup for incineration |
| Non-Halogenated Solvents | Glass or polyethylene, with a vented cap | "Non-Halogenated Solvent Waste," list of contents, hazard pictograms | Designated satellite accumulation area | EHS pickup for fuel blending or incineration |
| Corrosive Waste (Acids) | Polyethylene, with a vented cap | "Corrosive Waste - Acid," list of contents, hazard pictograms | Designated satellite accumulation area, segregated from bases | EHS pickup for neutralization |
| Corrosive Waste (Bases) | Polyethylene, with a vented cap | "Corrosive Waste - Base," list of contents, hazard pictograms | Designated satellite accumulation area, segregated from acids | EHS pickup for neutralization |
| Heavy Metal Waste | Polyethylene | "Hazardous Waste - Heavy Metals," list of contents, hazard pictograms | Designated satellite accumulation area | EHS pickup for stabilization and landfill |
| Solid Chemical Waste | Labeled, sealed container (e.g., wide-mouth jar) | "Solid Hazardous Waste," list of contents, hazard pictograms | Designated satellite accumulation area | EHS pickup for incineration or landfill |
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.
By following these systematic procedures, laboratory professionals can ensure that chemical waste is managed in a manner that is safe, compliant, and environmentally responsible. Always prioritize safety and when in doubt, consult your institution's Environmental Health and Safety department.
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
